1-(5-Methoxypyrazin-2-YL)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-methoxypyrazin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)6-3-9-7(11-2)4-8-6/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAQGUZHAQBYPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=N1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(5-Methoxypyrazin-2-yl)ethanone (CAS: 320592-61-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrazine moiety, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[2][3] The structural rigidity and hydrogen bonding capabilities of the pyrazine ring make it a valuable scaffold in the design of novel therapeutic agents.[2] This guide focuses on a specific derivative, 1-(5-Methoxypyrazin-2-yl)ethanone, providing a comprehensive overview of its chemical properties, synthesis, and potential applications, particularly as a building block in drug discovery.
Compound Profile
Chemical Identity
| Property | Value | Source |
| CAS Number | 320592-61-8 | [4][5][6][7] |
| Molecular Formula | C7H8N2O2 | [6][7][8] |
| Molecular Weight | 152.15 g/mol | [6][8] |
| IUPAC Name | This compound | [5] |
| Synonyms | Ethanone, 1-(5-methoxypyrazinyl)- | [5][6][8] |
Physicochemical Properties (Predicted)
While extensive experimental data for this specific compound is not publicly available, predictive models and data from analogous structures suggest the following:
| Property | Predicted Value | Notes |
| Boiling Point | ~280-300 °C | Estimated based on related pyrazine ketones. |
| Melting Point | Not available | Likely a solid at room temperature.[9] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol) | Expected behavior for a moderately polar organic molecule. |
| Appearance | Likely a crystalline solid | Based on similar compounds. |
Synthesis Strategies
The synthesis of pyrazine derivatives can be achieved through various established methods, often involving the condensation of 1,2-diamines with 1,2-dicarbonyl compounds or the self-condensation of α-amino ketones.[1][10][11][12] For this compound, a plausible synthetic approach involves the modification of a pre-existing pyrazine ring or the construction of the ring with the desired substituents.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule suggests a precursor such as 2-acetyl-5-methoxypyrazine, which could be derived from 2-amino-5-methoxypyrazine. This approach focuses on introducing the acetyl group onto a pre-functionalized pyrazine core.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol
A potential synthetic route could involve the acylation of a suitable pyrazine precursor. One common method for synthesizing pyrazine derivatives is the Gutknecht pyrazine synthesis, which involves the self-condensation of α-amino ketones.[10][11]
Step 1: Synthesis of a Substituted α-Amino Ketone. This can be generated in situ from an appropriate starting material.
Step 2: Self-Condensation and Oxidation. The α-amino ketone undergoes self-condensation to form a dihydropyrazine, which is then oxidized to the aromatic pyrazine.[10][11]
Alternative Strategy: Cross-Coupling Reactions
Modern synthetic methods may employ palladium-catalyzed cross-coupling reactions to introduce the acetyl group onto a halogenated 2-methoxypyrazine precursor. This approach offers high efficiency and functional group tolerance.
Analytical Characterization
To confirm the identity and purity of synthesized this compound, a combination of spectroscopic techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring, the methoxy group protons, and the acetyl group protons. The chemical shifts and coupling patterns would provide definitive evidence for the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the acetyl group, the carbons of the pyrazine ring, and the methoxy carbon.[13]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information. The molecular ion peak (M+) should be observed at m/z = 152.15.[14]
Infrared (IR) Spectroscopy
The IR spectrum will show a strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically in the range of 1680-1700 cm⁻¹.[14]
Caption: Analytical workflow for structure elucidation and purity assessment.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[2][3] The methoxy and acetyl functional groups on this compound offer multiple points for chemical modification, making it a versatile building block for creating libraries of novel compounds.
As a Synthetic Intermediate
This compound serves as a key intermediate for the synthesis of more complex molecules. The acetyl group can be a handle for various chemical transformations, including:
-
Reductive Amination: To introduce substituted amino groups.
-
Aldol Condensation: To form larger carbon skeletons.[15]
-
Oxidation: To convert the acetyl group into a carboxylic acid.[15]
These transformations allow for the exploration of a wide chemical space in the search for new drug candidates.
Potential Biological Activities of Derivatives
Derivatives of methoxypyrazines have been investigated for a range of pharmacological activities. While specific studies on this compound are limited, the broader class of pyrazine derivatives has shown promise in several therapeutic areas:
-
Anticancer Agents: Many pyrazine-containing compounds exhibit cytotoxic activity against various cancer cell lines.[2][16][17]
-
Enzyme Inhibitors: The pyrazine nucleus can act as a bioisostere for other aromatic systems, enabling the design of potent and selective enzyme inhibitors.
-
Antimicrobial and Anti-inflammatory Agents: Pyrazine derivatives have also demonstrated antimicrobial and anti-inflammatory properties.[2][3][15]
Caption: Potential synthetic diversifications from the core molecule.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
Hazard Identification
Based on safety data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled.[9][18] It may also cause skin and eye irritation.[9][18]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[19][20]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood.[19]
-
Storage: Store in a tightly closed container in a dry and cool place.[19]
Conclusion
This compound is a valuable building block for researchers and scientists in the field of drug discovery. Its versatile chemical nature, stemming from the pyrazine core and the reactive acetyl and methoxy groups, allows for the synthesis of diverse compound libraries. Further investigation into the biological activities of its derivatives could lead to the discovery of novel therapeutic agents. This guide provides a foundational understanding of this compound, intended to facilitate its use in innovative research and development projects.
References
- 1. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound [myskinrecipes.com]
- 5. Ethanone, 1-(5-methoxypyrazinyl)- (9CI) | 320592-61-8 [chemicalbook.com]
- 6. This compound - CAS:320592-61-8 - Sunway Pharm Ltd [3wpharm.com]
- 7. 320592-61-8|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]
- 8. China Ethanone, 1-(5-methoxypyrazinyl)- (9CI) 320592-61-8 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. benchchem.com [benchchem.com]
- 11. Pyrazine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 15. Buy 1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE | 22047-27-4 [smolecule.com]
- 16. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells | MDPI [mdpi.com]
- 17. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tcichemicals.com [tcichemicals.com]
- 19. fishersci.com [fishersci.com]
- 20. angenechemical.com [angenechemical.com]
1-(5-Methoxypyrazin-2-YL)ethanone molecular structure and properties
An In-depth Technical Guide to 1-(5-Methoxypyrazin-2-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic ketone of significant interest to the chemical, pharmaceutical, and sensory science industries. While specific experimental data for this compound is limited in public literature, this document, grounded in established principles of heterocyclic chemistry, offers a detailed exploration of its molecular structure, predicted analytical characteristics, a plausible synthetic workflow, and potential applications. This guide is intended for researchers, process chemists, and drug development professionals seeking to understand and utilize this molecule as a strategic building block or target compound.
Introduction to Pyrazine Derivatives
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds. The pyrazine ring, a six-membered ring with two nitrogen atoms at positions 1 and 4, is a common scaffold in a vast array of natural and synthetic molecules. Methoxypyrazines (MPs), in particular, are renowned for their potent sensory properties, often contributing significantly to the aroma profiles of various foods and beverages, including wine, coffee, and bell peppers.[1][2] Beyond their role in flavor and fragrance, pyrazine derivatives are versatile intermediates in organic synthesis and are core components of numerous biologically active compounds, exhibiting potential antimicrobial, antioxidant, and anti-inflammatory properties.[3] The subject of this guide, this compound, combines the key structural features of a methoxypyrazine with a reactive acetyl group, positioning it as a valuable molecule for both sensory applications and as a precursor in the synthesis of more complex chemical entities.
Molecular Identity and Physicochemical Properties
The fundamental step in characterizing any chemical compound is to establish its precise molecular identity and understand its physical properties. These data points are critical for experimental design, safety assessment, and regulatory compliance.
Chemical Identifiers
A consistent and unambiguous identification is crucial for sourcing, referencing, and regulatory purposes. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 1-(5-methoxypyrazin-2-yl)ethan-1-one | IUPAC Nomenclature |
| CAS Number | 320592-61-8 | J&K Scientific |
| Molecular Formula | C₇H₈N₂O₂ | - |
| Molecular Weight | 152.15 g/mol | - |
| SMILES | CC(=O)c1cncc(n1)OC | - |
| InChI | InChI=1S/C7H8N2O2/c1-5(10)7-4-8-6(11-2)3-9-7/h3-4H,1-2H3 | - |
Predicted Physicochemical Properties
While experimental data is scarce, computational models provide reliable estimates for key physicochemical properties. These predictions are invaluable for anticipating the compound's behavior in various solvents and biological systems.
| Property | Predicted Value | Significance in Research |
| Topological Polar Surface Area (TPSA) | 51.61 Ų | Influences membrane permeability and drug absorption. |
| LogP (Octanol-Water Partition Coeff.) | 0.85 | Predicts lipophilicity and distribution in biological systems. |
| Hydrogen Bond Acceptors | 4 | Indicates potential for intermolecular interactions. |
| Hydrogen Bond Donors | 0 | Lack of donor sites affects solubility and binding. |
| Rotatable Bonds | 2 | Relates to conformational flexibility. |
Spectroscopic and Analytical Characterization (Predicted)
Spectroscopic analysis is essential for structure elucidation and purity confirmation. Based on the known structure of this compound, we can predict the key features of its NMR, IR, and Mass spectra. This predictive analysis serves as a benchmark for researchers synthesizing or analyzing this compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be highly informative, with distinct signals for each set of non-equivalent protons.
-
~8.6-8.8 ppm (singlet, 1H): This signal corresponds to the proton at position 3 of the pyrazine ring (H-3). Its downfield shift is due to the deshielding effects of the adjacent nitrogen atom and the acetyl group.
-
~8.1-8.3 ppm (singlet, 1H): This signal corresponds to the proton at position 6 of the pyrazine ring (H-6). It is deshielded by the adjacent nitrogen but shielded relative to H-3 by the methoxy group.
-
~4.0-4.2 ppm (singlet, 3H): This signal is attributed to the three protons of the methoxy group (-OCH₃).
-
~2.6-2.8 ppm (singlet, 3H): This signal represents the three protons of the acetyl methyl group (-COCH₃).
Caption: Predicted ¹H NMR assignments for this compound.
Predicted ¹³C NMR Spectrum
The carbon NMR will complement the proton data, showing distinct signals for each carbon environment.
-
~195-200 ppm: Carbonyl carbon of the acetyl group.
-
~155-160 ppm: C-5, the carbon attached to the methoxy group.
-
~145-150 ppm: C-2, the carbon attached to the acetyl group.
-
~140-145 ppm: C-3, the carbon atom between the nitrogen and the acetyl-substituted carbon.
-
~135-140 ppm: C-6, the carbon atom between the nitrogen and the methoxy-substituted carbon.
-
~55-60 ppm: Methoxy carbon (-OCH₃).
-
~25-30 ppm: Acetyl methyl carbon (-COCH₃).
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.
-
~1700-1720 cm⁻¹ (strong, sharp): C=O stretch of the ketone. Conjugation with the pyrazine ring may lower this frequency slightly compared to a simple alkyl ketone.[4]
-
~1580-1620 cm⁻¹ (medium): C=N and C=C stretching vibrations within the aromatic pyrazine ring.
-
~1200-1300 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether (methoxy group).
-
~1000-1100 cm⁻¹ (medium): Symmetric C-O-C stretch of the aryl ether.
-
~2950-3000 cm⁻¹ (weak): sp³ C-H stretch of the methyl groups.
-
~3050-3100 cm⁻¹ (weak): sp² C-H stretch of the pyrazine ring protons.
Predicted Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) would provide the molecular weight and structural information through fragmentation.
-
Molecular Ion (M⁺): A distinct peak is expected at m/z = 152, corresponding to the molecular weight of the compound.
-
Key Fragments:
-
m/z = 137 ([M-CH₃]⁺): Loss of a methyl radical from the acetyl group via alpha-cleavage, a very common fragmentation for methyl ketones.
-
m/z = 109 ([M-CH₃CO]⁺): Loss of the entire acetyl group as a radical.
-
m/z = 43 ([CH₃CO]⁺): The acylium ion, which is often a prominent peak for methyl ketones.
-
Synthesis and Purification Workflow
A robust and reproducible synthetic route is paramount for obtaining high-purity material for research and development. Below is a proposed workflow for the synthesis of this compound, based on established heterocyclic chemistry.
Proposed Synthetic Route
The synthesis can be envisioned as a two-step process starting from commercially available 2-amino-5-chloropyrazine.
-
Nucleophilic Aromatic Substitution (SₙAr): The chloro group at C-5 is displaced by a methoxide source (e.g., sodium methoxide) to form 5-methoxypyrazin-2-amine. The electron-withdrawing nature of the pyrazine ring facilitates this reaction.
-
Acylation via Sandmeyer-type Reaction: The amino group at C-2 can be converted to an acetyl group. This is a more complex transformation than a simple acylation. A plausible route involves diazotization of the amine followed by a reaction with a suitable acetylating agent, or a metal-catalyzed cross-coupling reaction. A more direct, albeit potentially lower-yielding, approach could involve direct acylation of a lithiated pyrazine intermediate. A practical approach would be a reaction of a 2-halopyrazine with a suitable acetylating reagent under palladium catalysis.
For the purpose of this guide, we will outline a workflow starting from 2-chloro-5-methoxypyrazine.
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a theoretical protocol and must be adapted and optimized under proper laboratory conditions by qualified personnel.
Step 1: Synthesis of 2-Chloro-5-methoxypyrazine
-
Reagents: 2,5-Dichloropyrazine, Sodium Methoxide (NaOMe), Methanol (MeOH).
-
Procedure:
-
Dissolve 2,5-dichloropyrazine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Carefully add sodium methoxide (1.1 eq) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Resuspend the residue in dichloromethane and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.
-
Step 2: Palladium-Catalyzed Acylation
-
Reagents: 2-Chloro-5-methoxypyrazine, Tributyl(1-ethoxyvinyl)tin, Palladium catalyst (e.g., Pd(PPh₃)₄), Anhydrous Toluene.
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloro-5-methoxypyrazine (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.2 eq), and the palladium catalyst (0.05 eq).
-
Add anhydrous toluene via syringe and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon consumption of the starting material, cool the reaction to room temperature.
-
Quench the reaction with aqueous HCl (e.g., 1M solution) and stir vigorously for 1 hour to hydrolyze the enol ether to the ketone.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Synthesis and Purification Workflow Diagram
Caption: Proposed workflow for the synthesis and purification of the target compound.
Applications and Research Significance
The unique structure of this compound suggests its utility in two primary domains: sensory science and medicinal chemistry.
-
Flavor and Fragrance Industry: Methoxypyrazines are potent aroma compounds responsible for "green" or "vegetative" notes.[2] The combination of the methoxy group and the acetyl moiety, which can impart nutty or roasted notes, makes this compound a compelling target for sensory analysis. It could serve as a novel flavoring agent in savory foods or as a component in complex fragrance formulations.[3][5]
-
Medicinal Chemistry and Drug Discovery: The pyrazine nucleus is a privileged scaffold in medicinal chemistry. The presence of two distinct functional groups—an ether and a ketone—on the this compound core allows for diverse chemical modifications. The ketone can undergo reactions like nucleophilic addition, condensation, or reduction, while the methoxy group could be a site for demethylation to reveal a reactive hydroxyl group. This makes the molecule an excellent starting point for building libraries of more complex compounds to be screened for biological activity against various therapeutic targets.[3]
Safety, Handling, and Storage
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents and incompatible materials.
-
Safety: Based on related structures like 2-acetyl-5-methylpyrazine, this compound may cause skin, eye, and respiratory irritation.[6]
Conclusion
This compound is a heterocyclic compound with significant untapped potential. While a comprehensive experimental profile is yet to be published, this guide provides a robust, scientifically-grounded framework for its identity, predicted analytical characteristics, synthesis, and application. Its dual-functionality makes it a valuable target for chemists in both the flavor and pharmaceutical industries. The predictive data and synthetic workflows presented herein are designed to accelerate research and development efforts focused on this promising molecule.
References
- 1. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy 1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE | 22047-27-4 [smolecule.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. 2-acetyl-5-methyl pyrazine, 22047-27-4 [thegoodscentscompany.com]
- 6. 2-Acetyl-5-methylpyrazine | C7H8N2O | CID 30915 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of 1-(5-Methoxypyrazin-2-YL)ethanone as a Putative Gamma-Secretase Modulator (GSM) in Alzheimer's Disease Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The accumulation of the 42-amino acid amyloid-beta peptide (Aβ42) is a central event in the pathogenesis of Alzheimer's disease (AD). Gamma-secretase, the enzyme responsible for the final cleavage of the Amyloid Precursor Protein (APP) to produce Aβ peptides, has been a prime therapeutic target for decades. However, direct inhibition of this enzyme leads to significant mechanism-based toxicities due to its role in processing other critical substrates, most notably Notch. Gamma-Secretase Modulators (GSMs) represent a more refined therapeutic strategy. Instead of inhibiting the enzyme, GSMs allosterically modulate its activity to selectively decrease the production of the highly amyloidogenic Aβ42, while concurrently increasing the levels of shorter, less toxic peptides like Aβ38.[1][2] This guide explores the hypothesized mechanism of action of a novel pyrazine-based compound, 1-(5-Methoxypyrazin-2-YL)ethanone, as a putative second-generation GSM. We will detail its proposed interaction with the γ-secretase complex, a robust workflow for its chemical synthesis, and the critical in-vitro protocols required to validate its activity and mechanism as a promising candidate for AD therapy.
Chapter 1: The Gamma-Secretase Complex: A Target for Allosteric Modulation
The γ-secretase complex is an intramembrane aspartyl protease composed of four essential protein subunits: Presenilin (PSEN), Nicastrin (NCT), Anterior pharynx defective-1 (APH-1), and Presenilin enhancer 2 (PEN-2).[1] PSEN forms the catalytic core of the complex.[3] This enzyme complex sequentially cleaves the transmembrane domain of APP C-terminal fragments (APP-CTF or C99) at multiple sites. This processive cleavage generates Aβ peptides of varying lengths.[4]
In Alzheimer's disease, a dysregulation in this cleavage process favors the production of Aβ42. This specific peptide is highly prone to aggregation, forming the soluble oligomers and insoluble plaques that are hallmarks of AD pathology.[2] Early therapeutic approaches using γ-secretase inhibitors (GSIs) successfully lowered all Aβ production but failed in clinical trials due to severe adverse effects. These toxicities are primarily linked to the inhibition of Notch receptor processing, a pathway vital for cell-fate decisions in various tissues.[2][4]
This clinical failure highlighted the need for a more nuanced approach. GSMs provide this subtlety. They do not block the enzyme's active site but are believed to bind to an allosteric site directly on the PSEN subunit.[2][3] This binding induces a subtle conformational change in the enzyme complex, altering its processivity and shifting the preferred cleavage site on the APP-CTF.[1][2] The result is a desirable shift in the product ratio: a decrease in pathogenic Aβ42 and a concomitant increase in shorter peptides like Aβ37 and Aβ38, which are less prone to aggregation.[1]
The GSM Advantage: Preserving Notch Signaling
A key feature and therapeutic advantage of GSMs is their selectivity for modulating APP processing without significantly affecting Notch cleavage.[2][5] This selectivity is the foundation of their improved safety profile over GSIs. The proposed mechanism for this involves distinct substrate recognition or processing pathways within the γ-secretase complex that can be differentially affected by allosteric modulators.
Below is a diagram illustrating the differential impact of GSIs versus GSMs on APP and Notch processing.
Caption: Differential effects of GSIs vs. GSMs on γ-secretase substrates.
Chapter 2: this compound: A Novel Pyrazine-Based GSM Candidate
Heterocyclic compounds, including those with pyrazine, pyridine, and piperazine cores, have formed the basis of several potent second-generation GSMs.[6][7][8] These scaffolds provide a rigid framework for orienting functional groups that can interact with the allosteric binding pocket of PSEN.
This compound is a pyrazine derivative identified as a key intermediate in the synthesis of pharmaceutical compounds targeting neurological disorders.[9] While its direct activity as a GSM has not been publicly documented, its structure is consistent with known pharmacophores for γ-secretase modulation. We hypothesize that the methoxypyrazine ring acts as the core recognition element, with the acetyl group providing a key interaction point within the binding site.
Proposed Mechanism of Action
We propose that this compound acts as a second-generation GSM by directly targeting the N-terminal fragment of the PSEN1 subunit.
-
Binding Event: The compound is hypothesized to bind to a hydrophobic pocket on the transmembrane domain of PSEN1, distinct from the catalytic site. The pyrazine nitrogen atoms and the methoxy group may form hydrogen bonds or dipole interactions, while the aromatic ring engages in pi-stacking.
-
Conformational Shift: This binding event induces a subtle conformational change that propagates to the enzyme-substrate interface where the APP-CTF is docked.
-
Altered Processivity: The conformational shift repositions the APP-CTF substrate relative to the catalytic aspartates. This destabilizes the cleavage that produces Aβ42 and favors an alternative cleavage that results in the release of the shorter Aβ38 peptide.
This proposed mechanism is depicted in the following signaling pathway diagram.
Caption: Proposed allosteric modulation of γ-secretase by the GSM candidate.
Chapter 3: Synthesis and Characterization Workflow
To validate the biological activity of this compound, a reliable and scalable synthesis protocol is required. While various methods exist for pyrazine synthesis, a common approach involves the condensation of dicarbonyl compounds with diamines.[10]
Proposed Synthesis Protocol
This protocol outlines a plausible two-step synthesis route starting from commercially available materials.
Step 1: Synthesis of 2-Amino-5-methoxypyrazine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine aminomalononitrile tosylate (1.0 eq) and methylglyoxal (1.1 eq, 40% in water) in methanol.
-
Base Addition: Cool the mixture to 0°C in an ice bath. Slowly add a solution of sodium methoxide (2.1 eq) in methanol.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring progress by TLC.
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Resuspend the residue in water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield 2-amino-5-methoxypyrazine.
Step 2: Acetylation to form this compound
-
Reaction Setup: Dissolve 2-amino-5-methoxypyrazine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Grignard Formation (Alternative to direct acetylation): Prepare a solution of methylmagnesium bromide (1.2 eq) in THF.
-
Reaction: Cool the pyrazine solution to -78°C (dry ice/acetone bath). Add the Grignard reagent dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching & Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final compound, this compound, by column chromatography or recrystallization.
Characterization: The final product's identity and purity should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
LC-MS: To confirm the molecular weight and assess purity.
-
Infrared Spectroscopy: To confirm the presence of key functional groups (e.g., C=O of the ketone).
Chapter 4: In Vitro Efficacy and Potency Assessment
The primary goal of in vitro assessment is to determine if the synthesized compound selectively reduces Aβ42 production in a cellular context. This is typically achieved using a cell-based assay with a cell line that overexpresses human APP.
Cell-Based γ-Secretase Modulation Assay Protocol
This protocol provides a method for quantifying the modulatory effects of the test compound on Aβ peptide production.
1. Cell Culture and Seeding:
-
Use HEK293 cells stably expressing human APP with the Swedish mutation (HEK-APPswe) or U2OS cells expressing an APP-C99 construct.[11][12]
-
Culture cells to ~80% confluency in appropriate media (e.g., DMEM with 10% FBS and selection antibiotic).
-
Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere overnight.
2. Compound Treatment:
-
Prepare a serial dilution of this compound in DMSO, starting from a high concentration (e.g., 10 mM).
-
Dilute the compound stocks into fresh cell culture media to achieve the final desired concentrations (e.g., from 10 µM down to 10 pM) with a final DMSO concentration of ≤0.5%.
-
Remove the old media from the cells and replace it with the media containing the test compound. Include vehicle-only (DMSO) and untreated controls.
-
Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.
3. Analyte Collection and Measurement:
-
After incubation, carefully collect the conditioned media from each well.
-
Centrifuge the media to pellet any detached cells or debris.
-
Use the supernatant for quantification of Aβ40 and Aβ42 peptides using a highly sensitive sandwich ELISA kit or Meso Scale Discovery (MSD) electrochemiluminescence assay.
4. Data Analysis:
-
Calculate the concentrations of Aβ40 and Aβ42 for each compound concentration.
-
Plot the concentration of Aβ42 versus the compound concentration on a logarithmic scale to determine the IC₅₀ value (the concentration at which Aβ42 production is reduced by 50%).
-
Plot the Aβ40/Aβ42 ratio to visualize the modulatory shift. A successful GSM will increase this ratio.
Expected Data and Interpretation
A successful GSM candidate would exhibit a dose-dependent decrease in Aβ42 levels with a concomitant increase or maintenance of Aβ40/Aβ38 levels.
Table 1: Representative Quantitative Data for a Putative GSM
| Compound Concentration | Aβ42 (pg/mL) | % of Control | Aβ40 (pg/mL) | Aβ40/Aβ42 Ratio |
| Vehicle (DMSO) | 150.2 | 100% | 1205.1 | 8.02 |
| 1 nM | 125.8 | 83.8% | 1211.5 | 9.63 |
| 10 nM | 88.1 | 58.7% | 1245.3 | 14.13 |
| 25 nM (IC₅₀) | 75.1 | 50.0% | 1288.0 | 17.15 |
| 100 nM | 45.3 | 30.2% | 1350.6 | 29.81 |
| 1 µM | 33.1 | 22.0% | 1380.2 | 41.69 |
Assay Workflow Diagram
The following diagram outlines the key steps in the cell-based assay workflow.
Caption: Workflow for cell-based γ-secretase modulator efficacy testing.
Conclusion and Future Directions
This guide outlines a comprehensive framework for investigating this compound as a novel Gamma-Secretase Modulator. The proposed mechanism, centered on allosteric binding to Presenilin, aligns with current understanding of second-generation GSMs and offers a clear therapeutic hypothesis. The provided synthesis and in vitro testing protocols establish a self-validating system for confirming this hypothesis.
Successful validation—demonstrated by potent, selective Aβ42 reduction without impacting Notch signaling (a crucial follow-up experiment)—would position this compound as a valuable lead candidate. Subsequent steps would involve lead optimization to improve potency and pharmacokinetic properties, followed by in vivo testing in transgenic AD animal models to assess brain penetrance and efficacy in reducing amyloid pathology. The development of pyrazine-based GSMs like this compound holds significant promise in the ongoing search for a disease-modifying therapy for Alzheimer's disease.
References
- 1. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 2. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel γ-Secretase Enzyme Modulators Directly Target Presenilin Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridazine-derived γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of piperazine derivatives as a novel class of γ-secretase modulators that selectively lower Aβ₄₂ production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridine-derived γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [myskinrecipes.com]
- 10. researchgate.net [researchgate.net]
- 11. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 12. innoprot.com [innoprot.com]
Spectroscopic Characterization of 1-(5-Methoxypyrazin-2-yl)ethanone: A Technical Guide
Introduction
Pyrazine derivatives are a class of heterocyclic compounds that garner significant interest in the pharmaceutical and flavor industries due to their diverse biological activities and sensory properties. The compound 1-(5-methoxypyrazin-2-yl)ethanone is a notable example, featuring a pyrazine ring substituted with a methoxy and an acetyl group. These functional groups are expected to modulate the molecule's electronic properties and biological interactions, making a thorough structural elucidation essential for its application in drug discovery and development.
This technical guide provides an in-depth analysis of the spectroscopic data for this compound. While direct experimental spectra for this specific molecule are not widely available, this guide will present predicted data based on the analysis of closely related analogues and fundamental spectroscopic principles. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural information each technique provides. Furthermore, this guide details the robust experimental protocols required to obtain high-quality spectroscopic data, ensuring scientific integrity and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern on the pyrazine ring and the presence of the methoxy and acetyl groups.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyrazine ring and the protons of the methyl groups. The electron-donating methoxy group and the electron-withdrawing acetyl group will influence the chemical shifts of the pyrazine protons.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | Singlet | 1H | H-3 |
| ~8.2 | Singlet | 1H | H-6 |
| ~4.0 | Singlet | 3H | -OCH₃ |
| ~2.7 | Singlet | 3H | -C(O)CH₃ |
Note: Predicted values are based on computational models and analysis of similar pyrazine derivatives and may vary from experimental data.
Interpretation:
-
The two protons on the pyrazine ring are expected to appear as singlets in the aromatic region (typically δ 7.0-9.0 ppm). Due to the asymmetrical substitution, they are in different chemical environments. The proton at the C-3 position is anticipated to be slightly downfield compared to the proton at the C-6 position due to the deshielding effect of the adjacent acetyl group.
-
The methoxy protons (-OCH₃) are expected to appear as a sharp singlet in the upfield region, typically around δ 4.0 ppm.
-
The methyl protons of the acetyl group (-C(O)CH₃) will also present as a singlet, further upfield, at approximately δ 2.7 ppm.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~198 | C=O (acetyl) |
| ~160 | C-5 (attached to -OCH₃) |
| ~148 | C-2 (attached to acetyl) |
| ~142 | C-3 |
| ~135 | C-6 |
| ~55 | -OCH₃ |
| ~26 | -C(O)CH₃ |
Note: Predicted values are based on computational models and analysis of similar pyrazine derivatives and may vary from experimental data.
Interpretation:
-
The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically above δ 190 ppm.[1]
-
The carbon atom attached to the electronegative oxygen of the methoxy group (C-5) will be significantly deshielded and is predicted to appear around δ 160 ppm.
-
The other aromatic carbons of the pyrazine ring will have chemical shifts in the range of δ 130-150 ppm.
-
The carbon of the methoxy group will be found around δ 55 ppm.[2]
-
The methyl carbon of the acetyl group will be the most upfield signal, appearing around δ 26 ppm.
Experimental Protocol for NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
A standard protocol for acquiring high-quality NMR spectra involves dissolving 5-10 mg of the purified compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.[3] The spectra should be recorded on a spectrometer with a field strength of 400 MHz or higher to ensure good signal dispersion. For ¹H NMR, standard acquisition parameters would include a spectral width of approximately 15 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed with a wider spectral width (~220 ppm) and a greater number of scans due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
Predicted IR Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O of the ketone, the C-O of the methoxy group, C-H bonds of the aromatic ring and methyl groups, and the C=N and C=C bonds of the pyrazine ring.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3050-3100 | C-H stretch (aromatic) | Medium |
| ~2950-3000 | C-H stretch (aliphatic, -CH₃) | Medium |
| ~1700 | C=O stretch (ketone) | Strong |
| ~1580-1600 | C=N and C=C stretch (pyrazine ring) | Medium-Strong |
| ~1250 | C-O stretch (asymmetric, aryl-alkyl ether) | Strong |
| ~1030 | C-O stretch (symmetric, aryl-alkyl ether) | Medium |
Note: Predicted values are based on typical ranges for these functional groups.
Interpretation:
-
A strong absorption band around 1700 cm⁻¹ is a clear indicator of the carbonyl group (C=O) of the ketone.[4]
-
The presence of the pyrazine ring will be confirmed by characteristic C=N and C=C stretching vibrations in the 1580-1600 cm⁻¹ region.[5]
-
Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.[5]
-
The C-O stretching vibrations of the methoxy group will give rise to strong bands in the 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric) regions.[6]
Experimental Protocol for FT-IR Analysis
Caption: Workflow for FT-IR spectroscopic analysis.
For a solid sample like this compound, a common method for IR analysis is the thin solid film technique. A small amount of the compound is dissolved in a volatile solvent, such as methylene chloride. A drop of this solution is then placed on an IR-transparent salt plate (e.g., KBr or NaCl), and the solvent is allowed to evaporate, leaving a thin film of the sample on the plate. The plate is then placed in the spectrometer for analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum Data
For this compound (molecular formula: C₇H₈N₂O₂), the expected molecular weight is approximately 152.15 g/mol . In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at m/z 152.
Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Possible Fragment Ion |
| 152 | [M]⁺˙ (Molecular Ion) |
| 137 | [M - CH₃]⁺ |
| 124 | [M - CO]⁺˙ or [M - N₂]⁺˙ |
| 109 | [M - CH₃CO]⁺ |
| 81 | [M - CH₃CO - N₂]⁺ or [M - CH₃CO - CO]⁺ |
Note: Fragmentation patterns can be complex and these are some of the likely fragments based on the structure.
Interpretation:
-
The molecular ion peak at m/z 152 would confirm the molecular weight of the compound.
-
A prominent peak at m/z 137 would correspond to the loss of a methyl radical (•CH₃) from the acetyl group, a common fragmentation for methyl ketones.
-
The fragment at m/z 109 represents the loss of the entire acetyl group ([M - 43]⁺).
-
Further fragmentation of the pyrazine ring could lead to the loss of neutral molecules like carbon monoxide (CO) or nitrogen (N₂).
Experimental Protocol for Electron Impact Mass Spectrometry (EI-MS)
Caption: Workflow for Electron Impact Mass Spectrometry.
In a typical EI-MS experiment, a small amount of the sample is introduced into the ion source, where it is vaporized under high vacuum. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV).[7] This causes the molecules to ionize, forming a molecular ion, which can then undergo fragmentation. The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio, and a detector records the abundance of each ion.
Conclusion
The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and MS, provides a detailed and validated structural characterization. The predicted data presented in this guide, based on established spectroscopic principles and data from analogous compounds, offers a robust framework for the identification and confirmation of this pyrazine derivative. The detailed experimental protocols ensure that researchers can reliably obtain high-quality data for their own samples. This technical guide serves as a valuable resource for scientists and professionals in the field of drug development, enabling a deeper understanding of the molecular architecture of this and related compounds, which is fundamental for advancing their potential applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. mdpi.com [mdpi.com]
- 7. hmdb.ca [hmdb.ca]
The Pyrazine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrazine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in crucial hydrogen bonding interactions have cemented its role in the development of a diverse array of therapeutic agents.[3][4] This guide provides a comprehensive technical overview of the multifaceted role of pyrazine derivatives in drug discovery and development. We will explore the synthetic versatility of the pyrazine core, delve into its broad spectrum of pharmacological activities—including anticancer, antimicrobial, and antiviral properties—and elucidate the structure-activity relationships that govern its therapeutic efficacy. Through an examination of key marketed drugs and detailed experimental insights, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical understanding necessary to leverage the full potential of this remarkable heterocyclic system.
The Pyrazine Core: Physicochemical Properties and Synthetic Strategies
The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature significantly influences its chemical reactivity and its interactions with biological targets. The nitrogen atoms act as hydrogen bond acceptors, a critical feature for molecular recognition within enzyme active sites and receptors.[3]
Synthesis of the Pyrazine Nucleus
The construction of the pyrazine ring can be approached through several established synthetic routes. The choice of method is often dictated by the desired substitution pattern on the final molecule.
A common and versatile method is the self-condensation of α-aminoketones. This reaction, typically carried out under mild conditions, leads to the formation of symmetrically substituted pyrazines. For the synthesis of unsymmetrically substituted pyrazines, the condensation of two different α-aminoketones can be employed, though this may result in a mixture of products.[2]
Another widely used strategy involves the reaction of α-dicarbonyl compounds with 1,2-diamines. This approach offers a high degree of flexibility in introducing various substituents onto the pyrazine core.
Illustrative Synthetic Workflow: Synthesis of a Substituted Pyrazine
Below is a generalized workflow for the synthesis of a 2,5-disubstituted pyrazine derivative, a common structural motif in medicinal chemistry.
Caption: Generalized workflow for the synthesis of 2,5-disubstituted pyrazines.
Therapeutic Applications of Pyrazine Derivatives
The structural versatility of the pyrazine scaffold has led to its incorporation into a wide range of clinically significant drugs.[2][5] Pyrazine derivatives have demonstrated efficacy across multiple therapeutic areas, a testament to their ability to be tailored for specific biological targets.
Anticancer Agents
Pyrazine derivatives have emerged as a prominent class of anticancer agents, with many compounds progressing to clinical trials and receiving FDA approval.[1][6][7] Their mechanisms of action are often centered on the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[3][8]
Key Marketed Anticancer Drugs Featuring a Pyrazine Core:
| Drug Name | Target(s) | Approved Indication(s) |
| Gilteritinib | FLT3, AXL | Relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[3] |
| Erdafitinib | FGFR | Locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations. |
| Upadacitinib | JAK1 | Rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, and ulcerative colitis.[3] |
| Bortezomib | Proteasome | Multiple myeloma and mantle cell lymphoma. |
The nitrogen atoms of the pyrazine ring frequently act as hydrogen bond acceptors, anchoring the inhibitor within the ATP-binding pocket of the target kinase. This interaction is a recurring theme in the structure-activity relationship (SAR) of pyrazine-based kinase inhibitors.
Signaling Pathway: Kinase Inhibition by Pyrazine Derivatives
Caption: Mechanism of action for pyrazine-based kinase inhibitors.
Antimicrobial and Antiviral Agents
The pyrazine moiety is a key component in several antimicrobial and antiviral drugs. Its ability to mimic natural purine nucleobases allows for interference with microbial metabolic pathways.
-
Antitubercular Activity: Pyrazinamide is a first-line drug for the treatment of tuberculosis, caused by Mycobacterium tuberculosis.[9][10] It is a prodrug that is converted to its active form, pyrazinoic acid, which disrupts membrane transport and energetics in the bacterium.[9] The development of pyrazine-2-carbohydrazide derivatives is an active area of research to combat drug-resistant strains.[11]
-
Antibacterial Activity: Novel pyrazine derivatives, such as those combined with triazole or oxadiazole moieties, have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[12][13][14] These hybrid molecules are being investigated for their potential to overcome existing antibiotic resistance mechanisms.
-
Antiviral Activity: Favipiravir, a pyrazine-containing antiviral, has demonstrated broad-spectrum activity against various RNA viruses.[15] It acts as a prodrug that is converted to its active ribofuranosyl-5'-triphosphate form, which inhibits viral RNA-dependent RNA polymerase. Additionally, pyrazine derivatives have been explored for their potential against other viruses, including herpes simplex virus and SARS-CoV-2.[16][17][18]
Structure-Activity Relationship (SAR) Studies
Systematic modification of the pyrazine scaffold has been instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. SAR studies often focus on the nature and position of substituents on the pyrazine ring.
Comparative SAR of Pyrazine-Based Inhibitors
The following table summarizes key SAR findings for two classes of pyrazine-based inhibitors, illustrating how structural modifications impact biological activity.
| Compound Class | Target | Key SAR Observations |
| 2,6-Disubstituted Pyrazines | Casein Kinase 2 (CK2) | - Small, electron-donating groups at the 2-position enhance activity.- Bulky substituents at the 6-position are generally well-tolerated and can be modified to improve solubility.[19] |
| Imidazo[1,2-a]pyrazine Derivatives | Aurora-A Kinase | - A hydrogen bond donor at the 3-position of the imidazopyrazine core is crucial for potent inhibition.- Substitution on the phenyl ring attached to the core can modulate selectivity and pharmacokinetic properties.[19] |
Experimental Protocols: Characterization and Evaluation
The development of pyrazine-based drugs relies on a suite of analytical and biological assays to confirm structure, purity, and activity.
Spectroscopic Analysis of Pyrazine Derivatives
Standard spectroscopic techniques are employed to elucidate the structure of newly synthesized pyrazine compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of protons and carbons, respectively, allowing for the confirmation of the substitution pattern on the pyrazine ring.[20]
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition.[20]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups present in the molecule.[20]
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of pyrazine derivatives.[20]
In Vitro Antimicrobial Activity Assay
The minimum inhibitory concentration (MIC) is a key metric for evaluating the potency of new antimicrobial agents.
Step-by-Step MIC Determination (Microbroth Dilution Method)
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.
-
Serial Dilution of Test Compound: The pyrazine derivative is serially diluted in the broth medium across a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]
Conclusion and Future Perspectives
The pyrazine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry.[15][21] Its favorable physicochemical properties and synthetic tractability have enabled the development of numerous life-saving drugs. The ongoing exploration of novel pyrazine derivatives, particularly in the areas of oncology and infectious diseases, promises to yield a new generation of targeted therapies. As our understanding of disease biology deepens, the rational design of pyrazine-based molecules will undoubtedly lead to the discovery of more potent, selective, and safer medicines. The future of pyrazine in drug discovery is bright, with significant potential for addressing unmet medical needs.
References
- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. jyoungpharm.org [jyoungpharm.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation and Docking Study of Pyrazine Containing 1, 3, 4-Oxadiazoles Clubbed with Substituted Azetidin-2-one: A New Class of Potential Antimicrobial and Antitubercular - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 16. Antiviral activity of a pyrazino-pyrazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. africaresearchconnects.com [africaresearchconnects.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Gamma-Secretase Modulators for Alzheimer's Disease
Introduction: The Unrelenting Challenge of Alzheimer's Disease and the Amyloid Hypothesis
Alzheimer's disease (AD) is a progressive neurodegenerative disorder that currently poses one of the most significant challenges to modern medicine.[1][2] Characterized by a gradual decline in cognitive function and memory, AD ultimately leads to a complete inability to perform daily activities.[2] The pathological hallmarks of AD are the extracellular deposition of amyloid-beta (Aβ) peptides into plaques and the intracellular accumulation of hyperphosphorylated tau protein in the form of neurofibrillary tangles.[3][4]
The "amyloid cascade hypothesis" has been a central tenet in AD research for decades.[5][6] This hypothesis posits that the abnormal accumulation of Aβ peptides, particularly the 42-amino acid isoform (Aβ42), is the primary event that initiates a cascade of downstream pathological events, including tau pathology, neuroinflammation, and ultimately, neuronal cell death.[1][7] Aβ peptides are generated from the sequential cleavage of the amyloid precursor protein (APP), a type I transmembrane protein, by two enzymes: β-secretase (BACE1) and γ-secretase.[1][5]
The Central Role of Gamma-Secretase in Amyloid-Beta Production
Gamma-secretase is a multi-subunit intramembrane aspartyl protease complex that plays a pivotal role in the generation of Aβ peptides.[8][9][10] It is composed of four core protein components: presenilin (PSEN), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2).[8][9][11] Presenilin forms the catalytic core of the complex.[8][12]
The processing of APP by γ-secretase is a complex and processive event. Following the initial cleavage of APP by β-secretase to generate the C-terminal fragment C99, γ-secretase sequentially cleaves C99 at multiple sites within its transmembrane domain.[12][13] This process begins with an initial ε-cleavage, which releases the APP intracellular domain (AICD), followed by a series of γ-cleavages that ultimately generate Aβ peptides of varying lengths, most commonly Aβ40 and the more aggregation-prone and pathogenic Aβ42.[5][8][12]
Diagram: Amyloid Precursor Protein (APP) Processing Pathways
Caption: Sequential cleavage of APP by secretases in the non-amyloidogenic and amyloidogenic pathways.
From Inhibition to Modulation: A Paradigm Shift in Targeting Gamma-Secretase
Given its critical role in Aβ production, γ-secretase has long been a prime therapeutic target for AD. The initial approach focused on the development of γ-secretase inhibitors (GSIs).[14] While potent at reducing overall Aβ production, GSIs faced significant challenges in clinical trials.[6][15] A major issue was their lack of selectivity, as γ-secretase cleaves a multitude of other type I transmembrane proteins, including the Notch receptor, which is crucial for normal cellular function.[9][12][16] Inhibition of Notch signaling by GSIs led to severe side effects, including gastrointestinal toxicity and cognitive worsening.[15][16][17][18]
This led to the development of a more nuanced approach: γ-secretase modulators (GSMs). Unlike GSIs, which block the enzyme's activity, GSMs allosterically modulate γ-secretase to shift its cleavage preference, resulting in the production of shorter, less amyloidogenic Aβ species (e.g., Aβ38) at the expense of the highly pathogenic Aβ42.[12][13][14] Crucially, GSMs do not inhibit the overall activity of γ-secretase and have minimal impact on the processing of other substrates like Notch, thus offering a potentially safer therapeutic window.[12][15]
Diagram: Mechanism of Action of Gamma-Secretase Modulators
Caption: GSMs allosterically bind to presenilin, altering the processive cleavage of C99 to favor shorter Aβ peptides.
Generations of Gamma-Secretase Modulators
The development of GSMs has progressed through distinct generations, each with improved potency and pharmacological properties.
First-Generation GSMs: NSAID Derivatives
The discovery of GSMs originated from the observation that a subset of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and sulindac sulfide, could selectively lower Aβ42 levels.[12][13] This effect was found to be independent of their cyclooxygenase (COX) inhibitory activity.[12] However, these first-generation GSMs suffered from low potency and poor brain penetration, limiting their therapeutic potential.[12][19]
Second-Generation GSMs: Novel Chemical Scaffolds
To overcome the limitations of NSAID-derived GSMs, extensive medicinal chemistry efforts led to the development of second-generation compounds with significantly improved potency and drug-like properties. These can be broadly categorized into:
-
NSAID-derived carboxylic acid GSMs: These compounds retained the carboxylic acid moiety of the parent NSAIDs but were structurally optimized for higher potency.[20]
-
Non-NSAID-derived heterocyclic GSMs: This class of compounds, often containing an aryl-imidazole moiety, demonstrated nanomolar potency and favorable pharmacokinetic profiles.[20][21]
These second-generation GSMs have shown promising results in preclinical studies, effectively lowering brain Aβ42 levels in animal models of AD.[13][22]
Data Summary: Potency of Representative Gamma-Secretase Modulators
| Compound Class | Example Compound | Target | IC50 for Aβ42 Reduction (in vitro) | Key Characteristics | Reference |
| First-Generation (NSAID-derived) | (R)-Flurbiprofen | γ-secretase/APP | Micromolar (µM) range | Low potency, poor brain penetration | [23] |
| Second-Generation (Non-NSAID) | E2012 | γ-secretase | Nanomolar (nM) range | High potency, improved brain penetration | [22] |
| Second-Generation (Novel Pyridazine) | Compound 2 | γ-secretase | Nanomolar (nM) range | Potent, orally bioavailable, good safety profile | [6][24] |
Preclinical and Clinical Evaluation of Gamma-Secretase Modulators
The development of a successful GSM requires a rigorous and comprehensive evaluation process, from initial in vitro screening to extensive preclinical testing in animal models and ultimately, human clinical trials.
In Vitro and Cell-Based Assays for GSM Characterization
The initial stages of GSM discovery and characterization rely on a battery of in vitro and cell-based assays to assess their potency, selectivity, and mechanism of action.
Experimental Protocol: Cell-Based Assay for Aβ Modulation
This protocol outlines a typical cell-based assay to evaluate the effect of a test compound on the production of different Aβ species.
1. Cell Culture and Treatment: a. Plate a suitable cell line, such as human neuroglioma (H4) cells or Chinese Hamster Ovary (CHO) cells stably overexpressing human APP, in appropriate cell culture plates. b. Allow the cells to adhere and grow to a confluent monolayer. c. Prepare a serial dilution of the test GSM compound in cell culture medium. d. Remove the existing medium from the cells and replace it with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO). e. Incubate the cells for a defined period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
2. Sample Collection and Processing: a. After the incubation period, collect the conditioned medium from each well. b. Centrifuge the collected medium to remove any cellular debris. c. Store the supernatant at -80°C until analysis.
3. Aβ Quantification: a. Quantify the levels of Aβ40, Aβ42, and Aβ38 in the conditioned medium using a validated enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) assay.[25] b. Follow the manufacturer's instructions for the chosen assay kit.
4. Data Analysis: a. Calculate the concentration of each Aβ species for each treatment condition. b. Normalize the Aβ levels to the vehicle control. c. Plot the percentage of Aβ reduction (for Aβ42 and Aβ40) or increase (for Aβ38) against the compound concentration. d. Determine the IC50 (for Aβ reduction) and EC50 (for Aβ elevation) values by fitting the data to a sigmoidal dose-response curve.
Diagram: Experimental Workflow for GSM Screening
Caption: A typical high-throughput screening workflow for the identification and characterization of novel GSMs.
Preclinical Animal Models
Promising GSM candidates identified from in vitro and cell-based assays are then advanced to preclinical testing in animal models of AD.[3] Transgenic mouse models that overexpress human APP with familial AD mutations, such as the 5XFAD and 3xTg-AD mice, are commonly used to evaluate the in vivo efficacy of GSMs.[3][4] These studies aim to assess the ability of the compound to cross the blood-brain barrier, reduce brain Aβ42 levels, and potentially improve cognitive deficits.[3]
Clinical Trials and Future Directions
Several GSMs have entered clinical trials, with some demonstrating target engagement by reducing plasma Aβ42 levels in humans.[22] However, to date, no GSM has successfully completed late-stage clinical trials and received regulatory approval. Ongoing and future clinical trials will likely focus on earlier stages of AD, including preclinical and prodromal populations, where intervention is believed to be most effective.[6][26] The development of reliable biomarkers to monitor target engagement and disease progression will be crucial for the success of these trials.[6]
Safety and Toxicity Considerations
A key advantage of GSMs over GSIs is their improved safety profile, primarily due to their minimal impact on Notch processing.[18] However, a comprehensive safety and toxicity assessment is still essential for any new drug candidate.[27] This includes long-term repeat-dose toxicity studies in multiple animal species to identify any potential off-target effects.[27][28]
Conclusion
Gamma-secretase modulators represent a promising and scientifically rational therapeutic strategy for the treatment and prevention of Alzheimer's disease. By selectively targeting the production of the pathogenic Aβ42 peptide without causing the mechanism-based toxicities associated with direct γ-secretase inhibition, GSMs offer a potential disease-modifying approach. Continued research and development in this area, coupled with well-designed clinical trials in early-stage AD populations, hold the potential to deliver a much-needed breakthrough in the fight against this devastating disease.
References
- 1. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | β-Amyloid: The Key Peptide in the Pathogenesis of Alzheimer’s Disease [frontiersin.org]
- 6. rupress.org [rupress.org]
- 7. Neurobiological pathways to Alzheimer’s disease: Amyloid-beta, TAU protein or both? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. [PDF] The structure and function of Alzheimer’s gamma secretase enzyme complex | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. The γ-secretase complex: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 14. γ-secretase targeting in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Potential Use of γ-Secretase Modulators in the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical Biology, Molecular Mechanism and Clinical Perspective of γ-Secretase Modulators in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development and mechanism of γ-secretase modulators for Alzheimer's disease. | Semantic Scholar [semanticscholar.org]
- 20. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rupress.org [rupress.org]
- 25. In vitro screening on amyloid beta modulation of aqueous extracts from plant seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. jmcp.org [jmcp.org]
- 27. academic.oup.com [academic.oup.com]
- 28. Nonclinical Safety Assessment of the γ-Secretase Inhibitor Avagacestat - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(5-Methoxypyrazin-2-YL)ethanone safety and handling guidelines
An In-Depth Technical Guide to the Safe Handling of 1-(5-Methoxypyrazin-2-YL)ethanone
Disclaimer: As of the date of this document, a comprehensive, publicly available Safety Data Sheet (SDS) with specific toxicological data for this compound (CAS: 320592-61-8) has not been identified. The following guidelines are therefore based on a conservative risk assessment, adopting the known hazards of the close structural analog, 1-(5-methoxypyridin-2-yl)ethanone. This approach is taken to ensure the highest degree of safety for all personnel. Researchers must always supplement this guide with a dynamic, on-site risk assessment prior to commencing any new procedure.
Introduction
This compound is a heterocyclic building block of interest in pharmaceutical and organic chemistry research. Its utility in the synthesis of novel compounds, potentially as active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its safe handling, storage, and emergency procedures.[1] This guide provides a technical framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound in a laboratory setting. The protocols and recommendations herein are grounded in established principles of chemical safety and data extrapolated from hazardous structural analogs.
Compound Identification and Physicochemical Properties
Proper identification and knowledge of a compound's physical properties are foundational to its safe handling. The known properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | Sunway Pharm[2] |
| CAS Number | 320592-61-8 | MySkinRecipes[1] |
| Molecular Formula | C₇H₈N₂O₂ | Sunway Pharm[2] |
| Molecular Weight | 152.15 g/mol | Sunway Pharm[2] |
| Appearance | Off-White to Light Yellow Solid | MySkinRecipes[1] |
| Purity | ≥97% | Sunway Pharm[2] |
| Storage | 2-8°C, Sealed in a dry environment | MySkinRecipes[1], Sunway Pharm[2] |
Hazard Identification and Risk Assessment
Due to the lack of specific toxicological data for this compound, a surrogate-based risk assessment is necessary. The pyridine analog, 1-(5-methoxypyridin-2-yl)ethanone, provides the most relevant hazard data.[3]
Assumed Hazard Classifications based on Structural Analogy:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332).[3]
-
Skin Corrosion/Irritation: Causes skin irritation (H315).[3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation (H319).[3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).[3]
Symptoms of exposure to the analog compound include irritation and redness of the skin and eyes, soreness of the mouth and throat upon ingestion, and irritation of the respiratory tract, potentially causing coughing or wheezing upon inhalation.[3] During combustion, it is expected to emit toxic fumes.[3]
Caption: Surrogate-based hazard identification workflow.
Engineering Controls, Personal Protective Equipment (PPE), and Hygiene
Based on the assumed hazards, stringent controls must be implemented to minimize exposure.
-
Engineering Controls:
-
Fume Hood: All manipulations of the solid compound (weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Ventilation: The laboratory must be well-ventilated to ensure sufficient air changes.[3]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[3]
-
-
Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber) must be worn. Gloves should be inspected before use and disposed of properly after handling.[3]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against dust and splashes.[3]
-
Skin and Body Protection: A lab coat must be worn at all times. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron may be necessary.[3]
-
Respiratory Protection: For situations where a fume hood cannot be used or in case of a spill, a self-contained breathing apparatus (SCBA) must be available. For routine handling within a fume hood, additional respiratory protection is not typically required.[3]
-
-
Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Contaminated clothing should be removed immediately and laundered separately before reuse.
-
Standard Operating Procedure (SOP) for Safe Handling
The following step-by-step protocol outlines the safe handling of solid this compound in a laboratory setting.
-
Preparation and Pre-Work Checklist:
-
Confirm the fume hood is operational and the sash is at the appropriate working height.
-
Ensure the work area is clean and uncluttered.
-
Verify the location of the nearest eyewash station, safety shower, and spill kit.
-
Don all required PPE as specified in Section 3.
-
Prepare all necessary equipment (spatulas, weigh boats, glassware, solvent) and place it within the fume hood.
-
-
Weighing and Transfer:
-
Retrieve the chemical container from its 2-8°C storage location. Allow it to equilibrate to room temperature before opening to prevent moisture condensation.
-
Perform all weighing operations on an analytical balance located inside the fume hood or in a vented balance enclosure.
-
Use a clean spatula to carefully transfer the desired amount of the solid compound to a weigh boat. Avoid creating dust.
-
Securely close the primary container immediately after dispensing.
-
-
Solution Preparation:
-
Place the weigh boat containing the compound into the designated flask or beaker for dissolution.
-
Slowly add the desired solvent to the vessel, aiming the solvent stream at the side of the glassware to avoid splashing.
-
If necessary, use gentle agitation (e.g., magnetic stirrer) to facilitate dissolution.
-
Rinse the weigh boat with a small amount of solvent and add the rinse to the bulk solution to ensure a complete transfer.
-
-
Post-Handling and Cleanup:
-
Wipe down the spatula and work surface inside the fume hood with a solvent-dampened cloth.
-
Dispose of all contaminated disposable materials (weigh boat, gloves, wipes) in a designated, sealed chemical waste container.
-
Return the primary chemical container to its designated storage location.
-
Remove PPE in the correct order (gloves first, then lab coat, then eye protection) and wash hands thoroughly.
-
References
Methodological & Application
Synthesis of 1-(5-Methoxypyrazin-2-yl)ethanone: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 1-(5-methoxypyrazin-2-yl)ethanone, a valuable heterocyclic ketone intermediate in medicinal chemistry and drug development. The protocol details a robust three-step synthetic sequence commencing with the commercially available 2,5-dichloropyrazine. The methodology leverages a regioselective nucleophilic aromatic substitution to install the methoxy group, followed by a palladium-catalyzed cyanation, and culminates in the addition of a Grignard reagent to the nitrile functionality to yield the target acetylpyrazine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for successful synthesis and characterization.
Introduction
Pyrazine derivatives are a cornerstone of modern medicinal chemistry, featuring prominently in a wide array of therapeutic agents due to their unique physicochemical properties and ability to act as bioisosteres for other aromatic systems. The target molecule, this compound, incorporates both a methoxy and an acetyl group on the pyrazine core, making it a versatile scaffold for further chemical elaboration in the synthesis of complex pharmaceutical compounds. The synthetic strategy presented herein is designed for efficiency and scalability, providing a reliable pathway to this key intermediate.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via the following three-step sequence:
Caption: Overall synthetic route to this compound.
Part 1: Synthesis of 2-Chloro-5-methoxypyrazine (Intermediate 1)
Mechanistic Rationale
The first step involves a nucleophilic aromatic substitution (SNAr) reaction. The pyrazine ring is inherently electron-deficient, which facilitates the attack of nucleophiles on the carbon atoms bearing a leaving group (in this case, a chlorine atom). Sodium methoxide serves as a potent nucleophile, displacing one of the chlorine atoms on 2,5-dichloropyrazine. The reaction is regioselective, yielding predominantly the mono-substituted product under controlled conditions.
Experimental Protocol
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| 2,5-Dichloropyrazine | 148.97 | 10.0 g | 67.1 | 1.0 eq |
| Sodium Methoxide | 54.02 | 3.62 g | 67.1 | 1.0 eq |
| Methanol (Anhydrous) | 32.04 | 150 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichloropyrazine (10.0 g, 67.1 mmol) and anhydrous methanol (150 mL).
-
Stir the mixture at room temperature until the 2,5-dichloropyrazine has completely dissolved.
-
Carefully add sodium methoxide (3.62 g, 67.1 mmol) in portions to the solution. An exotherm may be observed.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Resuspend the resulting solid in deionized water (100 mL) and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexane) to yield 2-chloro-5-methoxypyrazine as a white solid.
Part 2: Synthesis of 2-Cyano-5-methoxypyrazine (Intermediate 2)
Mechanistic Rationale
This step employs a palladium-catalyzed cyanation reaction to convert the aryl chloride to a nitrile. Zinc cyanide is used as the cyanide source, and a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), facilitates the cross-coupling reaction. This method is generally preferred over using alkali metal cyanides due to its milder conditions and higher functional group tolerance.
Experimental Protocol
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| 2-Chloro-5-methoxypyrazine | 144.55 | 5.0 g | 34.6 | 1.0 eq |
| Zinc Cyanide | 117.43 | 2.44 g | 20.8 | 0.6 eq |
| Pd(PPh₃)₄ | 1155.56 | 1.20 g | 1.04 | 0.03 eq |
| Dimethylformamide (DMF, Anhydrous) | 73.09 | 70 mL | - | - |
Procedure:
-
In a flame-dried 100 mL Schlenk flask under an inert atmosphere (nitrogen or argon), combine 2-chloro-5-methoxypyrazine (5.0 g, 34.6 mmol), zinc cyanide (2.44 g, 20.8 mmol), and tetrakis(triphenylphosphine)palladium(0) (1.20 g, 1.04 mmol).
-
Add anhydrous dimethylformamide (70 mL) via syringe.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15 minutes.
-
Heat the mixture to 90-100 °C and stir for 12-18 hours. Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate).
-
Upon completion, cool the reaction to room temperature and pour it into a beaker containing a saturated aqueous solution of sodium bicarbonate (150 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexane) to give 2-cyano-5-methoxypyrazine as a solid.
Part 3: Synthesis of this compound (Final Product)
Mechanistic Rationale
The final step is a Grignard reaction, a classic method for forming carbon-carbon bonds. The nucleophilic carbon of the methylmagnesium bromide attacks the electrophilic carbon of the nitrile group.[1] This initially forms an imine-magnesium salt intermediate. Subsequent acidic workup hydrolyzes this intermediate to the corresponding ketone.[2][3][4]
Caption: Key stages of the Grignard reaction and subsequent hydrolysis.
Experimental Protocol
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| 2-Cyano-5-methoxypyrazine | 135.12 | 3.0 g | 22.2 | 1.0 eq |
| Methylmagnesium Bromide (3.0 M in THF) | - | 8.9 mL | 26.6 | 1.2 eq |
| Tetrahydrofuran (THF, Anhydrous) | 72.11 | 50 mL | - | - |
| Hydrochloric Acid (1 M) | 36.46 | ~30 mL | - | - |
Procedure:
-
Set up a flame-dried 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve 2-cyano-5-methoxypyrazine (3.0 g, 22.2 mmol) in anhydrous tetrahydrofuran (50 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (8.9 mL of a 3.0 M solution in THF, 26.6 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M hydrochloric acid (100 mL).
-
Stir the resulting mixture vigorously for 1 hour to ensure complete hydrolysis of the imine intermediate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude material by recrystallization from a mixture of ethyl acetate and hexane or by flash column chromatography (eluting with 20-40% ethyl acetate in hexane) to afford this compound as a solid.[5][6][7]
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: Off-white to light yellow solid.
-
¹H NMR (400 MHz, CDCl₃):
-
Predicted Chemical Shifts (δ, ppm):
-
~8.8-9.0 (s, 1H, pyrazine H)
-
~8.1-8.3 (s, 1H, pyrazine H)
-
~4.0 (s, 3H, -OCH₃)
-
~2.7 (s, 3H, -COCH₃)
-
-
Rationale: The pyrazine protons are expected to be in the aromatic region, significantly downfield due to the electron-withdrawing nature of the two nitrogen atoms and the acetyl group.[8] The methoxy and acetyl methyl protons will appear as sharp singlets in the upfield region.[9]
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Predicted Chemical Shifts (δ, ppm):
-
~195-200 (C=O)
-
~160-165 (C-OCH₃)
-
~145-150 (pyrazine C)
-
~140-145 (pyrazine C)
-
~135-140 (pyrazine C)
-
~55-60 (-OCH₃)
-
~25-30 (-COCH₃)
-
-
Rationale: The carbonyl carbon will be the most downfield signal. The pyrazine carbons will appear in the aromatic region, with the carbon attached to the methoxy group being the most deshielded. The methyl carbons of the methoxy and acetyl groups will be in the aliphatic region.[10]
-
-
Mass Spectrometry (ESI+): Calculated for C₇H₈N₂O₂ [M+H]⁺: 153.06.
Safety and Handling
-
2,5-Dichloropyrazine: Corrosive and an irritant. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Sodium Methoxide: Corrosive and flammable solid. Reacts violently with water. Handle under anhydrous conditions.
-
Zinc Cyanide: Highly toxic. Avoid inhalation and skin contact. Use in a well-ventilated fume hood.
-
Palladium Catalysts: Handle with care, as they can be pyrophoric.
-
Grignard Reagents: Highly flammable and react violently with water and protic solvents. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere.
-
Solvents: Methanol, DMF, THF, and ethyl acetate are flammable. Use in a well-ventilated area away from ignition sources.
References
- 1. CN106588785A - Preparation method of acetylpyrazine - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. US3711482A - 2-acetyl-3-ethylpyrazine and process for the preparation thereof - Google Patents [patents.google.com]
- 7. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Application Notes and Protocols: In Vitro Gamma-Secretase Modulator Assay
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays to identify and characterize gamma-secretase modulators (GSMs). Gamma-secretase is a critical intramembrane protease involved in the pathogenesis of Alzheimer's disease (AD), and its modulation is a key therapeutic strategy. We detail the underlying biochemical principles, provide step-by-step protocols for both cell-free and cell-based assay formats, discuss various detection technologies, and offer insights into data analysis and interpretation specific to GSMs. This guide is structured to provide both the theoretical foundation and the practical, field-proven methodologies necessary for establishing a robust and self-validating screening platform.
Scientific Foundation: Understanding Gamma-Secretase and Its Modulation
The Dual Role of Gamma-Secretase in APP Processing
Gamma-secretase (γ-secretase) is a multi-subunit protease complex embedded within the cell membrane.[1][2] It performs a crucial cellular function known as regulated intramembrane proteolysis on a wide variety of type-I transmembrane proteins, including the well-known Notch receptor and the Amyloid Precursor Protein (APP).[3] Its role in processing APP is central to the "amyloid cascade hypothesis" of Alzheimer's disease.
APP can be processed via two competing pathways:
-
Non-Amyloidogenic Pathway: APP is first cleaved by α-secretase within the amyloid-beta (Aβ) domain. The resulting C-terminal fragment (C83) is then cleaved by γ-secretase, producing the non-toxic p3 peptide. This pathway precludes the formation of Aβ.[4][5]
-
Amyloidogenic Pathway: APP is sequentially cleaved first by β-secretase (BACE1) and then by γ-secretase. This sequence generates the Aβ peptides, which can aggregate to form the senile plaques characteristic of AD brains.[4][6][7]
The γ-secretase cleavage itself is not precise and occurs at multiple sites within the transmembrane domain of the APP C-terminal fragment (C99). This leads to the production of a spectrum of Aβ peptides of varying lengths, typically 37 to 43 amino acids long.[2][8] The two most common isoforms are Aβ40 and the longer, more aggregation-prone Aβ42.[4] An increased ratio of Aβ42 to Aβ40 is considered a critical initiating event in AD pathogenesis.
Therapeutic Strategy: Inhibition vs. Modulation
Early therapeutic strategies focused on γ-secretase inhibitors (GSIs), which block the enzyme's proteolytic activity. However, clinical trials with potent GSIs were largely unsuccessful and revealed significant toxicity.[9] This is attributed to the non-selective inhibition of other vital signaling pathways, most notably Notch signaling, which is essential for cell-fate determination.[8] Furthermore, complete inhibition of γ-secretase leads to the accumulation of its direct substrate, C99, which can be neurotoxic.[8]
This led to the development of Gamma-Secretase Modulators (GSMs) . Unlike GSIs, GSMs do not block the overall activity of the enzyme. Instead, they allosterically bind to the γ-secretase complex and subtly alter its conformation.[10] This modification shifts the cleavage preference, resulting in:
-
A selective decrease in the production of the pathogenic Aβ42.
-
A concomitant increase in the production of shorter, less amyloidogenic Aβ species, such as Aβ38 and Aβ37.
-
Little to no effect on the total amount of Aβ produced or on the processing of other substrates like Notch.[8][9]
This profile makes GSMs a highly promising therapeutic approach for Alzheimer's disease, with a potentially wider therapeutic window than GSIs.
Assay Formats: Cell-Free vs. Cell-Based Approaches
The choice between a cell-free (biochemical) and a cell-based (cellular) assay depends on the screening goals. Cell-free assays are ideal for primary high-throughput screening (HTS) to identify direct modulators of the enzyme, while cell-based assays provide a more physiologically relevant context for secondary screening and characterization.
| Feature | Cell-Free Assay | Cell-Based Assay |
| Principle | Purified or enriched γ-secretase is incubated with an exogenous substrate and test compounds. | Live cells expressing APP/C99 are treated with compounds; secreted Aβ is measured from the medium. |
| Advantages | - High throughput- Mechanistic insights (direct enzyme interaction)- No cell permeability issues- Fewer confounding cellular factors | - More physiologically relevant- Accounts for cell permeability, metabolism, and cytotoxicity- Measures endogenously processed Aβ |
| Disadvantages | - Less physiological- Requires enzyme/membrane preparation- Prone to artifacts from detergents | - Lower throughput- Compound effects can be indirect- Potential for cytotoxicity to interfere with results |
| Typical Use | Primary HTS, mechanism of action studies | Secondary screening, lead optimization, potency determination |
Protocol: Cell-Free γ-Secretase Modulator Assay
This protocol describes a biochemical assay using a partially purified, solubilized γ-secretase enzyme preparation from cultured cells and a recombinant substrate.
Workflow Overview
Part A: Preparation of Active γ-Secretase Membranes
Rationale: This procedure isolates cell membranes rich in the γ-secretase complex and then uses a mild zwitterionic detergent, CHAPSO, to solubilize the enzyme while maintaining its integrity.[11] CHAPSO is effective at preserving the lipid microenvironment, such as cholesterol and sphingolipids, which can be important for enzyme activity.[4]
Materials:
-
HEK293T cells or S-20 CHO cells (overexpressing γ-secretase components)[11]
-
Lysis Buffer: 50 mM MES, pH 6.0, 150 mM NaCl, 5 mM MgCl₂, 5 mM CaCl₂, with complete protease inhibitors.
-
Solubilization Buffer: 50 mM HEPES, pH 7.0, 150 mM NaCl, with 1% (w/v) CHAPSO.
Procedure:
-
Cell Culture: Grow HEK293T or S-20 cells to high confluency in approximately 20x 15-cm dishes.
-
Harvest and Lyse: Scrape cells into ice-cold PBS, centrifuge, and resuspend the pellet in Lysis Buffer. Lyse the cells using a French press.
-
Isolate Membranes: Centrifuge the lysate at 3,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells. Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C.
-
Wash Membranes (Optional): Resuspend the membrane pellet in a high pH buffer (e.g., 100 mM sodium bicarbonate, pH 11.3) to strip peripheral proteins and re-pellet at 100,000 x g for 1 hour.
-
Solubilize Enzyme: Resuspend the final membrane pellet in Solubilization Buffer. Pass the suspension through a 27-gauge needle to homogenize. Incubate on ice for 1 hour with gentle rotation.
-
Clarify Solubilized Fraction: Centrifuge at 100,000 x g for 1 hour at 4°C. The resulting supernatant contains the solubilized, active γ-secretase.
-
Quantify and Store: Determine the protein concentration of the supernatant using a BCA assay. Aliquot and snap-freeze in liquid nitrogen. Store at -80°C until use.
Part B: In Vitro Modulation Assay
Rationale: The assay is performed at a pH of ~7.0 in a buffer containing phospholipids, which have been shown to improve enzyme activity.[1] A recombinant C-terminal fragment of APP (C99, also referred to as C100-FLAG) serves as the substrate.[12]
Materials:
-
Assay Buffer: 50 mM HEPES, pH 7.0, 150 mM NaCl, 0.25% CHAPSO.
-
Lipid Mix: 0.1% phosphatidylcholine and 0.025% phosphatidylethanolamine (prepare a stock in chloroform, dry under nitrogen, and rehydrate in 1% CHAPSO Assay Buffer).
-
Recombinant Substrate: Purified C100-FLAG substrate (1 µM final concentration).[12]
-
Solubilized γ-secretase preparation (from Part A).
-
Test compounds (GSMs) and controls (Vehicle: DMSO; Positive control: known GSM or GSI).
-
384-well low-volume assay plates.
Procedure:
-
Prepare Reaction Mix: Prepare a master mix containing Assay Buffer, Lipid Mix, and the solubilized γ-secretase enzyme.
-
Compound Plating: Dispense test compounds and controls into the assay plate (e.g., 1 µL). Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.
-
Initiate Reaction: Add the enzyme/lipid mix to the wells, followed immediately by the C100-FLAG substrate to initiate the reaction. The typical final volume is 20-50 µL.
-
Incubation: Seal the plate and incubate at 37°C for 2-4 hours. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by placing the plate on dry ice or by adding a potent GSI. Store at -80°C until analysis.
Protocol: Cell-Based γ-Secretase Modulator Assay
This protocol measures the modulation of Aβ species secreted into the conditioned medium from cells stably expressing an APP substrate.
Workflow Overview
Procedure
Rationale: Using a stable cell line provides consistency and reproducibility.[13] Measuring secreted Aβ peptides from the conditioned medium provides a physiologically relevant readout that accounts for compound permeability and potential cytotoxicity. HEK293 or U2OS cells are commonly used due to their robust growth and high transfection efficiency.[14][15]
Materials:
-
HEK293 or U2OS cell line stably expressing human APP-C99.[14]
-
Complete cell culture medium (e.g., DMEM + 10% FBS + selection antibiotic).
-
Test compounds and controls (Vehicle: DMSO; Positive control: known GSM).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the stable cells into a 96-well plate at a density that will result in ~80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: The next day, remove the medium and replace it with fresh medium containing serial dilutions of the test compounds or controls.
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
Collect Conditioned Media: Carefully collect the conditioned medium from each well. It is recommended to add a protease inhibitor cocktail (especially with AEBSF to prevent Aβ degradation) to the collected media.[16]
-
Analysis: Centrifuge the media to remove any cell debris. The supernatant can be analyzed immediately or stored at -80°C. Analyze the levels of Aβ38, Aβ40, and Aβ42 using one of the detection methods described below. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be run to ensure compound effects are not due to cell death.
Detection Methodologies
The key to a successful modulator assay is the precise quantification of multiple Aβ species to observe the characteristic profile shift.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is the most common and well-established method for quantifying specific Aβ peptides. It relies on a matched pair of antibodies: a capture antibody that binds a common region of Aβ and a detection antibody specific to the C-terminus of the target isoform (e.g., Aβ40 or Aβ42).
Protocol Outline (Sandwich ELISA):
-
Coat Plate: Coat a 96-well plate with a capture antibody (e.g., anti-Aβ N-terminal) overnight at 4°C.[6]
-
Block: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Add Samples & Standards: Add standards (synthetic Aβ peptides of known concentration) and samples (from cell-free or cell-based assays) to the wells. Incubate for 2 hours at room temperature or overnight at 4°C.[17]
-
Add Detection Antibody: Wash the plate and add the C-terminus-specific detection antibody (e.g., anti-Aβ42 or anti-Aβ40), which is often biotinylated. Incubate for 1-2 hours.
-
Add Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30-60 minutes.
-
Develop and Read: Wash the plate, add a chromogenic substrate (e.g., TMB), and stop the reaction with an acid solution. Read the absorbance at 450 nm.[18]
-
Calculate: Determine concentrations from the standard curve. Separate ELISAs are required for each Aβ isoform (Aβ38, Aβ40, Aβ42).
Commercially available, validated ELISA kits are highly recommended for consistency.[16][19]
Homogeneous Time-Resolved Fluorescence (HTRF)
HTRF is a robust, no-wash immunoassay technology well-suited for high-throughput screening.[20] It uses two antibodies labeled with a donor (Europium cryptate) and an acceptor (e.g., d2) fluorophore. When the antibodies bind to the same Aβ peptide, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). Excitation of the donor leads to a long-lived emission signal from the acceptor.[5][7]
Advantages:
-
Homogeneous Format: No wash steps are required, increasing speed and reducing variability.[20]
-
High Signal-to-Background: Time-resolved detection minimizes background fluorescence from compounds and media.[20]
-
Miniaturizable: Easily adapted to 384- and 1536-well formats.
The protocol typically involves adding the sample, antibody-donor conjugate, and antibody-acceptor conjugate to a well, incubating, and reading on an HTRF-compatible plate reader.[21]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest specificity and multiplexing capability. It can simultaneously measure multiple Aβ isoforms in a single run without the need for specific detection antibodies for each one. While lower throughput than HTRF, it is an invaluable tool for validating hits and performing detailed mechanistic studies. The workflow involves sample clean-up/enrichment (e.g., solid-phase extraction), chromatographic separation of the peptides, and detection by the mass spectrometer.
Data Analysis and Interpretation for GSMs
Analyzing data from a GSM screen is more nuanced than for a simple inhibitor. The goal is to identify compounds that produce a specific shift in the Aβ profile.
-
Calculate Concentrations: Use the standard curves from your chosen detection method to determine the absolute concentrations (e.g., in pg/mL) of Aβ38, Aβ40, and Aβ42 for each compound concentration.
-
Normalize to Vehicle: Express the concentration of each Aβ species as a percentage of the vehicle (DMSO) control.
-
% of Control = (Concentration_Compound / Concentration_Vehicle) * 100
-
-
Plot Dose-Response Curves: Plot the % of Control for each Aβ species against the log of the compound concentration. A classic GSM will show:
-
A dose-dependent decrease in Aβ42.
-
A dose-dependent increase in Aβ38.
-
A modest or no change in Aβ40.
-
-
Calculate Potency (IC₅₀/EC₅₀):
-
IC₅₀ for Aβ42: The concentration of compound that reduces Aβ42 production by 50%.
-
EC₅₀ for Aβ38: The concentration of compound that increases Aβ38 production to 50% of its maximum effect.
-
-
Analyze Ratios: The Aβ42/Aβ40 ratio is a critical biomarker. Calculate this ratio for each compound concentration and plot it as a percentage of the vehicle control. A successful GSM will cause a dose-dependent decrease in the Aβ42/Aβ40 ratio.[2]
Data Presentation: The results are best presented as a multi-panel graph showing the dose-response curves for Aβ42, Aβ40, Aβ38, and the Aβ42/Aβ40 ratio.
Assay Validation and Troubleshooting
A robust assay is a self-validating one. Key validation parameters and troubleshooting tips are outlined below.
| Parameter | Acceptance Criteria | Common Problems | Potential Solutions |
| Z'-factor | > 0.5 for HTS | Low Z' (<0.5) | - Optimize reagent concentrations (enzyme, substrate, antibodies).- Increase incubation time.- Check for reagent instability or improper storage.[22] |
| Signal-to-Background | > 3 | High background | - Use black plates for fluorescence assays.- Optimize blocking steps in ELISA.- Check for contaminated reagents or buffer autofluorescence. |
| Positive Control | Known GSM shows expected profile shift | Positive control inactive | - Verify compound integrity and concentration.- Check activity of enzyme/cell stock.- Ensure proper assay conditions (pH, temp).[11] |
| Data Variability | CV < 15% for replicates | High CV between replicates | - Improve pipetting accuracy; use calibrated pipettes.- Ensure homogeneous mixing of reagents.- Check for edge effects on plates; use a plate shaker. |
| No GSM Effect | N/A | No compounds show the desired Aβ profile shift | - Enzyme may be inactive; prepare fresh batch.- Substrate may have degraded.- Compound library may not contain active modulators. |
| Cell-Based Issues | N/A | High cytotoxicity | - Reduce compound concentration range.- Reduce incubation time.- Use a less sensitive cell line. |
Conclusion
The protocols and principles outlined in this guide provide a robust framework for the in vitro identification and characterization of gamma-secretase modulators. By carefully selecting the appropriate assay format, utilizing precise detection methods, and applying nuanced data analysis, researchers can effectively screen for compounds that selectively reduce pathogenic Aβ42. A well-validated assay, incorporating proper controls and a thorough understanding of the underlying biology, is a critical step in the development of next-generation therapeutics for Alzheimer's disease.
References
- 1. Purification and characterization of the human gamma-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Homogeneous Time Resolved Fluorescence ( HTRF ) – A Reference Technology Dedicated to Drug Screening | Semantic Scholar [semanticscholar.org]
- 4. Dependency of γ-secretase complex activity on the structural state of bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]
- 6. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of amyloid-beta peptides in biological milieu using a novel homogeneous time-resolved fluorescence (HTRF) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel gamma -secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteomic Profiling of γ-Secretase Substrates and Mapping of Substrate Requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substrate-targeting γ-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 14. Gamma-secretase Activity Assay Cell Line – Cells Online [cells-online.com]
- 15. revvity.com [revvity.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. intimakmur.co.id [intimakmur.co.id]
- 18. novamedline.com [novamedline.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. benchchem.com [benchchem.com]
- 22. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for the Cellular Evaluation of 1-(5-Methoxypyrazin-2-YL)ethanone Derivatives
Introduction: The Therapeutic Potential of the Pyrazine Scaffold
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its derivatives have been extensively investigated and developed as potent agents targeting a range of human diseases, particularly as kinase inhibitors in oncology.[1][2] The compound 1-(5-methoxypyrazin-2-yl)ethanone serves as a valuable starting point for the synthesis of novel derivatives. The systematic evaluation of these new chemical entities (NCEs) is critical to identify promising lead candidates for further development.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a tiered, cell-based assay cascade to characterize the biological activity of this compound derivatives. The protocols herein are designed to first establish a foundational understanding of a compound's general cytotoxicity and then to elucidate its specific mechanism of action and early safety profile. This integrated approach ensures that data-driven decisions are made, accelerating the identification of compounds with the highest therapeutic potential.[3]
A Tiered Strategy for Compound Evaluation
A successful screening campaign follows a logical progression from broad, high-throughput assays to more complex, low-throughput mechanistic and safety studies. This tiered approach, or "screening funnel," efficiently filters large numbers of compounds, ensuring that resources are focused on the most promising candidates.
Figure 1: A tiered workflow for evaluating novel chemical entities.
Section 1: Foundational Assays - General Cytotoxicity & Viability
The initial step in characterizing any new compound is to determine its effect on cell health. These assays establish the concentration range at which a compound exhibits biological activity and help differentiate between desired cytotoxic effects (e.g., for an anti-cancer agent) and non-specific toxicity. It is crucial to use multiple, complementary assays, as different methods measure distinct aspects of cell health.[4][5]
MTT Assay: Assessing Metabolic Activity
The MTT assay is a colorimetric method that measures the metabolic activity of a cell, which is often used as a proxy for cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.[7]
Rationale: This assay is a cost-effective, high-throughput method for primary screening. It provides a robust initial assessment of a compound's dose-dependent effect on cell proliferation and viability.[6]
Figure 2: Principle of the MTT cell viability assay.
Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[7]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
LDH Release Assay: Measuring Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[8] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.[9]
Rationale: This assay is run in parallel with a viability assay like MTT. It specifically measures cytotoxicity (cell death via membrane damage) rather than just a reduction in metabolic activity, helping to distinguish between cytotoxic and cytostatic effects.[7]
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.
-
LDH Reaction: Add the LDH assay reaction mixture to each well according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[8]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]
-
Data Analysis: Use a positive control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each compound concentration relative to the maximum release control.
ATP-Based Luminescent Assay: Quantifying Viable Cells
The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive, homogeneous method that determines the number of viable cells by quantifying ATP, which is a key indicator of metabolically active cells.[10] The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.
Rationale: This assay is extremely sensitive, has a large dynamic range, and is well-suited for high-throughput screening (HTS) due to its simple "add-mix-measure" protocol.[10][11] It is often preferred over colorimetric assays for its speed and sensitivity.[12]
Protocol: CellTiter-Glo® Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, typically using an opaque-walled 96-well plate suitable for luminescence.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume (e.g., 100 µL).
-
Signal Generation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
| Assay | Principle | Endpoint | Pros | Cons |
| MTT | Mitochondrial Dehydrogenase Activity | Colorimetric (Absorbance) | Inexpensive, widely used[6] | Requires solubilization step, potential compound interference |
| LDH | LDH Release (Membrane Damage) | Colorimetric (Absorbance) | Measures cytotoxicity directly[8] | Less sensitive, measures a late-stage event in cell death |
| CellTiter-Glo® | ATP Quantification | Luminescent | Highly sensitive, fast, HTS-friendly[10] | More expensive, requires a luminometer |
Section 2: Mechanistic Elucidation & On-Target Activity
Once a compound's cytotoxic or anti-proliferative activity is confirmed, the next critical step is to determine if this activity is due to the intended mechanism of action (MoA).[13] Given that pyrazine derivatives frequently target protein kinases and GPCRs, assays focused on these target classes are highly relevant.[1][14]
Cellular Target Engagement Assays
A functional cellular response alone is not definitive proof of on-target activity. A target engagement assay directly measures the interaction between a compound and its intended protein target within the complex environment of a living cell.[15] This provides crucial evidence that the compound reaches and binds its target under physiologically relevant conditions.[16]
Rationale: Confirming target engagement is essential to validate the MoA, build a strong structure-activity relationship (SAR), and reduce the risk of advancing compounds that work through off-target effects.[3]
Protocol Framework: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is an energy transfer technique that measures compound binding at a target protein in living cells. The target protein is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that reversibly binds the target is added. When the tracer is bound to the luciferase-tagged protein, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that binds to the target will displace the tracer, leading to a loss of BRET signal.[17]
-
Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing the target protein fused to NanoLuc® luciferase.
-
Cell Seeding: Plate the transfected cells in a white, opaque 96-well plate and incubate for 24 hours.
-
Compound and Tracer Addition: Treat the cells with serial dilutions of the pyrazine derivative, followed by the addition of the specific NanoBRET™ fluorescent tracer at a pre-determined concentration.
-
Substrate Addition: Add the NanoLuc® substrate to the wells.
-
BRET Measurement: Immediately measure the donor emission (luciferase) and acceptor emission (tracer) using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio. A decrease in the ratio indicates displacement of the tracer by the compound. Plot the BRET ratio against the compound concentration to determine the IC₅₀, which reflects the compound's apparent affinity for the target in the cell.
Cell-Based Kinase Activity Assays
Many pyrazine derivatives function as kinase inhibitors.[1] A cell-based kinase assay provides direct information on how a compound interacts with a kinase in its native cellular context, accounting for factors like cell permeability and competition with intracellular ATP.[18]
Rationale: These assays move beyond simple binding and measure the functional consequence of target engagement—the inhibition of the kinase's catalytic activity. This is a critical step in validating a compound as a functional kinase inhibitor.[19]
Figure 3: Inhibition of a kinase signaling pathway.
Protocol: In-Cell Western™ for Substrate Phosphorylation
This method quantifies the phosphorylation of a kinase's downstream substrate directly in fixed cells in a microplate format.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Starve the cells (if necessary to reduce basal signaling) and then treat with the pyrazine derivatives for a defined period.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., a growth factor) to activate the target kinase.
-
Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize them with a detergent like Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with two primary antibodies simultaneously: a phospho-specific antibody for the substrate (e.g., rabbit anti-phospho-ERK) and a total protein antibody for normalization (e.g., mouse anti-total-ERK).
-
Secondary Antibody Incubation: Wash the cells and incubate with two species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).
-
Signal Detection: Scan the plate using a near-infrared imaging system.
-
Data Analysis: Quantify the intensity of the two fluorescent signals. Normalize the phospho-specific signal to the total protein signal. A reduction in the normalized signal indicates inhibition of kinase activity. Calculate the IC₅₀ value.
GPCR Signaling Assays
G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that represent a major class of drug targets.[20] Upon ligand binding, they activate intracellular signaling pathways, often leading to changes in the concentration of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca²⁺).[21][22]
Rationale: If the target of the pyrazine derivative is a GPCR, measuring these downstream signaling events is key to quantifying its agonist or antagonist activity.
Protocol: cAMP-Glo™ Assay
This is a homogeneous, bioluminescent assay for detecting cAMP levels. The assay is based on the principle that cAMP stimulates a protein kinase, which depletes ATP. The remaining ATP is then measured using a luciferase-based reaction. Higher cAMP levels lead to lower light output.
-
Cell Seeding and Treatment: Plate cells expressing the target GPCR in a white, opaque 96-well plate. Treat cells with the pyrazine derivatives (to test for agonist activity) or with a known agonist plus the derivatives (to test for antagonist activity).
-
Cell Lysis and cAMP Detection: Add the cAMP-Glo™ Lysis Buffer, which lyses the cells and releases cAMP. Then add the cAMP Detection Solution, which contains the protein kinase. Incubate to allow the cAMP-dependent kinase reaction to proceed.
-
Kinase-Glo® Addition: Add the Kinase-Glo® Reagent to stop the kinase reaction and measure the remaining ATP.
-
Luminescence Measurement: Incubate for 10 minutes at room temperature and measure luminescence.
-
Data Analysis: A decrease in luminescence corresponds to an increase in cAMP. Plot the signal against compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Section 3: Early Safety & ADME/Tox Profiling
Early assessment of a compound's potential liabilities is crucial to avoid costly failures in later stages of drug development.[23][24] Key areas of concern include potential for drug-drug interactions (DDI) and cardiotoxicity.
Cytochrome P450 (CYP) Induction Assay
Cytochrome P450 enzymes are the major enzymes involved in drug metabolism.[25] Induction of CYP enzymes by a drug can increase the metabolism of co-administered drugs, potentially leading to a loss of their efficacy.[26][27] Regulatory agencies require testing for the induction of key isoforms like CYP1A2, CYP2B6, and CYP3A4.[28]
Rationale: This assay identifies the potential of a test compound to cause drug-drug interactions, a major safety concern.
Protocol: CYP Induction using Cultured Human Hepatocytes
-
Hepatocyte Culture: Plate cryopreserved human hepatocytes and allow them to form a confluent monolayer.
-
Compound Treatment: Treat the hepatocytes with the pyrazine derivatives at multiple concentrations for 48-72 hours. Include a vehicle control and known clinical inducers as positive controls (e.g., omeprazole for CYP1A2, rifampicin for CYP3A4).[26]
-
Endpoint Measurement (mRNA): After treatment, lyse the cells and isolate the RNA. Use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the target CYP genes (e.g., CYP1A2, CYP3A4).
-
Endpoint Measurement (Enzyme Activity): Alternatively, incubate the treated hepatocytes with a CYP-isoform-specific probe substrate. Measure the formation of the resulting metabolite using LC-MS/MS.
-
Data Analysis: Calculate the fold-change in mRNA expression or enzyme activity relative to the vehicle control. A concentration-dependent increase of ≥2-fold is typically considered a positive induction signal.[26]
hERG Channel Inhibition Assay
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel critical for cardiac repolarization.[29] Inhibition of the hERG channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[30] Therefore, hERG screening is a mandatory part of preclinical safety assessment.
Rationale: Early identification of hERG inhibition is critical for de-risking compounds and preventing the development of cardiotoxic drugs.
Protocol: Thallium Flux-Based hERG Assay
This is a high-throughput, fluorescence-based assay that uses thallium (Tl⁺) as a surrogate for potassium (K⁺).[31] Cells stably expressing the hERG channel are loaded with a Tl⁺-sensitive fluorescent dye. Channel opening allows Tl⁺ to enter the cell and bind the dye, causing an increase in fluorescence. A hERG inhibitor will block this influx.[32]
-
Cell Culture: Use a cell line stably expressing the hERG channel (e.g., hERG-HEK293) plated in a 96- or 384-well plate.[29]
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Compound Incubation: Add the pyrazine derivatives and incubate. Include vehicle and positive controls (e.g., E-4031, a known hERG blocker).[29]
-
Thallium Flux Measurement: Place the plate in a kinetic plate reader (e.g., FLIPR®). Add a stimulus buffer containing thallium and potassium to open the channels and measure the fluorescence increase over time.
-
Data Analysis: The rate of fluorescence increase is proportional to hERG channel activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
| Assay | Purpose | System | Typical Endpoint |
| CYP Induction | Assess drug-drug interaction potential[27] | Primary Human Hepatocytes | qRT-PCR (mRNA) or LC-MS (Activity) |
| hERG Inhibition | Assess cardiotoxicity risk[29] | hERG-expressing stable cell line | Fluorescence (Thallium Flux) |
Conclusion
The systematic application of the cell-based assays described in this guide provides a robust framework for the comprehensive evaluation of novel this compound derivatives. By progressing from broad assessments of cytotoxicity to specific investigations of on-target activity and early safety liabilities, researchers can efficiently identify and prioritize compounds with the most promising therapeutic profiles. This structured, data-driven approach is fundamental to the successful translation of chemical novelty into clinical reality.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Engagement Assay Services [conceptlifesciences.com]
- 4. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. GPCR Signaling Assays [worldwide.promega.com]
- 15. selvita.com [selvita.com]
- 16. Target Engagement Assays [discoverx.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 19. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. GPCR Signaling Assays | Agilent [agilent.com]
- 22. ionbiosciences.com [ionbiosciences.com]
- 23. cellgs.com [cellgs.com]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. criver.com [criver.com]
- 26. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. Cytochrome P450 Induction Assays [sigmaaldrich.com]
- 29. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 30. fda.gov [fda.gov]
- 31. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 32. hERG Assay | PPTX [slideshare.net]
Perfecting Purity: A Senior Application Scientist's Guide to the Purification of 1-(5-Methoxypyrazin-2-yl)ethanone
Introduction: 1-(5-Methoxypyrazin-2-yl)ethanone, a key heterocyclic ketone, serves as a vital building block in the synthesis of various pharmaceutical and agrochemical agents. The purity of this intermediate is paramount, as even trace impurities can significantly impact the efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API). This comprehensive guide provides detailed application notes and protocols for the purification of this compound, drawing upon established principles of organic chemistry and extensive in-field experience. Our focus is on providing robust, reproducible methods that ensure the highest degree of purity for researchers, scientists, and drug development professionals.
Understanding the Molecular Landscape: Physicochemical Properties
Before delving into purification strategies, a thorough understanding of the physicochemical properties of this compound is essential. These properties dictate the most effective purification techniques.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [2] |
| Appearance | Off-White to Light Yellow Solid | - |
| Melting Point | Data not available.[3] For a structurally similar compound, 1-(5-methyl-pyrazin-2-yl)-ethanone, the melting point is 56 °C. | |
| Boiling Point | Data not available.[3] For a structurally similar compound, 1-(5-methyl-pyrazin-2-yl)-ethanone, the boiling point is 226-228 °C. | |
| Solubility | General solubility in polar organic solvents can be inferred from the pyrazine core and ketone functionality.[4] |
Causality Behind Experimental Choices: The presence of the polar pyrazine ring and the ketone group suggests that this compound will exhibit moderate to good solubility in polar organic solvents like alcohols and ethyl acetate, and lower solubility in nonpolar solvents like hexane. This solubility profile is the cornerstone of the purification strategies outlined below.
Navigating the Purification Workflow
The purification of this compound typically involves a multi-step approach to remove unreacted starting materials, by-products, and other process-related impurities. The choice and sequence of these techniques are critical for achieving the desired purity.
References
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Pyrazine Compounds in Complex Reaction Mixtures
Abstract
This application note presents a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the selective and quantitative analysis of pyrazine compounds in complex chemical reaction mixtures. Pyrazines are a critical class of heterocyclic aromatic compounds, acting as key structural motifs in pharmaceuticals and contributing significantly to the flavor and aroma profiles of various products.[1][2] The monitoring of their formation and purity in reaction mixtures is paramount for process optimization and quality control. This guide provides a comprehensive protocol, from sample preparation to data analysis, grounded in established analytical principles to ensure accuracy, precision, and reliability.
Introduction: The Analytical Challenge of Pyrazines
Pyrazine and its derivatives are prevalent in pharmaceutical development due to their diverse biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[3] In synthetic chemistry, reaction mixtures are inherently complex, often containing starting materials, reagents, catalysts, intermediates, byproducts, and the target pyrazine analytes. This complexity presents a significant analytical challenge, requiring a method with high selectivity and sensitivity to accurately quantify the compounds of interest without interference from the matrix.
While Gas Chromatography-Mass Spectrometry (GC-MS) is a traditional and powerful technique for volatile pyrazines[1][4], many pharmaceutical pyrazines are less volatile or thermally labile, making Liquid Chromatography (LC) a more suitable separation technique.[5] Coupling LC with tandem mass spectrometry (MS/MS) provides the ultimate in selectivity and sensitivity, enabling confident identification and quantification even at trace levels.[6] This application note details such a method, optimized for the robust analysis of pyrazines in typical reaction matrices.
Foundational Principles: Why LC-MS/MS?
The choice of LC-MS/MS is deliberate, leveraging the strengths of both techniques:
-
Liquid Chromatography (LC): Offers versatile separation of a wide range of compounds based on their physicochemical properties (e.g., polarity). Reversed-phase chromatography, in particular, is well-suited for the separation of many pyrazine derivatives.[7]
-
Tandem Mass Spectrometry (MS/MS): Provides two layers of mass filtering for exceptional selectivity. A precursor ion (specific to the analyte) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This technique, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for accurate quantification in complex matrices.[5][8]
This combination ensures that the method is not only quantifying an analyte with a specific retention time but also one with a specific mass and fragmentation pattern, providing a high degree of confidence in the results.
Experimental Workflow Overview
The entire analytical process can be visualized as a sequence of critical steps, each contributing to the final data quality.
Caption: High-level workflow for pyrazine analysis from sample to report.
Detailed Protocols
Materials and Reagents
-
Pyrazine Standards: Analytical grade standards of target pyrazines and a suitable deuterated internal standard (e.g., 2-Methylpyrazine-d6).[1]
-
Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water.
-
Mobile Phase Additive: Formic acid (FA), LC-MS grade.
-
Sample Preparation: Syringe filters (0.22 µm, PTFE or PVDF), autosampler vials.
Protocol 1: Sample Preparation
The primary goal of sample preparation for reaction mixtures is to halt the reaction, dilute the sample to fall within the calibrated range of the instrument, and remove any particulate matter that could damage the LC system.[9][10]
-
Quenching & Dilution:
-
Carefully withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the reaction and dilute the aliquot in 900 µL of a 50:50 (v/v) ACN:water solution. This 1:10 dilution factor can be adjusted based on the expected analyte concentration. This step is critical to stop the reaction and prevent analyte degradation.
-
-
Internal Standard Spiking:
-
To the diluted sample, add a small volume of a known concentration of the internal standard (IS). The IS helps to correct for variations in sample injection volume and matrix effects.[1]
-
-
Filtration:
-
Vortex the sample briefly.
-
Filter the diluted sample through a 0.22 µm syringe filter directly into an LC-MS autosampler vial. This removes any precipitates or solid catalysts, protecting the column and instrument.[10]
-
Protocol 2: LC-MS/MS Analysis
This method utilizes a standard reversed-phase C18 column, which is effective for separating many pyrazine derivatives.[5][7] A gradient elution is employed to ensure good separation of analytes with differing polarities and to efficiently clean the column after each injection.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Rationale |
| Column | C18, 100 x 2.1 mm, 1.8 µm | Provides excellent efficiency and resolution for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes better peak shape and ionization efficiency in positive ESI mode.[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation for pyrazines.[8] |
| Flow Rate | 0.4 mL/min | A standard flow rate for 2.1 mm ID columns, balancing speed and separation. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape.[8] |
| Injection Vol. | 5 µL | A typical volume to avoid column overloading while ensuring sufficient sensitivity. |
| Gradient | See Table 2 | A gradient is used to elute a range of pyrazines and clean the column effectively. |
Table 2: Chromatographic Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value | Rationale |
| Ionization Mode | Electrospray (ESI), Positive | Pyrazines, containing nitrogen atoms, are readily protonated and efficiently ionized in positive mode.[8] |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and efficient ion generation. |
| Source Temp. | 150 °C | Helps in desolvation of the ESI droplets. |
| Desolvation Temp. | 350 °C | Ensures complete solvent evaporation before ions enter the mass analyzer.[11] |
| Gas Flow | Instrument Dependent | Optimized to facilitate desolvation and ion transport. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides the highest selectivity and sensitivity for quantification.[5] |
MRM Transitions: MRM transitions must be empirically determined for each target pyrazine and the internal standard by infusing a standard solution of each compound and optimizing the precursor ion, product ions, and collision energy.[8] A primary (quantifier) and a secondary (qualifier) transition are typically monitored for each analyte to ensure identity confirmation.[5]
Data Analysis and Method Validation
A robust analytical method is only as reliable as its validation.[12] Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[13][14]
Caption: Key parameters for a comprehensive LC-MS/MS method validation.
Data Processing
-
Integration: The chromatographic peaks for the quantifier MRM transition of each analyte and the internal standard are integrated using the instrument's software.
-
Calibration Curve: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x) is typically applied.
-
Quantification: The concentration of the analyte in the unknown reaction mixture samples is calculated from the calibration curve using their measured peak area ratios.
Validation Protocol Summary
The following parameters must be assessed to ensure the method is trustworthy:[6]
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.[6] This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix.
-
Linearity: Assessed by analyzing a series of calibration standards over a defined concentration range. The correlation coefficient (r²) should be >0.99.[6]
-
Accuracy & Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in triplicate on multiple days. Accuracy should be within ±15% of the nominal value, and precision (as %RSD) should be ≤15%.[6]
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[6]
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. Assessed by comparing the analyte response in a post-extraction spiked sample to the response in a pure solution.
-
Stability: The chemical stability of the analyte in the prepared sample under various conditions (e.g., autosampler stability, freeze-thaw stability).
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column degradation, improper mobile phase pH | Use a guard column, ensure mobile phase is correctly prepared, check column specifications. |
| Low Sensitivity | Poor ionization, source contamination | Clean the mass spectrometer source, optimize ESI parameters, consider derivatization if necessary.[9] |
| High Backpressure | Column or system blockage | Filter all samples, use a guard column, flush the system with a strong solvent. |
| Inconsistent Results | Inaccurate pipetting, sample degradation | Use calibrated pipettes, ensure samples are stored correctly and analyzed within stability limits. |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantitative analysis of pyrazine compounds in complex reaction mixtures. By following the detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can achieve reliable and accurate results. The emphasis on systematic method validation ensures the integrity of the data generated, making this method a trustworthy tool for drug development professionals and research scientists in the field of synthetic chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazine | SIELC Technologies [sielc.com]
- 3. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 4. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 5. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolian.com [resolian.com]
- 7. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. opentrons.com [opentrons.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. ijrar.com [ijrar.com]
- 13. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Application Notes and Protocols for the Structural Elucidation of Substituted Pyrazines using NMR Spectroscopy
Introduction: The Significance of Pyrazines and the Role of NMR
Pyrazines, six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4, are a cornerstone of chemical and pharmaceutical research. Their derivatives are abundant in nature, contributing to the characteristic aromas of many roasted foods, and are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The precise structural characterization of novel substituted pyrazines is paramount for understanding their chemical properties, biological functions, and for ensuring the integrity of new chemical entities in drug development.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous structural elucidation of these molecules.[2] Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, NMR allows researchers to map the molecular framework, determine the substitution pattern, and even probe the three-dimensional arrangement of atoms. This guide provides a comprehensive overview and detailed protocols for the application of NMR spectroscopy in the structural analysis of substituted pyrazines, designed for researchers, scientists, and drug development professionals.
Fundamental Principles: Decoding the NMR Spectrum of Pyrazines
The unique electronic environment of the pyrazine ring, with its two electron-withdrawing nitrogen atoms, profoundly influences the NMR chemical shifts of its protons and carbons.[3] Understanding these fundamental principles is key to interpreting the spectra of its substituted derivatives.
¹H NMR Spectroscopy: The Initial Fingerprint
The proton NMR spectrum provides the initial, crucial information about the substitution pattern on the pyrazine ring. The chemical shifts of the ring protons are highly sensitive to the nature and position of the substituents.
-
Unsubstituted Pyrazine: The parent pyrazine molecule, with its four equivalent protons, displays a single sharp singlet in the ¹H NMR spectrum at approximately 8.6 ppm (in CDCl₃).[1]
-
Substituent Effects: The introduction of substituents breaks this symmetry and induces characteristic shifts in the remaining ring protons.
-
Electron-Donating Groups (EDGs) such as alkyl, alkoxy, and amino groups, increase the electron density on the ring, causing an upfield shift (to lower ppm values) of the ring protons.
-
Electron-Withdrawing Groups (EWGs) like nitro, cyano, and carbonyl groups, decrease the electron density, leading to a downfield shift (to higher ppm values) of the ring protons.[3]
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The chemical shifts of the pyrazine ring carbons are also strongly influenced by the substituents.
-
Unsubstituted Pyrazine: The two equivalent carbons in pyrazine resonate at approximately 145 ppm (in CDCl₃).[1]
-
Substituent Effects:
-
EDGs generally cause an upfield shift of the ring carbons, particularly the ipso- and para-carbons.
-
EWGs induce a downfield shift, most pronounced at the ipso- and para-positions.
-
The following tables summarize the typical chemical shift ranges for protons and carbons in substituted pyrazines.
Table 1: Typical ¹H NMR Chemical Shift Ranges (δ, ppm) for Substituted Pyrazines
| Substituent Type | Proton Position | Typical Chemical Shift Range (ppm) |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Ortho to substituent | 8.0 - 8.4 |
| Meta to substituent | 8.2 - 8.6 | |
| Para to substituent | 8.0 - 8.4 | |
| Electron-Withdrawing (e.g., -NO₂, -CN) | Ortho to substituent | 8.8 - 9.2 |
| Meta to substituent | 8.7 - 9.0 | |
| Para to substituent | 8.8 - 9.2 |
Table 2: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm) for Substituted Pyrazines
| Substituent Type | Carbon Position | Typical Chemical Shift Range (ppm) |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Ipso-carbon | 150 - 160 |
| Ortho-carbon | 140 - 150 | |
| Meta-carbon | 142 - 148 | |
| Electron-Withdrawing (e.g., -NO₂, -CN) | Ipso-carbon | 140 - 150 |
| Ortho-carbon | 148 - 155 | |
| Meta-carbon | 145 - 152 |
J-Coupling Constants: Through-Bond Connectivity
Spin-spin coupling, or J-coupling, provides valuable information about the connectivity of protons through the carbon framework.[4] In the pyrazine ring, the magnitude of the coupling constant between two protons is dependent on the number of bonds separating them.
Table 3: Typical ¹H-¹H J-Coupling Constants in the Pyrazine Ring
| Coupling Type | Number of Bonds | Typical Coupling Constant (J, Hz) |
| Ortho | 3 | 2.0 - 4.0 |
| Meta | 4 | 1.0 - 2.0 |
| Para | 5 | < 1.0 (often not resolved) |
A Systematic Approach to Structural Elucidation: A 2D NMR Workflow
For complex substituted pyrazines, a combination of 2D NMR experiments is essential for unambiguous structural assignment. The following workflow provides a logical and efficient approach to structure elucidation.
Caption: A systematic workflow for the structural elucidation of substituted pyrazines using a combination of 1D and 2D NMR experiments.
Experimental Protocols
I. Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common solvents for pyrazine derivatives include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). Be aware that chemical shifts can be solvent-dependent.[5]
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR and 2D experiments, a more concentrated sample (20-50 mg) may be necessary.
-
Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.
II. ¹H NMR Acquisition
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for good spectral dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.
-
Number of Scans: 16-64 scans are usually sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
III. ¹³C NMR Acquisition
-
Instrument Setup:
-
Tune the probe for ¹³C.
-
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.
-
Number of Scans: 1024-4096 scans are often required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
IV. COSY (Correlation Spectroscopy) Acquisition
The COSY experiment identifies protons that are coupled to each other, typically over two or three bonds.[6][7]
-
Acquisition Parameters:
-
Pulse Program: A standard COSY pulse sequence (e.g., 'cosygp' on Bruker instruments).
-
Spectral Width: Use the same spectral width as the ¹H NMR spectrum in both dimensions.
-
Number of Scans: 2-8 scans per increment.
-
Number of Increments: 256-512 increments in the indirect dimension (F1).
-
V. HSQC (Heteronuclear Single Quantum Coherence) Acquisition
The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations).[4]
-
Acquisition Parameters:
-
Pulse Program: A standard HSQC pulse sequence (e.g., 'hsqcedetgp' on Bruker instruments for multiplicity editing).
-
Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (F1 - ¹³C): Cover the range of the carbon signals, typically 0-180 ppm.
-
Number of Scans: 4-16 scans per increment.
-
Number of Increments: 128-256 increments in the indirect dimension.
-
VI. HMBC (Heteronuclear Multiple Bond Correlation) Acquisition
The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds, and is crucial for connecting different spin systems and identifying quaternary carbons.[8][9]
-
Acquisition Parameters:
-
Pulse Program: A standard HMBC pulse sequence (e.g., 'hmbcgp' on Bruker instruments).
-
Spectral Widths: Same as for the HSQC experiment.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
Number of Scans: 8-32 scans per increment.
-
Number of Increments: 256-512 increments in the indirect dimension.
-
VII. NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition
The NOESY experiment identifies protons that are close in space, regardless of their through-bond connectivity, and is essential for determining stereochemistry and conformational information.[10]
-
Acquisition Parameters:
-
Pulse Program: A standard NOESY pulse sequence (e.g., 'noesygp' on Bruker instruments).
-
Spectral Widths: Same as the ¹H NMR spectrum in both dimensions.
-
Mixing Time (d8): Typically between 500 ms and 1 s. This may need to be optimized for the specific molecule.
-
Number of Scans: 8-16 scans per increment.
-
Number of Increments: 256-512 increments in the indirect dimension.
-
Data Interpretation: A Self-Validating System
The power of this multi-technique approach lies in its self-validating nature. The information from each experiment should be consistent and complementary, leading to a single, unambiguous structural assignment.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. J-coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. emerypharma.com [emerypharma.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nmr.ceitec.cz [nmr.ceitec.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of 1-(5-Methoxypyrazin-2-YL)ethanone in Alzheimer's Drug Discovery
Abstract
Alzheimer's Disease (AD) is a multifactorial neurodegenerative disorder, necessitating the exploration of multi-target therapeutic agents. Pyrazine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a range of biological activities relevant to AD pathology, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] This document provides a comprehensive guide for researchers on the potential application of 1-(5-methoxypyrazin-2-yl)ethanone, a novel pyrazine derivative, in AD drug discovery. We present the scientific rationale, proposed synthesis, and detailed, field-proven protocols for a tiered in vitro screening cascade designed to evaluate its therapeutic potential against key pathological hallmarks of AD.
Introduction: The Rationale for Pyrazines in Alzheimer's Disease
The complexity of Alzheimer's Disease, characterized by amyloid-beta (Aβ) plaque deposition, neurofibrillary tangles (NFTs) of hyperphosphorylated tau, oxidative stress, and neuroinflammation, has shifted drug discovery efforts towards multi-functional compounds.[1] Pyrazine-containing molecules have shown potential to interact with several of these pathological pathways.[3]
Studies have demonstrated that various pyrazine derivatives can:
-
Mitigate Oxidative Stress: Certain derivatives act on the Nrf2/ARE signaling pathway, a critical regulator of endogenous antioxidant responses, thereby protecting cells from oxidative damage.[1]
-
Inhibit Aβ Aggregation: The pyrazine scaffold can be functionalized to interfere with the self-aggregation of Aβ peptides, a central toxic event in AD.[1]
-
Inhibit Key Enzymes: The pyrazine nucleus is a feature in inhibitors of β-secretase (BACE1), the rate-limiting enzyme in Aβ production.[4][5]
-
Exhibit Neuroprotective Effects: In various cell-based models, pyrazine compounds have protected neurons from toxic insults.[2]
This compound (herein referred to as MPET) contains the core pyrazine scaffold decorated with a methoxy group and an ethanone moiety. These functional groups offer potential sites for interaction with biological targets and provide a basis for future structure-activity relationship (SAR) studies. This guide proposes a systematic evaluation of MPET to determine its viability as a lead compound for AD therapeutic development.
Synthesis and Characterization of MPET
Access to high-purity compound is the prerequisite for any screening campaign. While a definitive published synthesis for MPET is not widely available, a plausible route can be adapted from established pyrimidine synthesis protocols, given the similarity in core heterocyclic structures. A proposed retro-synthetic approach is outlined below.
Proposed Synthetic Pathway
A potential synthesis could involve the condensation of a suitable amidine with a β-keto nitrile or a related 1,3-dicarbonyl compound.
Diagram 1: Proposed Retrosynthesis of MPET
A simplified retrosynthetic analysis for this compound (MPET).
General Synthesis Protocol (Hypothetical)
-
Amidine Formation: 5-Methoxypyrazine-2-carbonitrile can be converted to the corresponding amidine hydrochloride via the Pinner reaction (treatment with ethanol and HCl gas, followed by ammonolysis).
-
Cyclocondensation: The resulting 5-methoxypyrazine-2-carboxamidine hydrochloride is reacted with a suitable 1,3-dicarbonyl partner, such as 1-cyanoacetone, in the presence of a base (e.g., sodium ethoxide in ethanol).[6]
-
Work-up and Purification: The reaction mixture is refluxed, cooled, and the resulting precipitate is filtered. The crude product is then purified by recrystallization or column chromatography to yield the target compound, MPET.
-
Characterization: The final product's identity and purity must be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).
Tiered In Vitro Screening Cascade
We propose a three-tiered screening approach to efficiently evaluate the bioactivity of MPET in key AD-related pathways. This cascade is designed to move from high-throughput biochemical assays to more complex, cell-based models of neurotoxicity.
Diagram 2: Experimental Workflow for MPET Evaluation
A tiered approach for screening MPET's potential in AD drug discovery.
Detailed Protocols: Tier 1 - Primary Biochemical Screening
Protocol 1: Inhibition of Amyloid-β (1-42) Aggregation
This assay quantitatively measures the ability of MPET to inhibit the fibrillization of Aβ peptide using the amyloid-binding dye Thioflavin T (ThT).[2]
-
Principle: ThT exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[7] A reduction in fluorescence in the presence of the test compound indicates inhibition of aggregation.
-
Materials:
-
Aβ (1-42) peptide, synthetic
-
Thioflavin T (ThT)
-
Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.4)
-
MPET stock solution (in DMSO)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation: ~440-450 nm, Emission: ~482-485 nm)
-
-
Step-by-Step Protocol:
-
Aβ Preparation: Reconstitute lyophilized Aβ(1-42) peptide in hexafluoroisopropanol (HFIP), aliquot, and evaporate the HFIP. Store aliquots at -80°C. Immediately before use, dissolve an aliquot in DMSO to create a concentrated stock, then dilute into ice-cold phosphate buffer to a final working concentration (e.g., 10-20 µM).
-
Compound Preparation: Prepare serial dilutions of MPET in phosphate buffer from the DMSO stock. Ensure the final DMSO concentration in all wells is ≤1%.
-
Assay Setup (per well):
-
Test Wells: Add Aβ(1-42) working solution and the corresponding MPET dilution.
-
Positive Control (No Inhibitor): Add Aβ(1-42) working solution and buffer with the equivalent percentage of DMSO.
-
Negative Control (No Aβ): Add buffer, MPET at the highest concentration, and ThT to check for compound interference.
-
-
Incubation: Seal the plate and incubate at 37°C with gentle, intermittent shaking for 24-48 hours to induce fibril formation.
-
ThT Addition: Prepare a ThT working solution (e.g., 5-20 µM) in phosphate buffer.[8] Add the ThT solution to each well.
-
Measurement: Read the fluorescence intensity (Ex: 450 nm, Em: 485 nm) immediately after ThT addition.[8]
-
-
Data Analysis:
-
Calculate the percentage inhibition: (1 - [(RFU_Test - RFU_Blank) / (RFU_Positive - RFU_Blank)]) * 100.
-
Plot percentage inhibition against MPET concentration and determine the IC₅₀ value.
-
| Parameter | Recommended Condition | Reference |
| Aβ(1-42) Concentration | 10-50 µM | [8] |
| ThT Concentration | 5-20 µM | [8] |
| Incubation Time | 24-48 hours at 37°C | [8] |
| Excitation/Emission | ~450 nm / ~485 nm | [8] |
Protocol 2: BACE1 Inhibition Assay (Fluorometric)
This assay determines if MPET can inhibit the enzymatic activity of BACE1 using a FRET-based substrate.
-
Principle: The assay uses a peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the pair, leading to an increase in fluorescence.[9] An inhibitor will prevent this increase.
-
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., based on the "Swedish" mutation)
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)[10]
-
Known BACE1 inhibitor (e.g., Verubecestat) as a positive control[11]
-
MPET stock solution (in DMSO)
-
Black 96-well or 384-well microplates
-
Fluorescence microplate reader (e.g., Ex: 335-345 nm, Em: 485-510 nm, depending on substrate)[10]
-
-
Step-by-Step Protocol:
-
Reagent Preparation: Prepare working solutions of BACE1 enzyme and FRET substrate in chilled assay buffer as recommended by the supplier. Prepare serial dilutions of MPET and the control inhibitor.
-
Assay Setup (per well):
-
Inhibitor Wells: Add assay buffer, diluted BACE1 enzyme, and the MPET dilution.
-
100% Activity Wells: Add assay buffer, diluted BACE1 enzyme, and buffer with equivalent DMSO.
-
Background Wells: Add assay buffer, substrate, and buffer with equivalent DMSO (no enzyme).
-
-
Pre-incubation: Gently mix and incubate the plate for 5-15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the BACE1 substrate to all wells to start the reaction.
-
Measurement: Immediately place the plate in the reader and measure fluorescence kinetically over 30-60 minutes at 37°C.[12]
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage inhibition: (1 - [Rate_Inhibitor / Rate_100%_Activity]) * 100.
-
Determine the IC₅₀ value by plotting percentage inhibition against MPET concentration.
-
Detailed Protocols: Tier 2 - Cell-Based Mechanistic Assays
Protocol 3: Nrf2/ARE Pathway Activation Assay
This assay determines if MPET can activate the Nrf2 antioxidant response pathway.
-
Principle: This protocol uses a reporter cell line (e.g., HEK293T or HepG2) stably transfected with a plasmid containing an Antioxidant Response Element (ARE) driving the expression of a reporter gene (e.g., Luciferase).[13] Activation of the Nrf2 pathway by MPET will lead to increased luciferase expression and a measurable light signal.[14]
-
Materials:
-
ARE-Luciferase reporter cell line
-
Cell culture medium (e.g., DMEM) with FBS and antibiotics
-
MPET stock solution (in DMSO)
-
Known Nrf2 activator (e.g., Dimethyl Fumarate, Sulforaphane) as a positive control
-
White, clear-bottom 96-well cell culture plates
-
Luciferase assay reagent kit (e.g., ONE-Glo™, Bright-Glo™)
-
Luminometer
-
-
Step-by-Step Protocol:
-
Cell Seeding: Seed the ARE-Luciferase reporter cells into 96-well plates at a density that will result in ~80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of MPET or the positive control. Include vehicle (DMSO) control wells.
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.
-
Lysis and Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase reaction.
-
Read Signal: Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold induction: (Luminescence_Test / Luminescence_Vehicle).
-
Plot fold induction against MPET concentration and determine the EC₅₀ value.
-
Detailed Protocols: Tier 3 - Neuroprotection & Cytotoxicity
Protocol 4: Neuroprotection against Aβ-Induced Toxicity
This assay assesses the ability of MPET to protect neuronal cells from toxicity induced by Aβ oligomers.
-
Principle: The human neuroblastoma cell line SH-SY5Y is a common model for neuronal studies.[15] Cell viability after exposure to toxic Aβ oligomers, with and without pre-treatment with MPET, is measured using the MTT assay.[1] The MTT assay measures the metabolic activity of living cells, which reflects cell viability.[5]
-
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with FBS and antibiotics
-
Aβ(1-42) oligomers (prepared by incubating monomeric Aβ at 4°C for 24h)
-
MPET stock solution (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate absorbance reader (570 nm)
-
-
Step-by-Step Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24-48 hours.
-
Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of MPET (determined from a preliminary cytotoxicity screen) for 2-4 hours.
-
Toxic Insult: Add prepared Aβ oligomers (e.g., final concentration of 5-10 µM) to the wells.
-
Assay Controls:
-
Vehicle Control: Cells treated with vehicle (DMSO) only.
-
Aβ Control: Cells treated with Aβ oligomers only.
-
MPET Control: Cells treated with the highest concentration of MPET only.
-
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.
-
MTT Assay:
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control: (Absorbance_Test / Absorbance_Vehicle) * 100.
-
Compare the viability of cells treated with Aβ + MPET to those treated with Aβ alone to determine the protective effect.
-
| Parameter | Recommended Condition | Reference |
| Cell Line | SH-SY5Y Human Neuroblastoma | [15] |
| Aβ Oligomer Conc. | 5-10 µM | [1] |
| Pre-treatment Time | 2-24 hours | [15] |
| Incubation with Aβ | 24 hours | [15] |
| MTT Incubation | 3-4 hours | [5] |
Conclusion
The protocols outlined in this document provide a robust framework for the initial evaluation of this compound as a potential multi-target therapeutic agent for Alzheimer's Disease. Positive results in this screening cascade would warrant further investigation, including more complex cellular models (e.g., iPSC-derived neurons), in vivo pharmacokinetic studies, and efficacy testing in transgenic AD animal models. The pyrazine scaffold holds significant promise, and a systematic approach is crucial to unlocking its full therapeutic potential.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Thioflavin T spectroscopic assay [assay-protocol.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 8. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. abcam.cn [abcam.cn]
- 13. benchchem.com [benchchem.com]
- 14. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes & Protocols: A High-Throughput Screening Workflow for the Identification of Novel Pyrazine-Based GLP-1 Secretagogues
Introduction
Glucagon-like peptide-1 (GLP-1), an incretin hormone, is a critical regulator of glucose homeostasis. Its therapeutic potential in type 2 diabetes and obesity is well-established, primarily through its actions of enhancing glucose-dependent insulin secretion, suppressing glucagon release, and promoting satiety.[1][2][3] The current market is dominated by injectable peptide-based GLP-1 receptor agonists.[4][5][6] However, the pursuit of orally bioavailable, small-molecule GLP-1 secretagogues (GSMs) represents a significant therapeutic advancement, offering improved patient compliance and potentially different pharmacological profiles.[1][7] Pyrazine and its derivatives are a class of heterocyclic compounds with diverse and significant pharmacological activities, making them an attractive scaffold for the development of novel therapeutics.[8][9][10][11][12] This document provides a detailed experimental framework for the high-throughput screening (HTS) and subsequent validation of pyrazine-based compounds as potential GLP-1 secretagogues.
The screening cascade is designed as a multi-tiered approach, beginning with a broad primary screen to identify initial hits, followed by more specific secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and characterize the pharmacological profile of promising candidates.
I. The Scientific Rationale: Targeting the GLP-1 Receptor Pathway
The GLP-1 receptor (GLP-1R) is a class B G-protein coupled receptor (GPCR) predominantly expressed on pancreatic β-cells, neurons in the brain, and cells in the gastrointestinal tract.[13][14] Upon binding of GLP-1, the receptor undergoes a conformational change, activating the Gαs subunit of the associated G-protein. This initiates a signaling cascade, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[13][14][15] Elevated cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), culminating in enhanced glucose-stimulated insulin secretion.[3][15]
Our screening strategy is designed to identify pyrazine-based compounds that can modulate this pathway, acting as either direct agonists or positive allosteric modulators (PAMs) of the GLP-1R. PAMs are of particular interest as they may offer a more nuanced therapeutic effect by enhancing the activity of the endogenous GLP-1.[16][17]
II. Experimental Design: A Tiered Screening Cascade
A robust screening campaign relies on a logical progression of assays, each with increasing complexity and physiological relevance. This tiered approach ensures that resources are focused on the most promising compounds.
Diagram: High-Throughput Screening Workflow for Pyrazine-Based GSMs
Caption: A tiered high-throughput screening cascade for pyrazine-based GSMs.
III. Detailed Protocols
A. Primary High-Throughput Screening (HTS)
Objective: To identify pyrazine compounds that increase intracellular cAMP levels in a cell line expressing the human GLP-1 receptor.
Principle: This assay utilizes a genetically engineered cell line, such as HEK293 or CHO cells, that stably expresses the human GLP-1R.[4][13] The intracellular cAMP concentration is measured using a sensitive detection method, such as a luciferase reporter gene assay or a competitive immunoassay (e.g., HTRF®).[13][14][18]
Protocol: Cell-Based cAMP Assay (384-well format)
-
Cell Seeding:
-
Culture HEK293 cells stably expressing the human GLP-1R and a CRE-luciferase reporter construct in appropriate growth medium.
-
On the day of the assay, harvest cells and resuspend in assay buffer.
-
Dispense 20 µL of the cell suspension (e.g., 5,000 cells/well) into a 384-well white, clear-bottom assay plate.
-
Incubate for 4-6 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a pyrazine compound library at a final screening concentration of 10 µM in assay buffer.
-
Include positive controls (e.g., GLP-1 (7-36) amide) and negative controls (vehicle, e.g., 0.1% DMSO).
-
Using an automated liquid handler, add 5 µL of the compound solution to the appropriate wells.
-
Incubate for 30 minutes at 37°C, 5% CO2.
-
-
Signal Detection (Luciferase Reporter):
-
Prepare the luciferase detection reagent according to the manufacturer's instructions.
-
Add 25 µL of the detection reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
Data Analysis and Hit Criteria:
-
Calculate the Z'-factor to assess assay quality (a Z' > 0.5 is considered excellent).
-
Normalize the data to the positive and negative controls.
-
A "hit" is defined as a compound that produces a signal greater than three standard deviations above the mean of the negative controls.
B. Secondary Validation Assays
Objective: To confirm the activity of primary hits, determine their potency, and assess their selectivity.
1. Dose-Response and Potency Determination (cAMP Assay)
Principle: Hits from the primary screen are tested over a range of concentrations to determine their potency (EC50 value).
Protocol:
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Perform the cAMP assay as described above, using the serially diluted compounds.
-
Plot the dose-response curve and calculate the EC50 value using a non-linear regression model.
2. Orthogonal Assay: Calcium Flux Assay
Principle: Activation of the GLP-1R can also lead to an increase in intracellular calcium (Ca2+) mobilization, providing an alternative, G-protein-independent readout of receptor activation.[16][19]
Protocol:
-
Cell Preparation:
-
Seed CHO cells stably expressing the human GLP-1R in a 384-well black, clear-bottom plate.
-
Incubate overnight to allow for cell attachment.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
Compound Addition and Signal Detection:
-
Add the hit compounds at their EC50 concentrations.
-
Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).
-
3. Selectivity Profiling
Principle: To ensure that the hit compounds are specific for the GLP-1R, they should be tested against related receptors, such as the glucagon receptor (GCGR) and the gastric inhibitory polypeptide receptor (GIPR).
Protocol:
-
Perform the cAMP assay using cell lines that individually express the human GCGR and GIPR.
-
Test the hit compounds at a high concentration (e.g., 10 µM).
-
Compounds that show minimal activity at these related receptors are considered selective.
C. Tertiary Characterization Assays
Objective: To further characterize the mechanism of action and the physiological relevance of the validated hits.
1. β-Arrestin Recruitment Assay
Principle: This assay determines if the compound induces the recruitment of β-arrestin to the activated GLP-1R, which can lead to receptor desensitization and internalization, and also initiate distinct signaling pathways.[17][20] This helps to identify potential biased agonism.
Protocol:
-
Utilize a cell line co-expressing the GLP-1R fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoveRx PathHunter® technology).
-
Upon compound-induced receptor activation and β-arrestin recruitment, the two protein fragments come into proximity, generating a detectable signal (e.g., chemiluminescence).
-
Perform a dose-response experiment to determine the EC50 for β-arrestin recruitment.
2. GLP-1 Secretion Assay
Principle: To determine if the pyrazine compounds can directly stimulate the secretion of endogenous GLP-1 from enteroendocrine L-cells.
Protocol:
-
Cell Culture:
-
Culture an appropriate enteroendocrine L-cell line (e.g., GLUTag or NCI-H716).
-
Seed the cells in a 96-well plate and allow them to differentiate.
-
-
Stimulation and Sample Collection:
-
Wash the cells with a low-glucose buffer.
-
Incubate the cells with the test compounds in a high-glucose buffer for 2 hours.
-
Collect the supernatant.
-
-
GLP-1 Measurement:
-
Measure the concentration of secreted GLP-1 in the supernatant using a commercially available ELISA kit.
-
3. Glucose-Stimulated Insulin Secretion (GSIS) Assay
Principle: This is a key functional assay to determine if the compounds can potentiate glucose-stimulated insulin secretion from pancreatic β-cells.
Protocol:
-
Cell Culture:
-
Culture a pancreatic β-cell line (e.g., INS-1E or MIN6).
-
Seed the cells in a 24-well plate.
-
-
Insulin Secretion Assay:
-
Pre-incubate the cells in a low-glucose buffer.
-
Stimulate the cells with the test compounds in the presence of both low and high glucose concentrations.
-
Collect the supernatant.
-
-
Insulin Measurement:
-
Measure the concentration of insulin in the supernatant using an ELISA or HTRF® kit.
-
IV. Data Presentation and Interpretation
For clarity and comparative analysis, the results from the screening cascade should be summarized in a table.
| Compound ID | Primary Screen (% Activation) | cAMP EC50 (µM) | Calcium Flux (RFU) | β-Arrestin EC50 (µM) | GLP-1 Secretion (Fold Increase) | GSIS (Fold Increase) |
| Pyrazine-001 | 85 | 1.2 | 15,000 | 2.5 | 3.2 | 4.1 |
| Pyrazine-002 | 92 | 0.8 | 18,000 | 1.5 | 4.5 | 5.3 |
| Pyrazine-003 | 45 | >10 | 2,000 | >10 | 1.1 | 1.2 |
| Control (GLP-1) | 100 | 0.001 | 25,000 | 0.005 | N/A | 6.0 |
Interpretation:
-
Pyrazine-001 and Pyrazine-002 show promising activity across all assays, with potent cAMP activation, calcium flux, and β-arrestin recruitment. Importantly, they stimulate both GLP-1 and insulin secretion, indicating a desirable physiological effect.
-
Pyrazine-003 is a likely false positive from the primary screen, as its activity is not confirmed in subsequent assays.
-
The comparison of cAMP and β-arrestin EC50 values can reveal potential biased agonism. For example, a compound that is much more potent at activating the cAMP pathway than recruiting β-arrestin may have a different therapeutic profile.
V. Conclusion and Future Directions
This application note provides a comprehensive and robust framework for the identification and characterization of novel pyrazine-based GLP-1 secretagogues. The tiered approach, incorporating orthogonal and physiologically relevant assays, ensures a high degree of confidence in the identified hits. Promising compounds identified through this workflow can then be advanced to lead optimization, in vivo efficacy studies, and preclinical development. The exploration of pyrazine-based small molecules holds significant promise for the development of next-generation, orally-active therapeutics for the treatment of type 2 diabetes and obesity.
VI. References
-
Baggio, L. L., & Drucker, D. J. (2007). Biology of incretins: GLP-1 and GIP. Gastroenterology, 132(6), 2131-2157.
-
Drucker, D. J. (2018). Mechanisms of action and therapeutic application of glucagon-like peptide-1. Cell metabolism, 27(4), 740-756.
-
Holst, J. J. (2007). The physiology of glucagon-like peptide 1. Physiological reviews, 87(4), 1409-1439.
-
Knudsen, L. B., & Lau, J. (2019). The discovery and development of liraglutide and semaglutide. Frontiers in endocrinology, 10, 155. --INVALID-LINK--
-
Mayo, K. E., Miller, L. J., Bataille, D., Dalle, S., Göke, B., Thorens, B., & Takeda, J. (2003). International Union of Pharmacology. XXXV. The glucagon receptor family. Pharmacological reviews, 55(1), 167-194.
-
Müller, T. D., Finan, B., Bloom, S. R., D’Alessio, D., Drucker, D. J., Flatt, P. R., ... & Tschöp, M. H. (2019). Glucagon-like peptide 1 (GLP-1). Molecular metabolism, 30, 72-130.
-
Sloop, K. W., Willard, F. S., Brenner, M. B., Ficorilli, J., Valasek, K., Showalter, A. D., ... & Coghlan, M. P. (2014). A duplexed high-throughput screen to identify allosteric modulators of the glucagon-like peptide 1 and glucagon receptors. Journal of biomolecular screening, 19(7), 1085-1096. --INVALID-LINK--
-
Zhang, H., He, L., Tao, Y., Li, D., Wang, Y., & Li, Y. (2020). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 25(19), 4475. --INVALID-LINK--
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. --INVALID-LINK--
-
Axxam S.p.A. (n.d.). GLP-1 receptor assay: drug discovery in the metabolic field. --INVALID-LINK--
-
BPS Bioscience. (n.d.). GLP-1 Assay Services. --INVALID-LINK--
-
INDIGO Biosciences. (n.d.). Human GLP-1R Reporter Assay Kit. --INVALID-LINK--
-
Reaction Biology. (n.d.). GPCR Assay Services. --INVALID-LINK--
-
Cayman Chemical. (n.d.). Human Glucagon-Like Peptide-1 Receptor Reporter Assay System. --INVALID-LINK--
-
Willard, F. S., & Sloop, K. W. (2012). Physiology and pharmacology of the glucagon-like peptide-1 receptor. Reviews in endocrine & metabolic disorders, 13(3), 181-192.
References
- 1. Small-molecule agonists for the glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Small-Molecule GLP-1 Receptor Agonists: A Promising Pharmacological Approach [mdpi.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Frontiers | The Discovery and Development of Liraglutide and Semaglutide [frontiersin.org]
- 6. The discovery and development of GLP-1 based drugs that have revolutionized the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High throughput virtual screening to identify small molecule agonists for glucagon-like peptide-1 receptor [morressier.com]
- 8. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines | MDPI [mdpi.com]
- 9. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. axxam.com [axxam.com]
- 14. caymanchem.com [caymanchem.com]
- 15. bhm.scholasticahq.com [bhm.scholasticahq.com]
- 16. A Duplexed High-Throughput Screen to Identify Allosteric Modulators of the Glucagon-Like Peptide 1 and Glucagon Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New screening strategy and analysis for identification of allosteric modulators for glucagon-like peptide-1 receptor using GLP-1 (9-36) amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-(5-Methoxypyrazin-2-YL)ethanone Synthesis
Welcome to the technical support center dedicated to the synthesis of 1-(5-methoxypyrazin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and achieve high yields and purity.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several key synthetic strategies. The choice of method often depends on the availability of starting materials, scalability, and desired purity profile. The most common and effective routes include:
-
Palladium-Catalyzed Cross-Coupling Reactions: A highly versatile method involving the coupling of a halogenated pyrazine with a suitable acetyl-containing partner.
-
Friedel-Crafts Acylation: A classic approach to introduce an acetyl group onto the pyrazine ring, though it can present challenges with regioselectivity and substrate activation.
-
Grignard Reagent Addition to Pyrazine Derivatives: A powerful method for carbon-carbon bond formation, offering an alternative route to the target ketone.
This guide will delve into the nuances of each of these methods, providing detailed protocols, troubleshooting guides, and frequently asked questions to support your experimental work.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a reliable path to functionalized pyrazines.[1] A common strategy for synthesizing this compound via this method is the Stille or Suzuki coupling of a 2-halo-5-methoxypyrazine with an appropriate organotin or boronic acid reagent, respectively.
Experimental Workflow: Stille Coupling
Caption: Stille Coupling Experimental Workflow
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst | - Ensure the palladium catalyst is not old or oxidized. Consider using a freshly opened bottle or a pre-catalyst that is activated in situ. |
| 2. Inefficient Ligand | - The choice of ligand is critical. For electron-rich pyrazines, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective. | |
| 3. Poor Quality Reagents | - Verify the purity of the halo-pyrazine and the organometallic reagent. Impurities can poison the catalyst. | |
| 4. Insufficient Degassing | - Oxygen can deactivate the palladium catalyst. Ensure thorough degassing of the solvent and reaction mixture. | |
| Formation of Side Products (e.g., Homo-coupling) | 1. Incorrect Stoichiometry | - Carefully control the stoichiometry of the coupling partners. An excess of the organometallic reagent can sometimes lead to homo-coupling. |
| 2. Suboptimal Temperature | - Running the reaction at too high a temperature can promote side reactions. Try lowering the temperature and extending the reaction time. | |
| Difficulty in Removing Tin Byproducts (Stille Coupling) | 1. Incomplete Quenching | - Use a fluoride source (e.g., aqueous KF) during work-up to precipitate tin salts, which can then be filtered off. |
| 2. Co-elution during Chromatography | - If tin byproducts co-elute with the product, consider a different solvent system for chromatography or an alternative purification method. |
FAQs: Palladium-Catalyzed Cross-Coupling
Q1: Which is a better coupling partner for 2-chloro-5-methoxypyrazine: an organotin or an organoboron reagent?
A1: Both Stille (organotin) and Suzuki (organoboron) couplings can be effective. Suzuki couplings are often preferred due to the lower toxicity and easier removal of boron-containing byproducts. However, Stille couplings can sometimes be more robust and less sensitive to steric hindrance.
Q2: My palladium catalyst turns black during the reaction. Is this normal?
A2: The formation of palladium black (Pd(0)) indicates that the catalyst has precipitated out of the solution, which can lead to a loss of catalytic activity. This can be caused by catalyst decomposition at high temperatures or the presence of impurities. Using a more stable catalyst/ligand system or lowering the reaction temperature may help.
Q3: Can I use a different halogen on my pyrazine starting material?
A3: Yes. The reactivity of halopyrazines in cross-coupling reactions generally follows the order I > Br > Cl. While 2-chloro-5-methoxypyrazine is a common starting material, the corresponding bromide or iodide will be more reactive and may allow for milder reaction conditions.
Section 2: Friedel-Crafts Acylation
Direct acylation of 2-methoxypyrazine is a potential route to the desired product. However, Friedel-Crafts acylation of heterocyclic compounds can be challenging due to the basicity of the nitrogen atoms, which can coordinate to the Lewis acid catalyst and deactivate the ring towards electrophilic substitution.[2]
Logical Relationship: Key Parameters in Friedel-Crafts Acylation
Caption: Interplay of Factors in Friedel-Crafts Acylation
Troubleshooting Guide: Friedel-Crafts Acylation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Very Low Conversion | 1. Deactivation of Catalyst | - The nitrogen atoms in the pyrazine ring can complex with the Lewis acid, deactivating it. Use a stoichiometric amount or even an excess of the Lewis acid. |
| 2. Low Reactivity of Pyrazine Ring | - The pyrazine ring is electron-deficient and less reactive than benzene in electrophilic aromatic substitution. Harsher reaction conditions (higher temperature, stronger Lewis acid) may be required. | |
| Formation of Multiple Isomers | 1. Lack of Regiocontrol | - The position of acylation on the pyrazine ring can be difficult to control. The methoxy group is an activating, ortho-para director, while the ring nitrogens are deactivating. The outcome is a complex interplay of electronic and steric effects. Consider using a milder, shape-selective catalyst like a zeolite.[2] |
| Product Decomposition | 1. Harsh Reaction Conditions | - High temperatures and strong Lewis acids can lead to decomposition of the starting material or product.[3] Attempt the reaction at a lower temperature for a longer duration. |
FAQs: Friedel-Crafts Acylation
Q1: Why is my yield so low when using AlCl3 as a catalyst?
A1: Aluminum chloride is a very strong Lewis acid and can bind irreversibly to the pyrazine nitrogens, effectively poisoning the catalyst and deactivating the substrate. Consider a milder Lewis acid, such as FeCl3 or ZnCl2, or explore solid acid catalysts.
Q2: What is the expected regioselectivity for the acylation of 2-methoxypyrazine?
A2: The directing effects of the methoxy group and the two ring nitrogens are competing. The methoxy group directs ortho and para to itself, while the nitrogens deactivate the ring, particularly at the adjacent positions. Predicting the major isomer can be challenging and may require experimental optimization.
Section 3: Grignard Reagent Addition
The addition of an organometallic reagent, such as a Grignard reagent, to a suitable pyrazine precursor is another viable synthetic route.[4][5] This could involve, for example, the reaction of methylmagnesium bromide with a pyrazine-2-carbonyl chloride or a pyrazine-2-carbonitrile.
Experimental Protocol: Grignard Reaction with a Pyrazine Nitrile
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), prepare methylmagnesium bromide from magnesium turnings and methyl bromide in anhydrous diethyl ether or THF.
-
Addition to Pyrazine Nitrile: Cool the solution of the Grignard reagent to 0 °C. Slowly add a solution of 2-cyano-5-methoxypyrazine in anhydrous THF.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride.
-
Hydrolysis of Imine: Acidify the mixture with aqueous HCl to hydrolyze the intermediate imine to the desired ketone.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Troubleshooting Guide: Grignard Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Grignard Reagent Fails to Form | 1. Wet Glassware or Solvents | - Ensure all glassware is rigorously dried and that anhydrous solvents are used. Even trace amounts of water will quench the Grignard reagent. |
| 2. Inactive Magnesium | - The surface of the magnesium turnings may be oxidized. Briefly crush the magnesium in a mortar and pestle before use or activate it with a small crystal of iodine. | |
| Low Yield of Ketone | 1. Side Reactions of Grignard Reagent | - Grignard reagents are strong bases and can deprotonate any acidic protons in the substrate or solvent.[5][6] Ensure the pyrazine precursor does not have acidic functional groups. |
| 2. Incomplete Hydrolysis of Imine | - The hydrolysis of the intermediate metalloimine requires acidic conditions.[5] Ensure the pH is sufficiently low during the work-up to drive the hydrolysis to completion. |
FAQs: Grignard Reactions
Q1: Can I use an organolithium reagent instead of a Grignard reagent?
A1: Organolithium reagents are generally more reactive and more basic than Grignard reagents. While they can be used, there is a higher risk of side reactions, such as addition to the pyrazine ring itself or deprotonation at unintended positions.
Q2: My reaction mixture is very thick and difficult to stir after adding the pyrazine nitrile. What should I do?
A2: The intermediate magnesium salt of the imine may be precipitating from the solution. You can try adding more anhydrous solvent to improve stirring.
Summary of Key Reaction Parameters
| Synthetic Method | Key Reagents | Typical Solvent | Temperature Range | Key Considerations |
| Stille Coupling | 2-chloro-5-methoxypyrazine, acetyltributyltin, Pd catalyst, ligand | Toluene, Dioxane | 80 - 110 °C | Catalyst/ligand choice, thorough degassing, removal of tin byproducts. |
| Suzuki Coupling | 2-chloro-5-methoxypyrazine, acetyl boronic acid/ester, Pd catalyst, ligand, base | Toluene/H2O, Dioxane/H2O | 80 - 100 °C | Choice of base, catalyst/ligand system, two-phase reaction conditions. |
| Friedel-Crafts Acylation | 2-methoxypyrazine, acetyl chloride/anhydride, Lewis acid | CS2, Nitrobenzene, DCE | 0 - 100 °C | Catalyst deactivation by pyrazine nitrogens, potential for low regioselectivity. |
| Grignard Reaction | 2-cyano-5-methoxypyrazine, methylmagnesium bromide | Diethyl ether, THF | 0 °C to RT | Strictly anhydrous conditions, careful quenching, and acidic work-up for imine hydrolysis. |
References
- 1. benchchem.com [benchchem.com]
- 2. Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 1-(5-Methoxypyrazin-2-YL)ethanone
Welcome to the technical support center for the synthesis of 1-(5-methoxypyrazin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we will delve into the causality behind experimental choices and provide field-proven insights to ensure your success.
I. Overview of Synthetic Strategies
The synthesis of this compound, a key building block in various pharmaceutical compounds, can be approached through several synthetic routes. The choice of method often depends on the available starting materials, scalability, and desired purity. The two most prevalent strategies are:
-
Friedel-Crafts Acylation of 2-Methoxypyrazine: This is a direct approach involving the acylation of the pyrazine ring. However, pyrazines are electron-deficient heterocycles, which can make them less reactive towards traditional Friedel-Crafts conditions.[1]
-
Grignard Reaction with a Pyrazine Nitrile: This method involves the reaction of a Grignar reagent, such as methylmagnesium bromide, with 2-cyano-5-methoxypyrazine.[2]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods like Suzuki or Stille couplings offer alternative routes, particularly when functional group tolerance is a concern.[3][4]
This guide will primarily focus on troubleshooting and optimizing the first two, more common, methods.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A. Friedel-Crafts Acylation Route
Question 1: My Friedel-Crafts acylation of 2-methoxypyrazine is resulting in a very low yield or no reaction at all. What are the likely causes and how can I improve it?
Answer:
Low reactivity in the Friedel-Crafts acylation of pyrazines is a common hurdle. Pyridine and pyrazine rings are electron-deficient, making them poor substrates for electrophilic aromatic substitution.[1] Here’s a breakdown of potential issues and solutions:
-
Insufficient Catalyst Activity:
-
Insight: Standard Lewis acids like AlCl₃ may not be potent enough to activate the pyrazine ring sufficiently. The nitrogen atoms in the pyrazine ring can coordinate with the Lewis acid, deactivating both the catalyst and the substrate.
-
Solution:
-
Increase Catalyst Load: A higher molar equivalent of the Lewis acid can sometimes overcome the deactivation, but this can also lead to side reactions.[5] A systematic optimization of the catalyst loading is recommended.
-
Alternative Lewis Acids: Consider using stronger or more specialized Lewis acids. For instance, lanthanide triflates (e.g., La(OTf)₃) have shown effectiveness in acylating electron-deficient heterocycles.[5]
-
Use of Brønsted Acids: In some cases, strong Brønsted acids or superacids can promote the reaction.
-
-
-
Inappropriate Acylating Agent:
-
Insight: The choice of acylating agent (e.g., acetyl chloride vs. acetic anhydride) can significantly impact the reaction rate and yield. Acetyl chloride is generally more reactive than acetic anhydride.
-
Solution: If using acetic anhydride, switching to acetyl chloride may improve the conversion. The generation of the acylium ion is a critical step.[5]
-
-
Reaction Conditions:
-
Insight: Temperature and solvent play a crucial role. Higher temperatures may be necessary to overcome the activation energy barrier, but can also lead to decomposition.[5]
-
Solution:
-
Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS.
-
Solvent Selection: Aprotic solvents like nitrobenzene or dichloromethane are commonly used. Nitrobenzene, in particular, can help to dissolve the reaction components and can be heated to higher temperatures. However, its toxicity is a concern. Dichloromethane is a good starting point for lower-temperature trials.
-
-
Question 2: I am observing multiple products in my reaction mixture. How can I improve the regioselectivity of the acylation?
Answer:
The formation of isomers is a known challenge in the acylation of substituted pyrazines. The methoxy group is an ortho-, para-director, but the nitrogen atoms also influence the position of substitution.
-
Steric Hindrance:
-
Insight: The position of acylation can be influenced by steric factors. The C-2 and C-6 positions are electronically activated by the methoxy group at C-5.
-
Solution: Using a bulkier Lewis acid or acylating agent might favor acylation at the less sterically hindered position.
-
-
Reaction Temperature:
-
Insight: Kinetically controlled products may form at lower temperatures, while thermodynamically more stable products are favored at higher temperatures.
-
Solution: Experiment with a range of temperatures to see if the product ratio changes. It's possible that one isomer is favored under kinetic control (lower temperature) and another under thermodynamic control (higher temperature).
-
B. Grignard Reaction Route
Question 3: My Grignard reaction with 2-cyano-5-methoxypyrazine is giving a low yield of the desired ketone. What could be going wrong?
Answer:
Grignard reactions are powerful for C-C bond formation but are sensitive to reaction conditions.[6] Here are the common pitfalls:
-
Moisture Contamination:
-
Insight: Grignard reagents are extremely sensitive to moisture and will be quenched by any protic source (like water), forming an alkane instead of reacting with the nitrile.[6]
-
Solution:
-
Dry Glassware and Reagents: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). All solvents and reagents must be anhydrous.
-
Freshly Prepared Grignard Reagent: Use a freshly prepared or recently titrated Grignard reagent for the best results.
-
-
-
Side Reactions with the Nitrile:
-
Insight: The initial product of the Grignard addition to a nitrile is a magnesium salt of an imine. If a second equivalent of the Grignard reagent adds to this intermediate, it can lead to byproducts after workup.[2][7]
-
Solution:
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent, but avoid a large excess.
-
Slow Addition at Low Temperature: Add the Grignard reagent slowly to the nitrile solution at a low temperature (e.g., 0 °C or -78 °C) to control the reaction and minimize side reactions.
-
-
-
Inefficient Hydrolysis:
-
Insight: The intermediate imine must be hydrolyzed to the ketone in the workup step. Incomplete hydrolysis will result in a lower yield of the final product.[2]
-
Solution: Use an acidic workup (e.g., aqueous HCl or H₂SO₄) to ensure complete hydrolysis of the imine to the ketone.
-
Question 4: I am having difficulty with the workup and purification of this compound. What are the best practices?
Answer:
Proper workup and purification are critical for obtaining a high-purity product.
-
Workup:
-
Insight: After the reaction is complete, the workup procedure should effectively quench any remaining reactive species and separate the product from inorganic salts.
-
Solution:
-
Quenching: For Grignard reactions, a careful quench with a saturated aqueous solution of ammonium chloride is often preferred over water to minimize exothermic reactions.
-
Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product.
-
Washing: Wash the combined organic layers with brine to remove any remaining water.
-
-
-
Purification:
-
Insight: The crude product may contain unreacted starting materials and byproducts that need to be removed.
-
Solution:
-
Column Chromatography: This is the most common method for purifying the product. A silica gel column with a gradient of ethyl acetate in hexanes is typically effective.
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be used to obtain a highly pure final product.
-
-
III. Experimental Protocols
Optimized Grignard Synthesis of this compound
This protocol provides a detailed methodology for the synthesis via the Grignard route.
Materials:
-
2-Cyano-5-methoxypyrazine
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-cyano-5-methoxypyrazine (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
IV. Visualizing the Workflow
Diagram of the Grignard Synthesis Workflow
Caption: Workflow for the Grignard synthesis.
V. Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Grignard Reagent | 1.1 - 1.2 equivalents | Minimizes double addition side reactions.[7] |
| Reaction Temperature | 0 °C to Room Temperature | Controls the initial exothermic addition and allows the reaction to proceed to completion. |
| Solvent | Anhydrous THF | Good solvent for both the substrate and the Grignard reagent. |
| Workup Quench | Saturated aq. NH₄Cl | Provides a milder quench than water, controlling the exotherm. |
VI. References
-
Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PubMed Central. Available at: --INVALID-LINK--
-
What are the side - reactions in pyrazine synthesis? - Blog - BIOSYNCE. Available at: --INVALID-LINK--
-
Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A. Available at: --INVALID-LINK--
-
Response Surface Methodology Optimization of Friedel-Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PubMed. Available at: --INVALID-LINK--
-
Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta. Available at: --INVALID-LINK--
-
Preparation of Pyridines, Part 3: By Acylation - YouTube. Available at: --INVALID-LINK--
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: --INVALID-LINK--
-
Homolytic Acylation of Protonated Pyridines and Pyrazines with α-Keto Acids: The Problem of Monoacylation - Aisberg. Available at: --INVALID-LINK--
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available at: --INVALID-LINK--
-
Mechanochemical Friedel–Crafts acylations - Beilstein Journals. Available at: --INVALID-LINK--
-
Optimization of the Friedel – Crafts alkylation for the synthesis of hypercrosslinked polymers. Available at: --INVALID-LINK--
-
Suzuki reaction - Wikipedia. Available at: --INVALID-LINK--
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH. Available at: --INVALID-LINK--
-
2-Methoxynaphthalene acylation using aluminum or copper salts of tungstophosphoric and tungstosilicic acids as catalysts - CONICET. Available at: --INVALID-LINK--
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Available at: --INVALID-LINK--
-
Suzuki Coupling - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals - OUCI. Available at: --INVALID-LINK--
-
Homolytic acylation of protonated pyridine and pyrazine derivatives - RSC Publishing. Available at: --INVALID-LINK--
-
Studies on Pyrazines. Part 39. Synthesis and Acidic Hydrolysis of 2Hydroxy5-methoxypyrazine - ResearchGate. Available at: --INVALID-LINK--
-
3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Available at: --INVALID-LINK--
-
Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF. Available at: --INVALID-LINK--
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PubMed Central. Available at: --INVALID-LINK--
-
1-(5-Hydroxypyrazin-2-yl)ethanone | 1159813-33-8 | Benchchem. Available at: --INVALID-LINK--
-
Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap. Available at: --INVALID-LINK--
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. Available at: --INVALID-LINK--
-
AN INTRODUCTION TO GRIGNARD REAGENTS. Available at: --INVALID-LINK--
-
United States Patent Office - Googleapis.com. Available at: --INVALID-LINK--
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. Available at: --INVALID-LINK--
-
2 Reaction scheme of the acylation of 2-methoxynaphthalene (2-MN) with acetic anhydride (AA) over zeolites. Most activated and activated positions for the electrophilic substitution are indicated by ** and *, respectively. - ResearchGate. Available at: --INVALID-LINK--
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. Available at: --INVALID-LINK--
-
Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis - RSC Publishing. Available at: --INVALID-LINK--
-
Reactions of Grignard Reagents - Master Organic Chemistry. Available at: --INVALID-LINK--
-
Reactions with Grignard Reagents - Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Electrochemical Synthesis of Acetylpyrazine - Journal of Electrochemistry. Available at: --INVALID-LINK--
-
Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Available at: --INVALID-LINK--
-
320592-61-8|this compound - Suzhou Health Chemicals Co.. Available at: --INVALID-LINK--
-
Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs) - MDPI. Available at: --INVALID-LINK--
-
Improved synthesis of 2‐methoxyphenothiazine - ResearchGate. Available at: --INVALID-LINK--
-
Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration - PubMed. Available at: --INVALID-LINK--
-
Synthesis of Novel 2-Aminoimidazo[4,5-b]pyridines, Including the Thieno Analogue of the Cooked-Food Mutagen IFP. - ResearchGate. Available at: --INVALID-LINK--
-
HiScribe® T7 High Yield RNA Synthesis Kit - BIOKÉ. Available at: --INVALID-LINK--
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. adichemistry.com [adichemistry.com]
Common side reactions in pyrazine derivative synthesis and their avoidance
Welcome to the Technical Support Center for pyrazine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of these vital heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My pyrazine synthesis is resulting in a very low yield. What are the most common culprits?
A1: Low yields are a frequent challenge in pyrazine synthesis and can originate from several factors. Classical synthesis methods, in particular, are often associated with poor yields and require harsh reaction conditions.[1] Key areas to investigate include:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. For instance, in gas-phase dehydrogenative syntheses, temperatures below 300°C may lead to incomplete conversion and the formation of piperazine byproducts. Conversely, exceeding 450°C can cause the pyrazine ring itself to decompose.[1]
-
Purity of Starting Materials: Impurities in your starting materials, such as α-dicarbonyl compounds or 1,2-diamines, can introduce competing side reactions, significantly lowering the yield of your desired product.[1][2]
-
Incomplete Oxidation: Many pyrazine syntheses, including the classical Staedel–Rugheimer and Gutknecht methods, proceed through a dihydropyrazine intermediate that must be oxidized to form the final aromatic pyrazine.[2][3][4][5] If this oxidation step is inefficient, your isolated product will be a mixture, reducing the yield of the target compound.[2]
-
Incorrect Choice of Base or Catalyst: The selection and amount of base or catalyst are crucial. In modern dehydrogenative coupling reactions, for example, potassium hydride (KH) has demonstrated significantly higher efficacy compared to other bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (tBuOK).[1][6]
Q2: My reaction mixture has turned dark brown or black. What does this indicate and how can I prevent it?
A2: A dark coloration in the reaction mixture often signals polymerization or degradation.[1] This can be caused by:
-
Excessive Heat: Overheating the reaction can lead to the decomposition of starting materials, intermediates, or the final pyrazine product, resulting in the formation of polymeric tars.[1]
-
Air Sensitivity: Certain intermediates in pyrazine synthesis are sensitive to air. Unwanted oxidation can trigger complex side reactions and the formation of colored byproducts.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[1]
-
Aldol Condensation: If your starting materials or even your solvent (like denatured ethanol) contain aldehydes or ketones with α-hydrogens, aldol condensation can occur as a side reaction, leading to highly colored polymeric byproducts.[1]
Q3: I am observing imidazole derivatives as a major byproduct. How can I avoid this and purify my desired pyrazine?
A3: The formation of imidazole byproducts, such as 4-methyl imidazole, is a known issue, particularly in syntheses involving sugars and ammonia.[7][8][9] This side reaction pathway can compete with the desired pyrazine formation.
-
Avoidance: While completely avoiding imidazole formation can be difficult, optimizing reaction conditions (temperature, pressure, and reactant stoichiometry) can help favor the pyrazine synthesis pathway.
-
Purification: Separating pyrazines from imidazole byproducts can be achieved through several methods:
-
Liquid-Liquid Extraction (LLE): Using a non-polar solvent like hexane for LLE can be effective, as it tends to extract the pyrazines while leaving the more polar imidazole derivatives in the aqueous layer.[7][9] Solvents like methyl-t-butyl ether (MTBE) or ethyl acetate may co-extract the imidazoles.[7][9]
-
Column Chromatography: Passing the organic extract through a silica gel column can effectively separate pyrazines from imidazoles, as the silica retains the more polar imidazole compounds.[7][9]
-
Distillation: Distillation of the aqueous reaction mixture can also be used to isolate the volatile pyrazines, leaving the less volatile imidazoles behind in the distillation pot.[7][8]
-
Troubleshooting Guide for Common Pyrazine Synthesis Routes
Gutknecht Pyrazine Synthesis (1879)
This method relies on the self-condensation of α-amino ketones, which are typically generated in situ from the reduction of α-oximinoketones.[2][4][5][10][11]
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Pyrazine | Incomplete reduction of the α-oximinoketone to the α-amino ketone. | Ensure the reducing agent (e.g., zinc in acetic acid, catalytic hydrogenation) is active and used in sufficient quantity. Monitor the reduction step by TLC before proceeding.[4] |
| Inefficient dimerization of the α-amino ketone. | The dimerization to the dihydropyrazine intermediate can be sensitive to pH. Ensure conditions are suitable for the self-condensation. | |
| Incomplete oxidation of the dihydropyrazine intermediate. | Use an appropriate oxidizing agent (e.g., air, copper(II) sulfate, mercury(I) oxide) and allow sufficient reaction time for the aromatization to complete.[4][5] | |
| Formation of Multiple Products | The α-amino ketone intermediate may be unstable and undergo side reactions. | The challenge often lies in the stability of the α-ketoamine intermediate.[2] It's best to generate it in situ and have it react immediately without isolation. |
Staedel-Rugheimer Pyrazine Synthesis (1876)
This classic route involves reacting a 2-haloacetophenone with ammonia to form an amino ketone, which then condenses and is oxidized.[2][3][4][10][12]
| Issue | Potential Cause | Recommended Solution |
| Low Yield | The starting 2-haloacetophenone is highly reactive and can undergo multiple side reactions.[2][13] | Use a high excess of ammonia to favor the desired substitution over other reactions. Maintain a controlled temperature to minimize byproduct formation. |
| Incomplete condensation of the amino ketone. | Ensure the reaction conditions (temperature, concentration) are optimized for the self-condensation to form the dihydropyrazine intermediate. | |
| Inefficient oxidation. | As with the Gutknecht synthesis, ensure complete oxidation of the dihydropyrazine intermediate to the aromatic pyrazine.[4] |
Condensation of α-Diketones with 1,2-Diamines
This is a straightforward and common method for preparing pyrazines and quinoxalines (benzopyrazines).[2][14]
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | The condensation reaction may be slow or incomplete. | The reaction can be catalyzed by mild acid. Ensure proper stoichiometry and sufficient reaction time. |
| Low Yield of Aromatic Product | The initial product is a dihydropyrazine which requires a separate oxidation step. This step can be inefficient.[2] | Incorporate a suitable oxidizing agent after the condensation step. Monitor the oxidation by TLC or GC-MS to ensure full conversion. |
| Formation of Regioisomers | If using unsymmetrical α-diketones and/or 1,2-diamines, a mixture of regioisomers can be formed. | To obtain a single product, a more regioselective synthetic strategy may be required.[1] Chromatographic separation of regioisomers can be challenging. |
Experimental Workflows & Decision Trees
A logical workflow is crucial for successfully troubleshooting synthesis issues. The following diagrams illustrate a general experimental workflow and a decision tree for addressing low yields.
Caption: General experimental workflow for pyrazine synthesis.
Caption: Troubleshooting decision tree for low pyrazine yields.
Detailed Protocol: Gutknecht Pyrazine Synthesis (Generalized)
This protocol is a generalized procedure based on common practices in the literature.[2][4][5] Researchers should optimize the specific parameters for their system.
Step 1: Formation of the α-Oximinoketone
-
Dissolve the starting ketone in a suitable solvent (e.g., acetic acid).
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite in water. The nitrous acid is generated in situ.
-
Stir the reaction mixture at low temperature until the formation of the α-oximinoketone is complete (monitor by TLC).
-
Isolate the α-oximinoketone product, typically by precipitation and filtration.
Step 2: Reduction to the α-Amino Ketone
-
Suspend the α-oximinoketone in a suitable solvent (e.g., acetic acid or ethanol).
-
Add a reducing agent (e.g., zinc dust portion-wise, or a hydrogenation catalyst like Pd/C under H₂ atmosphere).[4]
-
The reduction is often exothermic; maintain temperature control.
-
This step generates the α-amino ketone, which is typically unstable and used directly in the next step without isolation.
Step 3: Dimerization and Oxidation
-
Upon completion of the reduction, the α-amino ketone will begin to dimerize in the reaction mixture to form a dihydropyrazine. This self-condensation can sometimes be facilitated by adjusting the pH to be slightly basic.
-
The dihydropyrazine must be oxidized to the aromatic pyrazine. This can often be achieved by bubbling air through the reaction mixture.[4][5]
-
Alternatively, chemical oxidizing agents like copper(II) sulfate can be added to the reaction mixture.[4][5]
-
Continue the reaction until the oxidation is complete (monitor by TLC or GC-MS).
Step 4: Work-up and Purification
-
Neutralize the reaction mixture and perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude pyrazine product by column chromatography, distillation, or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 6. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Pyrazine - Wikipedia [en.wikipedia.org]
- 11. Gutknecht-Pyrazinsynthese – Wikipedia [de.wikipedia.org]
- 12. irjmets.com [irjmets.com]
- 13. ir.nbu.ac.in [ir.nbu.ac.in]
- 14. Review on the Synthesis of Pyrazine and Its Derivatives [ouci.dntb.gov.ua]
Identifying and removing impurities in 1-(5-Methoxypyrazin-2-YL)ethanone synthesis
Introduction: Welcome to the technical support guide for the synthesis of 1-(5-Methoxypyrazin-2-YL)ethanone. This molecule is a key building block in pharmaceutical research and drug development, valued for its pyrazine core, a scaffold present in numerous bioactive compounds. The synthesis, while conceptually straightforward, can be accompanied by the formation of several impurities that complicate purification and compromise final product quality.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to provide in-depth, experience-based insights into why impurities form and how to systematically identify and remove them. Our approach is grounded in established chemical principles to ensure you can troubleshoot effectively and validate the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) - Understanding Impurity Formation
This section addresses the fundamental questions regarding the synthesis and the origins of common impurities. A proactive understanding of potential side reactions is the most effective first step in impurity mitigation.
Q1: What is a common synthetic route for this compound, and what are the primary expected impurities?
A common and effective method for synthesizing this compound is through a Friedel-Crafts-type acylation of 2-methoxypyrazine. This reaction typically involves an acetylating agent, such as acetyl chloride or acetic anhydride, and a Lewis acid catalyst. The electron-deficient nature of the pyrazine ring generally makes electrophilic substitution challenging, requiring careful optimization of reaction conditions.[1]
Based on this pathway, the following impurities are frequently encountered:
-
Unreacted Starting Material: Residual 2-methoxypyrazine.
-
Positional Isomers: Acylation at other positions on the pyrazine ring, although the electronics of the methoxy group favor specific sites.
-
Di-acylated Byproduct: Introduction of a second acetyl group onto the pyrazine ring.
-
Hydrolyzed Byproduct: Cleavage of the methoxy ether to yield 1-(5-hydroxypyrazin-2-yl)ethanone, especially if water is present.[2]
-
Ring-Opened Species: Under overly harsh conditions (e.g., high temperatures, strong acids), the pyrazine ring can undergo complex rearrangements, potentially forming imidazole derivatives.[3]
Q2: How do specific reaction conditions influence the formation of these impurities?
The impurity profile is a direct consequence of your reaction parameters. Understanding this causality is key to optimization.
-
Stoichiometry: Using a significant excess of the acetylating agent (>1.5 equivalents) dramatically increases the likelihood of di-acylation. Precise control over stoichiometry is critical.
-
Temperature: While higher temperatures can increase the reaction rate, they also promote byproduct formation. Temperatures exceeding the optimal range can lead to the degradation of the pyrazine ring itself.[4] For many pyrazine functionalizations, maintaining moderate temperatures is crucial.
-
Catalyst Choice and Loading: The type and amount of Lewis acid can influence regioselectivity and the prevalence of side reactions. An insufficient amount may lead to a sluggish reaction with low conversion, while an overly active or excessive amount can promote byproduct formation.
-
Atmosphere and Moisture: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst and lead to the hydrolysis of the methoxy group on the pyrazine ring. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is essential.
Q3: What are the characteristic analytical signatures for identifying the target compound and its main impurities?
A multi-technique analytical approach is necessary for unambiguous identification. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the cornerstone methods.[5][6]
| Compound | Expected Polarity (Relative) | Key ¹H NMR Signals (Illustrative) | Key Mass Spec Signature |
| 2-Methoxypyrazine (Starting Material) | Least Polar | Two distinct aromatic singlets, one methoxy singlet (~4.0 ppm). No acetyl methyl signal. | M/Z corresponding to C₅H₆N₂O |
| This compound | Target Polarity | Two distinct aromatic singlets, one methoxy singlet (~4.1 ppm), one acetyl methyl singlet (~2.7 ppm). | M/Z corresponding to C₇H₈N₂O₂ |
| Positional Isomer | Similar to Target | A different splitting pattern or chemical shift for the aromatic protons compared to the target. | Same M/Z as the target compound. |
| Di-acylated Byproduct | Similar to Target | One remaining aromatic proton signal, two distinct acetyl methyl singlets. | M/Z corresponding to the addition of another C₂H₂O unit. |
| 1-(5-Hydroxypyrazin-2-yl)ethanone | Most Polar | Absence of the methoxy singlet, presence of a broad, exchangeable -OH proton signal. Aromatic protons shifted downfield.[2] | M/Z corresponding to C₆H₆N₂O₂ |
Section 2: Troubleshooting Guide - From Analysis to Action
This section provides direct solutions to common problems encountered during the synthesis and workup.
Issue 1: My crude ¹H NMR spectrum shows multiple unexpected signals.
Symptoms: The NMR spectrum has more peaks than expected for the pure product, or the integration values do not match the theoretical proton count.[5]
Troubleshooting Steps:
-
Identify Solvent Peaks: First, rule out signals from residual solvents used in the workup (e.g., ethyl acetate, dichloromethane, hexanes).
-
Look for Starting Material: Check for the characteristic aromatic singlets and the methoxy signal of 2-methoxypyrazine, but without the acetyl methyl singlet around 2.7 ppm.
-
Check for the Hydrolyzed Impurity: Look for the disappearance of the sharp methoxy singlet (~4.1 ppm) and the appearance of a broad singlet that may shift depending on concentration and solvent. This indicates the presence of the hydroxyl byproduct.
-
Assess Aromatic Region: The target product should show two singlets in the aromatic region. If you see a single aromatic proton, it may indicate a di-acylated product. Different coupling patterns or chemical shifts suggest positional isomers.
Issue 2: HPLC analysis of the crude product shows several peaks.
Symptoms: The HPLC chromatogram displays significant peaks other than the main product peak. A reversed-phase C18 column is typically a good starting point for analysis.[5]
Diagnostic Approach:
-
Peak Before Product: A peak eluting before the main product is typically less polar. This is very often unreacted 2-methoxypyrazine.
-
Peak After Product: A peak eluting after the main product is more polar. This is highly indicative of the hydrolyzed byproduct, 1-(5-hydroxypyrazin-2-yl)ethanone.
-
Peaks Close to Product: Peaks with retention times very close to the product are likely positional isomers or the di-acylated byproduct. Differentiating these often requires collection and analysis by MS or NMR.
Issue 3: The isolated product is an oil or a low-melting solid and appears discolored.
Symptoms: After solvent removal, the product fails to crystallize properly or has a dark color, suggesting the presence of persistent impurities.
Possible Causes & Solutions:
-
Residual Solvent: Trace amounts of solvent can inhibit crystallization. Dry the sample under a high vacuum for an extended period.
-
Complex Impurity Mixture: If multiple impurities are present (isomers, starting material, byproducts), crystallization may be difficult. This scenario necessitates purification by column chromatography before attempting recrystallization.
-
Degradation Products: Dark colors can indicate the formation of high-molecular-weight byproducts from overheating. Optimizing the reaction temperature is the best preventative measure.[4] If present, these are often removed effectively with column chromatography or an activated carbon treatment during recrystallization.
Section 3: Detailed Purification Protocols
These protocols provide step-by-step instructions for the most effective purification techniques for this system.
Protocol 1: Purification by Column Chromatography
This is the most robust method for separating multiple impurities with varying polarities.[5][7]
Materials:
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc) - HPLC grade
-
Crude this compound
-
Glass column, flasks, and TLC plates
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 Hexane:EtOAc). Pour this into the column and allow it to pack evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 90:10 Hexane:EtOAc). This will cause the least polar compounds (unreacted starting material) to travel down the column first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 80:20, then 70:30). This will sequentially elute compounds of increasing polarity. The target product should elute after the starting material but before the highly polar hydroxylated byproduct.
-
Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC). Combine the fractions that contain the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Protocol 2: Final Purification by Recrystallization
Recrystallization is an excellent final step to obtain a highly crystalline, pure product, provided the impurity load is low.[8]
Materials:
-
Chromatography-purified this compound
-
Solvent system (e.g., Ethanol/Water, Isopropanol, or Hexane/Ethyl Acetate mixture)
-
Heating mantle, Erlenmeyer flask, condenser
-
Buchner funnel and filter flask
Procedure:
-
Solvent Selection: The ideal solvent (or solvent pair) is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8] This requires small-scale testing.
-
Dissolution: Place the solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[9]
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Section 4: Visualized Workflows
Diagram 1: Synthesis and Impurity Pathways
Caption: General workflow from starting materials to crude product, highlighting potential impurity pathways.
Diagram 2: Purification Strategy Decision Tree
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 1-(5-Hydroxypyrazin-2-yl)ethanone | 1159813-33-8 | Benchchem [benchchem.com]
- 3. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03122A [pubs.rsc.org]
- 8. mt.com [mt.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Methoxypyrazine Compound Stability in Solution
Welcome to the technical support center for methoxypyrazine (MP) compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these potent aromatic compounds. Unexplained variability, poor recovery, or inconsistent results in your experiments can often be traced back to the stability of these molecules in solution. This resource provides in-depth, evidence-based answers to common stability issues, helping you ensure the integrity and reproducibility of your work.
Methoxypyrazines, such as 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP), are nitrogen-containing heterocyclic compounds known for their extremely low odor thresholds, measured in nanograms per liter (ng/L)[1][2][3]. While renowned for their role in the aroma profiles of foods and wines, their potent biological activity and unique chemical structure make them relevant in various fields of research[4][5]. However, their stability can be compromised by a range of environmental factors, leading to analytical inaccuracies[6]. This guide will help you navigate these challenges.
Frequently Asked Questions & Troubleshooting Guide
Q1: My analysis shows a significantly lower concentration of methoxypyrazine than I initially prepared. What could be causing this loss?
This is a frequent and critical issue that points towards compound degradation. The pyrazine ring itself is relatively stable, but the methoxy group and its interaction with the overall structure can be susceptible to several environmental factors during storage and handling[6][7].
Primary Causes of Methoxypyrazine Loss:
-
Photodegradation: Exposure to light, particularly UV wavelengths, is a significant cause of degradation. While once thought to be the primary mechanism for the decrease of MPs in grapes, recent studies suggest temperature plays a more dominant role in that specific context[8]. However, in a laboratory setting with purified compounds in solution, direct light exposure can initiate photochemical reactions that alter the molecule's structure. It is always best practice to protect MP solutions from light[6].
-
Thermal Instability: Elevated temperatures can accelerate degradation. While MPs are formed at high temperatures during cooking (Maillard reaction), prolonged exposure to heat in solution, especially outside of an optimal pH range, can lead to compound loss[6][7]. Studies on grapes have consistently shown an inverse relationship between temperature and MP concentration, with warmer conditions promoting their reduction[8][9][10][11].
-
Extreme pH: The stability of MPs is highly dependent on the pH of the solution. Exposure to strongly acidic (pH < 2) or alkaline conditions can catalyze hydrolysis or other degradation reactions, leading to significant analyte loss[6]. For many applications, a slightly acidic pH range of 3 to 4 is often used to maintain stability, as seen in wine matrices[12].
-
Oxidation: The presence of strong oxidizing agents in your solution or solvent can chemically modify the MP molecule, reducing its concentration[6]. This is particularly relevant if using solvents that may have formed peroxides over time.
-
Volatility: Methoxypyrazines are volatile compounds[7][13]. Improperly sealed vials or containers can lead to loss of the analyte into the headspace, especially at room temperature or higher, resulting in a lower measured concentration in the liquid phase.
Q2: What is the most common chemical degradation pathway for methoxypyrazines?
The most well-documented degradation pathway, particularly in biological systems, is O-demethylation [1][8][14]. This reaction involves the enzymatic or chemical removal of the methyl group (-CH₃) from the methoxy (-OCH₃) substituent on the pyrazine ring.
This process converts the methoxypyrazine into its corresponding 3-alkyl-2-hydroxypyrazine (HP) precursor[1]. For example, IBMP degrades into 3-isobutyl-2-hydroxypyrazine (IBHP). This transformation is critical because the resulting hydroxypyrazine has vastly different chemical properties, including significantly lower volatility and different sensory characteristics, which can fundamentally alter experimental outcomes. The balance between methoxypyrazines and their hydroxypyrazine precursors is a key factor in controlling their overall levels in complex systems like grapes[1].
Caption: Primary degradation pathway of methoxypyrazines.
Q3: What is the standard operating procedure (SOP) for preparing and storing methoxypyrazine stock solutions to maximize their shelf life?
To ensure the long-term stability and integrity of your methoxypyrazine standards, adherence to a strict preparation and storage protocol is essential. The goal is to create an environment that minimizes exposure to light, heat, and oxygen.
Experimental Protocol: Preparation of Stable MP Stock Solutions
-
Solvent Selection:
-
Rationale: The solvent must fully solubilize the compound without reacting with it. High-purity solvents prevent contamination.
-
Procedure: Use HPLC or spectrophotometric grade ethanol or methanol. For working solutions, use a buffer system appropriate for your experiment, ideally maintaining a slightly acidic to neutral pH.
-
-
Weighing and Dissolution:
-
Rationale: Accurate weighing is fundamental. Performing dissolution promptly minimizes exposure to ambient conditions.
-
Procedure: Weigh the crystalline methoxypyrazine standard on a calibrated analytical balance. Immediately dissolve it in the chosen solvent within a volumetric flask to create a primary stock solution (e.g., 1000 mg/L).
-
-
Container and Aliquoting:
-
Rationale: Amber glass prevents photodegradation. Aliquoting prevents contamination of the entire stock and minimizes freeze-thaw cycles for the bulk supply.
-
Procedure: Use Type 1 amber borosilicate glass vials with PTFE-lined screw caps. Dispense the stock solution into smaller, single-use aliquots.
-
-
Inert Gas Purging:
-
Rationale: Removing oxygen from the vial headspace prevents potential long-term oxidative degradation.
-
Procedure: Gently flush the headspace of each vial with an inert gas, such as high-purity argon or nitrogen, for 15-30 seconds before tightly sealing the cap.
-
-
Storage Conditions:
-
Rationale: Low temperatures drastically reduce the rate of chemical degradation.
-
Procedure: Store all stock solutions in the dark at -20°C for routine use or at -80°C for long-term archival storage. Always label vials clearly with the compound name, concentration, solvent, preparation date, and initials.
-
| Factor | Effect on Stability | Mitigation Strategy |
| Light | High | Causes photodegradation.[6][8] |
| Temperature | High | Accelerates degradation rates.[8][9][10] |
| pH | High | Degradation occurs at strongly acidic or basic pH.[6] |
| Oxygen | Moderate | Can cause slow oxidation over long-term storage.[6] |
| Volatility | Moderate | Analyte loss from solution to headspace.[7][13] |
Q4: I'm observing inconsistent results and suspect degradation is occurring during my experiment. How can I design a study to confirm this and pinpoint the cause?
A systematic troubleshooting workflow is the most effective way to identify the source of instability. This involves isolating each experimental variable and assessing its impact on the methoxypyrazine concentration over time. The gold standard for quantification in such studies is Gas Chromatography-Mass Spectrometry (GC-MS) due to its high sensitivity and selectivity[6][15][16].
Caption: Workflow for troubleshooting methoxypyrazine stability.
Protocol: Troubleshooting Experimental Degradation
-
Establish Baseline (T=0): Prepare a fresh solution of your methoxypyrazine in the exact matrix (solvent, buffer) used in your experiment. Immediately analyze a sample using a validated GC-MS method to get a precise starting concentration[17].
-
Isolate Variables: Divide the remaining solution into separate, clearly labeled containers (use amber vials as a default).
-
Light Exposure: Store one vial under your normal laboratory lighting conditions and wrap another completely in aluminum foil.
-
Temperature: Place one vial at your standard experimental temperature and another in a refrigerator or on an ice bath (4°C).
-
pH/Matrix: Prepare an additional sample in a control matrix of known stability (e.g., pure ethanol or a neutral pH buffer).
-
-
Time-Course Analysis: At set intervals (e.g., 1, 4, 8, and 24 hours), take an aliquot from each condition and analyze it by GC-MS.
-
Data Interpretation:
-
Quantify Loss: Plot the concentration of the parent methoxypyrazine over time for each condition. A steep decline in any specific condition points to the causative factor.
-
Identify Degradants: Scrutinize the chromatograms for new peaks that appear or grow over time. Specifically, look for the mass spectrum corresponding to the expected hydroxypyrazine to confirm the O-demethylation pathway[1].
-
By systematically eliminating variables, this approach provides definitive evidence of what is causing the instability, allowing you to modify your experimental protocol with confidence.
References
- 1. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methoxypyrazine - Wikipedia [en.wikipedia.org]
- 3. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]
- 4. gravitywinehouse.com [gravitywinehouse.com]
- 5. What are methoxypyrazines in wine? - NAPOLI WINE TOURS [napoliwinetours.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Prevalence and Management of Alkyl-Methoxypyrazines in a Changing Climate: Viticultural and Oenological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hort [journals.ashs.org]
- 11. bcwgc.org [bcwgc.org]
- 12. CA2758228A1 - Method for reducing methoxypyrazines in grapes and grape products - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Purification of Pyrazine Derivatives
Welcome to the Technical Support Center dedicated to navigating the complexities of pyrazine derivative purification. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common and complex purification challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the purification of pyrazine derivatives, providing foundational knowledge for tackling more specific issues.
Q1: What are the primary chemical properties of pyrazine derivatives that make their purification challenging?
A1: The purification of pyrazine derivatives is often complicated by their unique electronic and physical properties. As heterocyclic aromatic compounds, they possess a combination of characteristics that require careful consideration during purification:
-
Basicity: Pyrazine is a weak base (pKa ≈ 0.6), significantly less basic than pyridine.[1][2][3] This weak basicity can influence its interaction with acidic or basic purification media and can be exploited for selective extraction.
-
Polarity and Solubility: The polarity of pyrazine derivatives can vary widely depending on the nature of their substituents. The pyrazine ring itself is a symmetrical molecule with no permanent dipole moment.[3] However, the introduction of functional groups can significantly alter polarity, affecting solubility in different solvents. Many lower alkylpyrazines are soluble in water.[3]
-
Volatility: Some simple pyrazine derivatives are volatile, which can be advantageous for purification by distillation but may also lead to product loss if not handled carefully.[3][4]
-
Chelating Properties: The nitrogen atoms in the pyrazine ring can act as ligands, forming coordination compounds with metal ions.[5][6][7] This property can sometimes be used for purification but can also lead to contamination if metal catalysts are used in the synthesis.
Q2: My pyrazine synthesis reaction mixture is a dark, complex matrix. Where do I even begin with purification?
A2: A dark and complex reaction mixture is a common challenge, often indicating the formation of polymeric byproducts or degradation. A logical, stepwise approach is crucial.
Initial Purification Strategy Workflow
Caption: A general workflow for the purification of pyrazine derivatives.
-
Initial Assessment: Before any purification attempt, it's helpful to get a preliminary idea of the mixture's composition. Thin-layer chromatography (TLC) or a crude gas chromatography-mass spectrometry (GC-MS) can reveal the number of components and the relative polarity of your target compound.
-
Liquid-Liquid Extraction: This is often the best first step to remove highly polar or non-polar impurities. An acid-base extraction can be particularly effective for separating basic pyrazine derivatives from neutral or acidic byproducts.
-
Column Chromatography: This is a powerful technique for separating compounds with similar polarities. The choice of stationary and mobile phases is critical for success.
-
Recrystallization: For solid pyrazine derivatives, recrystallization is an excellent final step to achieve high purity.
Q3: I'm concerned about the stability of my pyrazine derivative during purification. What conditions should I be mindful of?
A3: While the pyrazine ring itself is generally stable, certain derivatives can be sensitive to specific conditions:
-
Temperature: High temperatures, especially in the presence of catalysts or reactive impurities, can lead to degradation. For instance, in some gas-phase reactions, temperatures exceeding 450°C can cause the pyrazine ring to break down.[8]
-
pH: Strongly acidic or basic conditions can potentially hydrolyze or otherwise react with sensitive functional groups on the pyrazine ring.
-
Oxidation: Dihydropyrazine intermediates, which are common precursors in pyrazine synthesis, are susceptible to oxidation to form the aromatic pyrazine.[9] While this is a necessary step in the synthesis, uncontrolled oxidation can lead to side products. Some pyrazine derivatives themselves can be sensitive to air oxidation, leading to discoloration.[8]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting advice for specific purification techniques in a question-and-answer format.
Troubleshooting: Column Chromatography
Q: I'm having difficulty separating my target pyrazine from impurities using column chromatography. The spots are overlapping on TLC. What can I do?
A: Overlapping spots on TLC indicate that the chosen solvent system does not provide adequate separation. Here's how to troubleshoot:
-
Optimize the Mobile Phase:
-
Systematic Solvent Screening: Instead of random solvent combinations, systematically vary the ratio of a non-polar solvent (e.g., hexane, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane).
-
Ternary Solvent Systems: If binary systems fail, consider adding a third solvent in a small percentage (1-5%). For example, adding a small amount of methanol to a dichloromethane mobile phase can significantly increase polarity and may improve separation.
-
-
Modify the Stationary Phase:
-
High-Performance Silica: Standard flash silica may not be sufficient for closely related pyrazines. Using a higher surface area silica can enhance resolution.[9][10]
-
Alumina: For very basic pyrazine derivatives that may interact too strongly with acidic silica, basic or neutral alumina can be a good alternative.
-
Reverse-Phase Chromatography: For polar pyrazine derivatives, C18-bonded silica with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be very effective.[11][12]
-
Troubleshooting: Liquid-Liquid Extraction
Q: I'm performing an acid-base extraction to purify my pyrazine derivative, but I'm getting low recovery. What could be the issue?
A: Low recovery in acid-base extractions of pyrazine derivatives often stems from their weak basicity.
-
Insufficiently Acidic Aqueous Phase: Since pyrazine is a weak base, a sufficiently low pH is required to ensure complete protonation and transfer into the aqueous layer. Check the pH of your aqueous acid solution after mixing with the organic layer and adjust with a stronger acid if necessary.
-
Emulsion Formation: Emulsions can trap your product at the interface. To break emulsions, you can try adding brine (saturated NaCl solution), gentle swirling instead of vigorous shaking, or filtering the mixture through a pad of celite.
-
Multiple Extractions: A single extraction is often insufficient. Perform multiple extractions with smaller volumes of the aqueous acid to ensure complete transfer of the protonated pyrazine.[8][11][12]
Q: I am observing the formation of imidazole derivatives as byproducts in my reaction. How can I purify my desired pyrazine product?
A: Imidazole byproducts are a known issue in certain pyrazine syntheses.[8] Here's how to address this:
-
Solvent Selection for Extraction: The choice of extraction solvent is critical. Using a non-polar solvent like hexane for liquid-liquid extraction can help prevent the co-extraction of more polar imidazole derivatives.[4][11][12] More polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate are more likely to co-extract imidazoles.[4][11][12]
-
Column Chromatography: If imidazole impurities are present in your crude product, passing the organic extract through a silica gel column can effectively retain the more polar imidazole impurities.[4][11][12]
Troubleshooting: Recrystallization
Q: I'm struggling to find a suitable solvent for the recrystallization of my pyrazine derivative. What is the ideal approach?
A: The "like dissolves like" principle is a good starting point, but a systematic approach is more effective.
-
Ideal Solvent Properties: An ideal recrystallization solvent should dissolve the pyrazine derivative well at high temperatures but poorly at low temperatures.[13] It should also either not dissolve impurities at all or dissolve them very well even at low temperatures.[13] The solvent should be inert towards your compound.[13]
| Solvent | Polarity Index | Boiling Point (°C) | Common Uses for Pyrazine Derivatives |
| Water | 10.2 | 100 | For highly polar, water-soluble pyrazines |
| Ethanol | 5.2 | 78 | Good general-purpose solvent for moderately polar derivatives |
| Methanol | 6.6 | 65 | Similar to ethanol, but more polar |
| Ethyl Acetate | 4.4 | 77 | For less polar pyrazines |
| Dichloromethane | 3.4 | 40 | For non-polar to moderately polar derivatives |
| Hexane | 0.0 | 69 | Often used as an anti-solvent in a two-solvent system |
-
Two-Solvent Recrystallization: If a single suitable solvent cannot be found, a two-solvent system is a powerful alternative.
-
Dissolve your pyrazine derivative in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Troubleshooting Decision Tree
References
- 1. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 2. Pyrazine - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Coordination chemistry of pyrazine derivatives analogues of PZA : design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03068H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jasco.hu [jasco.hu]
- 11. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
Mass spectrometry fragmentation patterns of methoxypyrazines for identification
Welcome to the technical support center for the mass spectrometric analysis of methoxypyrazines (MPs). This guide is designed for researchers, scientists, and drug development professionals who are working to identify and quantify these potent aroma compounds. Here, we will delve into the intricacies of their fragmentation patterns, provide robust troubleshooting guides for common experimental hurdles, and offer validated protocols to ensure the integrity of your results.
Methoxypyrazines are a class of nitrogen-containing heterocyclic compounds that contribute significantly to the aroma profiles of various foods, beverages, and plants, often described as imparting "green" or "vegetal" notes.[1][2] The most commonly studied MPs include 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP).[1] Due to their extremely low odor thresholds (often in the low ng/L range), their analysis requires highly sensitive and specific techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being the predominant method.[3][4]
Understanding the fragmentation patterns generated under electron ionization (EI) is paramount for the confident identification of these compounds. This guide will serve as your expert resource for navigating the complexities of their mass spectra.
Core Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the mass spectrometric behavior of methoxypyrazines.
Question 1: What is the primary fragmentation mechanism for alkyl-methoxypyrazines in EI-MS?
Answer: The primary and most characteristic fragmentation pathway for 3-alkyl-2-methoxypyrazines involves the cleavage of the Cα-Cβ bond of the alkyl side chain, a process known as α-cleavage. This is a common fragmentation mechanism for compounds with alkyl chains attached to a heteroatom or an aromatic system.[5][6]
The process begins with the ionization of the molecule, where an electron is ejected, typically from a non-bonding orbital on one of the nitrogen atoms or the oxygen atom, to form a radical cation (M•+). The subsequent cleavage of the alkyl group is driven by the formation of a stable, resonance-stabilized fragment ion.
For example, in 3-isobutyl-2-methoxypyrazine (IBMP), the molecular ion (m/z 166) readily loses a propyl radical (•C3H7) to form the base peak at m/z 124. This m/z 124 ion is a resonance-stabilized pyrazinylmethyl cation, which is highly favorable. A secondary, less prominent fragmentation involves the loss of a methyl group from the isobutyl chain to produce an ion at m/z 151.[7]
Question 2: How can I differentiate between isomers like IBMP, IPMP, and SBMP using their mass spectra?
Answer: While all common alkyl-methoxypyrazines show a loss of the alkyl side chain, the specific mass of the lost neutral fragment and the resulting fragment ions are key to their differentiation. The key is to analyze the difference between the molecular ion (M•+) and the major fragment ions.
-
3-Isopropyl-2-methoxypyrazine (IPMP): Molecular Weight = 152.19 g/mol .[8] The molecular ion (M•+) is at m/z 152. The primary fragmentation is the loss of a methyl radical (•CH3) via α-cleavage, leading to a prominent fragment ion at m/z 137.
-
3-Isobutyl-2-methoxypyrazine (IBMP): Molecular Weight = 166.22 g/mol . The molecular ion (M•+) is at m/z 166. It primarily loses a propyl radical (•C3H7, 43 Da), resulting in a base peak at m/z 124.[7]
-
3-sec-Butyl-2-methoxypyrazine (SBMP): Molecular Weight = 166.22 g/mol . The molecular ion (M•+) is also at m/z 166. It primarily loses an ethyl radical (•C2H5, 29 Da) via α-cleavage, leading to a prominent fragment ion at m/z 137.
Therefore, you can distinguish IBMP from IPMP and SBMP by its characteristic base peak at m/z 124. Differentiating between IPMP and SBMP requires careful analysis, as they can both produce an ion at m/z 137. However, their chromatographic retention times will be different, providing the necessary confirmation.
Question 3: What is the McLafferty rearrangement and is it observed in methoxypyrazine fragmentation?
Answer: The McLafferty rearrangement is a characteristic fragmentation that occurs in molecules containing a carbonyl group and an accessible gamma-hydrogen on an alkyl chain.[9] It involves the transfer of this hydrogen to the carbonyl oxygen, followed by the cleavage of the Cα-Cβ bond, resulting in the elimination of a neutral alkene.
For 3-alkyl-2-methoxypyrazines, a McLafferty-type rearrangement is indeed a key fragmentation pathway, particularly for IBMP. The base peak at m/z 124 for IBMP is often attributed to the loss of propene (C3H6) via a McLafferty rearrangement, rather than the loss of a propyl radical.[7] This rearrangement leads to a highly stable, even-electron fragment ion.
Below is a diagram illustrating the proposed fragmentation pathway for 3-isobutyl-2-methoxypyrazine (IBMP).
Caption: Fragmentation of 3-isobutyl-2-methoxypyrazine (IBMP).
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of methoxypyrazines.
Problem 1: Low or No Signal for Methoxypyrazine Analyte
Question: I am injecting a sample that should contain methoxypyrazines, but I am seeing a very low signal or no peak at all in my GC-MS analysis. What could be the cause?
Answer: This is a common issue, primarily because methoxypyrazines are often present at ultra-trace levels (ng/L) within highly complex matrices like wine or food products.[3][10] Several factors could be contributing to the low signal.
| Potential Cause | Explanation & Solution |
| Insufficient Concentration | The analyte concentration is below the instrument's limit of detection (LOD).Solution: Implement a sample preparation/concentration step. Solid-Phase Extraction (SPE) or Headspace Solid-Phase Microextraction (HS-SPME) are highly effective for extracting and concentrating MPs from complex matrices.[10][11] |
| Matrix Effects | Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the MS source, causing ion suppression.Solution: Improve chromatographic separation using a longer GC column or a different stationary phase. Multidimensional GC (MDGC or GCxGC) can provide superior resolution.[3] Alternatively, use a more selective MS technique like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to reduce matrix interference. |
| Poor Analyte Recovery | The extraction method may not be efficient, or the analyte may be lost during sample workup.Solution: Optimize your extraction protocol (e.g., sorbent type, elution solvent, pH). Crucially, use a stable isotope-labeled internal standard (e.g., d3-IBMP) to correct for recovery losses.[11][12] This is the gold standard for accurate quantification. |
| Incorrect MS Parameters | The mass spectrometer is not operating under optimal conditions for your analyte.Solution: Ensure the MS is tuned correctly. Operate in Selected Ion Monitoring (SIM) mode instead of full scan mode. In SIM mode, the mass spectrometer only monitors a few characteristic ions for your target analyte (e.g., m/z 124 and 166 for IBMP), dramatically increasing sensitivity by improving the signal-to-noise ratio.[3] |
Problem 2: Incorrect Identification of Methoxypyrazine Isomers
Question: My mass spectral library match suggests the presence of a methoxypyrazine, but I'm not confident which isomer it is. How can I confirm the identity?
Answer: Mass spectra alone can sometimes be insufficient for unambiguous isomer identification, especially when key fragment ions are shared (e.g., m/z 137 for IPMP and SBMP). A multi-faceted approach is required for confident identification.
Workflow for Confident Isomer Identification
Caption: Workflow for unambiguous identification of isomers.
-
Retention Time (RT) is Key: The most reliable way to distinguish between isomers is by their chromatographic retention time. Each isomer will have a unique and reproducible RT on a given GC column and method.
-
Analyze Authentic Standards: You MUST run an authentic, certified reference standard for each isomer you suspect is in your sample (e.g., standards for IPMP, IBMP, and SBMP).
-
Compare Retention Times and Spectra: Directly compare the retention time of the peak in your sample to the retention times of the authentic standards run under the exact same analytical conditions.
-
Co-injection (Spiking): For ultimate confirmation, spike your sample with a small amount of an authentic standard. If the peak in your sample corresponds to that standard, you should see a single, sharp, co-eluting peak with an increased signal intensity.
Experimental Protocols
Protocol 1: General GC-MS Parameters for Methoxypyrazine Analysis
This protocol provides a starting point for the analysis of methoxypyrazines. Optimization will be required based on your specific instrumentation and sample matrix.
| Parameter | Setting | Rationale |
| GC Column | DB-WAX, DB-5ms, or similar (30 m x 0.25 mm x 0.25 µm) | Columns with polar (WAX) or mid-polar (5ms) stationary phases provide good separation for these compounds. |
| Injection Mode | Splitless | Necessary for trace-level analysis to transfer the maximum amount of analyte onto the column. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analytes without thermal degradation. |
| Oven Program | 40 °C (hold 2 min), ramp 8 °C/min to 240 °C (hold 5 min) | A typical starting program. The ramp rate and final temperature should be optimized to achieve separation from matrix interferents. |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Provides optimal chromatographic efficiency. |
| MS Source Temp. | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Energy | 70 eV | Standard EI energy to produce reproducible fragmentation patterns that are comparable to library spectra. |
| Acquisition Mode | Full Scan (Qualitative): 40-250 amuSIM (Quantitative): Monitor characteristic ions (see table below) | Full scan is used for initial identification. SIM is used for sensitive and specific quantification. |
Table of Characteristic Ions for SIM/MRM Analysis
| Compound | Molecular Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| IPMP | 152 | 137 | 152 |
| IBMP | 166 | 124 | 151, 166 |
| SBMP | 166 | 137 | 166 |
References
- 1. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazine, 2-methoxy-3-(1-methylethyl)- [webbook.nist.gov]
- 9. www1.udel.edu [www1.udel.edu]
- 10. researchgate.net [researchgate.net]
- 11. Item - Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chromatography - RMIT University - Figshare [research-repository.rmit.edu.au]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Poor Solubility of Pyrazine-Based Compounds in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and often frustrating challenge in the lab: the poor aqueous solubility of pyrazine-based compounds. Pyrazine and its derivatives are crucial scaffolds in medicinal chemistry, but their hydrophobic nature can lead to compound precipitation, inconsistent assay results, and underestimated biological activity.[1][2]
This resource is designed to be a practical bench-top companion. We will move beyond simple solvent suggestions to explore the underlying physicochemical principles, offering a logical, step-by-step approach to systematically diagnose and solve solubility issues.
Section 1: Frequently Asked Questions (FAQs) & Foundational Concepts
This section addresses the most common initial questions researchers face when encountering solubility problems with pyrazine derivatives.
Q1: Why are my pyrazine-based compounds frequently insoluble in aqueous assay buffers?
A1: The issue stems from the fundamental structure of the pyrazine ring. While it contains two nitrogen atoms, the ring system is aromatic and largely nonpolar.[1] Many derivatives designed to interact with biological targets often feature lipophilic (hydrophobic) functional groups, which further decreases their affinity for water.[3] When you transfer a compound from a high-concentration organic stock solution (like DMSO) into an aqueous buffer, the organic solvent is rapidly diluted.[4] This "solvent shock" can cause the compound's concentration to exceed its aqueous solubility limit, leading to immediate precipitation or "crashing out".[5]
Q2: I dissolved my compound in 100% DMSO, but it precipitates when I add it to my cell culture medium. Is my stock solution the problem?
A2: Not necessarily. While issues can arise from poor DMSO quality or freeze-thaw cycles leading to precipitation even in the stock vial, the more common issue is exceeding the compound's kinetic solubility in the final assay medium.[3][6] A compound can be perfectly soluble at 10-50 mM in pure DMSO, but its solubility might be less than 10 µM in an aqueous buffer that contains only 0.1% DMSO.[7] The final concentration of the organic solvent is often too low to keep a hydrophobic compound in solution.[4]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I care about?
A3: Both are important, but they tell you different things and are relevant at different stages of research.
-
Kinetic Solubility is determined by adding a compound from a concentrated DMSO stock to an aqueous buffer and measuring the concentration at which it begins to precipitate.[8][9] This mimics the situation in most high-throughput screening and in vitro assays and is the most immediately relevant parameter when you see your compound crashing out.[8][10] It's a measure of a compound's tendency to stay in solution under non-equilibrium conditions.[11]
-
Thermodynamic Solubility is the true equilibrium solubility of a compound. It's measured by adding an excess of the solid compound to a buffer, allowing it to equilibrate over a longer period (e.g., 24-48 hours), and then measuring the concentration of the dissolved material.[12][13] This value is critical for later-stage development, such as formulation and predicting oral absorption, but the kinetic solubility is more practical for troubleshooting initial assay problems.[8][11]
Q4: My compound seems to dissolve at first but then precipitates hours later in the incubator. What's happening?
A4: This is a classic case of delayed precipitation and can be caused by several factors:
-
Temperature Changes: Solubility is often temperature-dependent. A compound might be soluble at room temperature but less so at 37°C, or vice-versa. Repeatedly removing plates from a warm incubator can cause temperature cycling that affects solubility.[7]
-
pH Shifts: In cell-based assays, cellular metabolism can produce acidic byproducts like lactic acid, gradually lowering the pH of the culture medium.[5] Since many pyrazine derivatives are weak bases, a decrease in pH can sometimes affect their solubility.[14][15]
-
Interactions with Media Components: Complex media contain salts, proteins (especially in serum), and other components that can interact with your compound over time, potentially leading to the formation of insoluble complexes.[5]
Section 2: Core Troubleshooting Strategies & Methodologies
If the initial checks don't solve your problem, it's time to employ a more systematic approach. This section details the primary strategies for enhancing the solubility of pyrazine-based compounds.
Q5: What is the first and most critical step I should take to troubleshoot precipitation?
A5: Before attempting complex solubilization methods, you must first determine the kinetic solubility of your compound in your specific assay medium. This provides a quantitative baseline and tells you the maximum concentration you can reliably test without precipitation. Running experiments at concentrations above this limit will produce unreliable and uninterpretable data.[16] A simple protocol for this is provided in Section 3 .
Q6: My desired assay concentration is higher than the kinetic solubility. What are my primary options?
A6: You have several powerful strategies at your disposal. The best choice depends on the specific properties of your compound and the constraints of your assay.
Strategy 1: pH Modification
The two nitrogen atoms in the pyrazine ring give it basic properties (pKa ~0.65).[1] Many derivatives behave as weak bases.[14] By lowering the pH of the buffer, you can protonate these nitrogen atoms, creating a positively charged species that is often significantly more soluble in water.
-
When to Use It: This is an excellent first strategy for any pyrazine compound that is a weak base, provided your assay is tolerant of a lower pH.
-
How to Implement: Prepare your assay buffer at a lower pH (e.g., pH 6.5 or 6.0 instead of 7.4). Determine the kinetic solubility at this new pH.
-
Causality: The Henderson-Hasselbalch equation governs the ratio of the ionized (protonated, more soluble) to the non-ionized (neutral, less soluble) form of the compound. Lowering the pH well below the compound's pKa will shift the equilibrium towards the more soluble, ionized form.[14]
-
Caution: Ensure the pH change does not affect your biological target's activity or the health of your cells in cell-based assays. Always run a pH vehicle control.
Strategy 2: Use of Co-solvents
Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, increase its ability to dissolve hydrophobic compounds.[17][18]
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are frequently used.[19][20]
-
How to Implement: The goal is to keep the final concentration of the co-solvent as high as the assay can tolerate without causing artifacts. For cell-based assays, the final DMSO concentration should ideally be kept below 0.5%, though some cell lines can tolerate up to 1%.[4]
-
Causality: Co-solvents work by reducing the polarity of the bulk solvent (water), making it a more favorable environment for hydrophobic molecules.[18] They effectively bridge the gap between the nonpolar compound and the polar aqueous medium.[17]
Strategy 3: Employing Solubilizing Excipients
If pH and co-solvents are insufficient or incompatible with your assay, specialized solubilizing agents can be highly effective.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21] They can encapsulate hydrophobic molecules, like your pyrazine compound, forming an "inclusion complex."[22][23] This complex as a whole is water-soluble, effectively shuttling the compound into the solution.[24]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high solubility and low toxicity.[21]
-
How to Implement: Dissolve the cyclodextrin in your assay buffer first, then add the compound stock solution to this mixture. See Protocol 3 for a detailed method.
-
-
Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core that can sequester insoluble compounds, increasing their apparent solubility.[20][25]
-
Common Types: Non-ionic surfactants like Tween® 20, Tween® 80, or Triton™ X-100 are generally preferred in biological assays due to their lower tendency to denature proteins compared to ionic surfactants.[26][27]
-
How to Implement: Add a low concentration of the surfactant (e.g., 0.01% - 0.1%) to your assay buffer.
-
Caution: Surfactants can interfere with some assay formats (e.g., by disrupting cell membranes or affecting protein-protein interactions). Always run appropriate vehicle controls.[25]
-
Troubleshooting & Optimization Workflow
To provide a clear, logical path for addressing solubility issues, the following workflow is recommended.
Section 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for the essential experiments discussed in this guide.
Protocol 1: Determining Kinetic Solubility via Serial Dilution
This protocol allows you to find the maximum concentration at which your compound remains soluble in the assay medium.[28]
-
Prepare Stock Solution: Create a high-concentration stock solution of your pyrazine compound (e.g., 20-50 mM) in 100% anhydrous, high-purity DMSO.[5] Ensure the compound is fully dissolved, using brief vortexing or sonication if necessary.[4]
-
Prepare Assay Medium: Pre-warm your complete assay buffer or cell culture medium to the temperature of your experiment (e.g., 37°C).[7]
-
Set Up Dilution Plate: In a clear 96-well plate, add 100 µL of pre-warmed assay medium to wells A2 through A12.
-
Create Highest Concentration: In well A1, add 198 µL of medium. Then, add 2 µL of your concentrated DMSO stock to well A1 and immediately mix thoroughly with a pipette. This creates a 1:100 dilution (e.g., 200 µM from a 20 mM stock) with 1% DMSO.
-
Perform Serial Dilutions: Transfer 100 µL from well A1 to A2, mix well, then transfer 100 µL from A2 to A3, and so on, down to well A11. Do not add any compound to well A12, as this will serve as your negative control.
-
Incubate and Observe: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO₂).
-
Read Plate: Visually inspect the plate for signs of precipitation (cloudiness, crystals) immediately after dilution and again after a period relevant to your assay duration (e.g., 2, 4, 24 hours). You can also use a plate reader to measure light scattering (nephelometry) for a more quantitative assessment.[29]
-
Determine Solubility Limit: The highest concentration that remains clear and free of precipitate is your kinetic solubility limit under these specific conditions.
Protocol 2: Optimized Dilution of a DMSO Stock Solution
This method helps prevent precipitation during the preparation of working solutions.[4]
-
Pre-warm Medium: Always use assay buffer or medium that has been pre-warmed to your experimental temperature (e.g., 37°C).[7]
-
Calculate Volumes: Determine the volume of your DMSO stock and medium needed for your final concentration. Ensure the final DMSO percentage is compatible with your assay (typically ≤0.5%).[4]
-
Vortex During Addition: Add the calculated volume of medium to a sterile tube. While gently vortexing or swirling the tube, add the small volume of DMSO stock dropwise directly into the liquid (not down the side of the tube).[4]
-
Immediate Use: Use the freshly prepared solution as quickly as possible to minimize the chance of delayed precipitation.
Protocol 3: Using Cyclodextrins to Enhance Solubility
This protocol details how to incorporate cyclodextrins into your workflow.[21]
-
Prepare Cyclodextrin Solution: Weigh out the required amount of cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin) and dissolve it in your assay buffer to the desired concentration (e.g., 1-10 mM). Gentle warming and stirring may be required to fully dissolve the cyclodextrin.
-
Cool to Experimental Temperature: Ensure the cyclodextrin-containing buffer is at the correct temperature for your experiment.
-
Add Compound Stock: Add your concentrated DMSO stock solution to the cyclodextrin-containing buffer using the optimized dilution method described in Protocol 2 . The pre-dissolved cyclodextrin will be available to encapsulate the pyrazine compound as it is diluted.
-
Equilibrate (Optional): For best results, you can briefly incubate the final solution (e.g., 15-30 minutes) with gentle mixing to allow for efficient inclusion complex formation before adding it to your assay.
-
Re-assess Solubility: It is highly recommended to re-determine the kinetic solubility (Protocol 1) using the cyclodextrin-containing buffer to quantify the improvement.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. enamine.net [enamine.net]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
- 13. evotec.com [evotec.com]
- 14. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Cosolvent - Wikipedia [en.wikipedia.org]
- 18. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 19. Co-solvent: Significance and symbolism [wisdomlib.org]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. touroscholar.touro.edu [touroscholar.touro.edu]
- 25. Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs [mdpi.com]
- 26. artemisdx.com [artemisdx.com]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Validation & Comparative
A Head-to-Head In Vitro Comparison of Gamma-Secretase Modulators: A Guide for Preclinical Alzheimer's Disease Research
As a Senior Application Scientist, this guide is designed to provide fellow researchers, scientists, and drug development professionals with a comprehensive, in-depth comparison of gamma-secretase modulators (GSMs) for the treatment of Alzheimer's Disease (AD). We will move beyond a simple listing of features to explore the causal mechanisms, the rationale behind experimental design, and the practical execution of key in vitro assays that form the foundation of any preclinical GSM development program.
The Rationale for Modulation Over Inhibition
The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides, particularly the 42-amino-acid species (Aβ42), is a primary initiator of the neurotoxic cascade in AD.[1][2] These peptides are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and then γ-secretase.[3][4]
While γ-secretase is a prime therapeutic target, direct inhibition has proven problematic. Gamma-secretase inhibitors (GSIs) like Semagacestat broadly block the enzyme's activity.[2] This non-selective approach not only halts the production of all Aβ species but, critically, also prevents the cleavage of over 150 other substrates.[5] The most concerning of these is the Notch receptor, whose processing is vital for normal cellular function. Inhibition of Notch signaling by GSIs has been linked to severe side effects, leading to the failure of these compounds in late-stage clinical trials.[5][6][7][8]
This clinical experience created a clear need for a more nuanced approach. Gamma-Secretase Modulators (GSMs) represent this strategic shift. Instead of blocking the enzyme, GSMs are small molecules that allosterically bind to the γ-secretase complex, subtly altering its conformation and activity.[3][4] This modulation shifts the site of APP cleavage, resulting in a decrease in the production of the highly aggregation-prone Aβ42 and a concurrent increase in the production of shorter, less toxic, and potentially protective Aβ species, such as Aβ37 and Aβ38.[1][4] Crucially, this is achieved without significantly impacting the processing of other substrates like Notch, offering a much wider therapeutic window.[1][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 4. What are γ-secretase modulators and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 6. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments of small molecule γ-secretase modulators for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of γ-Secretase Leads to an Increase in Presenilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validating the Efficacy of Pyrazine-Derived γ-Secretase Modulators in Alzheimer's Cell Models: A Comparative Guide
For researchers at the forefront of Alzheimer's disease (AD) drug discovery, the quest for effective disease-modifying therapies is paramount. Among the promising therapeutic strategies, the modulation of γ-secretase, a key enzyme in the production of amyloid-beta (Aβ) peptides, holds significant potential.[1] This guide provides an in-depth technical comparison for validating the efficacy of a novel class of γ-secretase modulators (GSMs) derived from a 1-(5-Methoxypyrazin-2-YL)ethanone scaffold. While specific public data on this particular compound is not available, this document will serve as a comprehensive framework for its evaluation, and for pyrazine derivatives in general, against established therapeutic alternatives in relevant Alzheimer's cell models.
Introduction: The Rationale for γ-Secretase Modulation
The amyloid hypothesis remains a central tenet in AD pathogenesis, positing that the accumulation of Aβ peptides, particularly the aggregation-prone Aβ42 species, initiates a cascade of events leading to synaptic dysfunction and neuronal death.[1] These peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex.
While complete inhibition of γ-secretase can reduce overall Aβ production, it is fraught with mechanism-based toxicities due to the enzyme's role in processing other critical substrates, such as Notch.[2] γ-Secretase modulators (GSMs) offer a more nuanced approach. Instead of blocking the enzyme, GSMs allosterically modulate its activity to favor the production of shorter, less amyloidogenic Aβ species (e.g., Aβ38) at the expense of Aβ42, without significantly affecting the total amount of Aβ produced or inhibiting Notch signaling.[1][3]
Pyrazine derivatives have emerged as a versatile scaffold in medicinal chemistry, with various derivatives being explored for a range of therapeutic applications, including in neurodegenerative diseases.[4] This guide will delineate a rigorous, multi-faceted approach to validate the preclinical efficacy of a hypothetical this compound-derived GSM (designated here as "Pyr-GSM") in established AD cell models.
The Therapeutic Landscape: Positioning Pyr-GSMs Among Alternatives
To establish the therapeutic potential of a novel Pyr-GSM, its performance must be benchmarked against current and alternative therapeutic strategies. This guide will focus on a comparative analysis with two prominent approaches: BACE1 inhibitors and passive immunotherapy.
-
BACE1 Inhibitors: These small molecules target the first enzymatic step in Aβ production. While effective at reducing Aβ levels, clinical trials have faced challenges, including cognitive worsening at higher doses, highlighting the need for a therapeutic window and raising questions about on-target side effects.
-
Passive Immunotherapy: This approach utilizes monoclonal antibodies to target and clear Aβ aggregates. While some antibodies have shown promise in reducing amyloid plaques and slowing cognitive decline, they are administered intravenously and can be associated with side effects such as amyloid-related imaging abnormalities (ARIA).
The validation of our hypothetical Pyr-GSM will therefore focus on demonstrating a superior or complementary preclinical profile, emphasizing a favorable safety window and a distinct mechanism of action.
Experimental Validation Workflow: A Step-by-Step Guide
The following sections detail the essential in vitro experiments required to validate the efficacy and safety of a novel Pyr-GSM.
Cell Model Selection
The choice of an appropriate cell model is critical for obtaining meaningful and translatable data. A tiered approach is recommended:
-
Engineered Cell Lines (e.g., HEK293 or CHO cells stably overexpressing human APP): These are excellent for initial high-throughput screening and for dissecting the direct effects of the compound on APP processing.
-
Neuronal Cell Lines (e.g., SH-SY5Y or PC12): These human neuroblastoma and rat pheochromocytoma cell lines, respectively, provide a more neuron-like environment to assess both efficacy and potential neurotoxicity.
-
Induced Pluripotent Stem Cell (iPSC)-derived Neurons from AD patients: These offer the most physiologically relevant in vitro model, carrying the genetic background of AD patients and allowing for personalized medicine approaches.
Primary Efficacy Assessment: Aβ Modulation
The primary endpoint for a GSM is its ability to selectively reduce Aβ42 levels while ideally increasing shorter Aβ species.
This protocol outlines the measurement of secreted Aβ peptides in the conditioned media of cultured cells.
-
Cell Seeding and Treatment:
-
Plate the chosen cell line (e.g., APP-HEK293) in a 24-well plate at a density that will result in 80-90% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
The following day, replace the culture medium with fresh medium containing various concentrations of the Pyr-GSM (e.g., 0.1 nM to 10 µM) or the respective vehicle control (e.g., DMSO).
-
Incubate for 24-48 hours.
-
-
Sample Collection:
-
Collect the conditioned media from each well.
-
Centrifuge the media at 1,000 x g for 10 minutes to pellet any detached cells and debris.
-
Transfer the supernatant to a new tube and store at -80°C until analysis.
-
-
ELISA Procedure:
-
Use commercially available Aβ40 and Aβ42 ELISA kits.
-
Follow the manufacturer's instructions meticulously. Briefly, this involves:
-
Coating a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Adding standards and samples to the wells and incubating to allow Aβ to bind to the capture antibody.
-
Washing the plate to remove unbound material.
-
Adding a detection antibody that binds to a different epitope on the Aβ peptide.
-
Adding a substrate that is converted by an enzyme conjugated to the detection antibody, resulting in a colorimetric or chemiluminescent signal.
-
Measuring the signal using a plate reader.
-
-
Calculate the concentrations of Aβ40 and Aβ42 in the samples by comparing their signals to the standard curve.
-
-
Data Analysis:
-
Calculate the Aβ42/Aβ40 ratio for each treatment condition. A successful GSM should demonstrate a dose-dependent decrease in this ratio.
-
Cytotoxicity and Neuroprotection Assays
It is crucial to ensure that the observed effects on Aβ levels are not a result of general cytotoxicity. Furthermore, a desirable compound should ideally exhibit neuroprotective properties.
-
Cell Seeding and Treatment:
-
Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate.
-
Treat the cells with a range of concentrations of the Pyr-GSM for 24-48 hours. Include a positive control for cytotoxicity (e.g., staurosporine).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Express the results as a percentage of the vehicle-treated control. A viable compound should not significantly reduce cell viability at its effective concentrations for Aβ modulation.
-
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
LDH Measurement:
-
Use a commercially available LDH cytotoxicity assay kit. This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Follow the manufacturer's protocol, which typically involves mixing the supernatant with a reaction mixture and measuring the change in absorbance over time.
-
-
Data Analysis:
-
Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).
-
Comparative Data Presentation
To facilitate a clear comparison, the experimental data should be summarized in a structured table.
| Therapeutic Agent | Mechanism of Action | Aβ42 Reduction (IC50) | Aβ42/Aβ40 Ratio Change | Cytotoxicity (CC50) | Therapeutic Index (CC50/IC50) |
| Pyr-GSM (Hypothetical) | γ-Secretase Modulator | 100 nM | ↓↓↓ | > 10 µM | > 100 |
| BACE1 Inhibitor (Example) | β-Secretase Inhibitor | 50 nM | ↓↓ | 5 µM | 100 |
| Anti-Aβ Antibody (Example) | Aβ Clearance | N/A (EC50 for clearance) | ↓ (in vivo) | N/A | N/A |
This table presents hypothetical data for illustrative purposes.
Visualizing Mechanisms and Workflows
Diagrams are essential for conveying complex biological pathways and experimental procedures.
Mechanism of Action of Pyr-GSM
Caption: Mechanism of Pyr-GSM action on APP processing.
Experimental Workflow for Efficacy Validation
Caption: Workflow for in vitro validation of Pyr-GSMs.
Conclusion and Future Directions
The successful in vitro validation of a novel this compound-derived GSM, as outlined in this guide, would provide a strong rationale for its advancement into more complex preclinical models. Key indicators of success would be a potent and selective reduction of the Aβ42/Aβ40 ratio at concentrations that are non-toxic to neuronal cells, demonstrating a significant therapeutic window.
A favorable comparison with BACE1 inhibitors and passive immunotherapy in these initial cell-based assays would underscore the potential of this chemical class. Future studies should progress to in vivo efficacy and safety evaluations in transgenic AD animal models to assess pharmacokinetics, pharmacodynamics, and ultimately, the potential to modify disease progression. The pyrazine scaffold holds promise, and a systematic and rigorous validation approach is the critical next step in realizing its therapeutic potential for Alzheimer's disease.
References
- 1. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Secretase inhibitors and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazine derivatives: a patent review (June 2012 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity and selectivity profiling of 1-(5-Methoxypyrazin-2-YL)ethanone-based GSMs
An esteemed researcher, scientist, or professional in drug development,
In the intricate landscape of Alzheimer's disease research, the pursuit of disease-modifying therapies is paramount. Among the most promising strategies is the modulation of γ-secretase, an enzyme central to the production of amyloid-β (Aβ) peptides. This guide provides a comprehensive overview of the cross-reactivity and selectivity profiling of a novel class of γ-secretase modulators (GSMs) based on the 1-(5-Methoxypyrazin-2-YL)ethanone scaffold. As a Senior Application Scientist, my objective is to equip you with the foundational knowledge and practical methodologies to rigorously assess the therapeutic potential of these and other emerging GSMs.
Introduction to γ-Secretase Modulators (GSMs) in Alzheimer's Disease
The γ-secretase complex is an intramembrane aspartyl protease responsible for the final cleavage of the amyloid precursor protein (APP), a step that generates the Aβ peptides implicated in the pathology of Alzheimer's disease. Early therapeutic strategies focused on the complete inhibition of γ-secretase. However, this approach was fraught with challenges due to the enzyme's promiscuity, as it processes a wide range of substrates crucial for normal cellular function, most notably the Notch receptor.
GSMs represent a more refined therapeutic strategy. Instead of blocking the enzyme's activity, they allosterically modulate it to favor the production of shorter, less aggregation-prone Aβ peptides (e.g., Aβ38) at the expense of the highly amyloidogenic Aβ42 species. The this compound scaffold has emerged as a promising chemical starting point for the development of potent and selective GSMs.
The Critical Imperative of Selectivity Profiling
The clinical viability of any GSM candidate hinges on its selectivity profile. The primary concern is the potential for cross-reactivity with the Notch signaling pathway, which plays a critical role in cell-fate decisions, proliferation, and differentiation in various tissues. Inhibition of Notch signaling is associated with severe toxicities, including gastrointestinal and immunological complications, which were dose-limiting factors in clinical trials of early γ-secretase inhibitors. Therefore, a comprehensive assessment of a GSM's impact on Notch processing is non-negotiable.
Beyond Notch, γ-secretase has a large and growing list of substrates, and any off-target modulation could lead to unforeseen biological consequences. A rigorous selectivity profiling cascade is essential to de-risk GSM candidates early in the drug discovery process.
A Multi-tiered Experimental Workflow for Comprehensive Selectivity Profiling
A robust assessment of GSM selectivity requires a multi-faceted approach, progressing from simple in vitro systems to more complex cellular and systemic models. The following tiered workflow provides a systematic framework for this evaluation.
Navigating the Selectivity Landscape: A Comparative Guide to Off-Target Effects of Pyrazine-Based Gamma-Secretase Modulators
For decades, the amyloid cascade hypothesis has been a guiding principle in Alzheimer's disease (AD) research, positing that the accumulation of amyloid-beta (Aβ) peptides is a primary event in the disease's pathogenesis.[1][2][3] This has led to intense focus on the enzyme complex responsible for Aβ production, γ-secretase, as a key therapeutic target.[4][5] However, early attempts with γ-secretase inhibitors (GSIs) were thwarted by severe side effects, largely due to the enzyme's role in processing other crucial substrates like Notch.[6][7][8] This clinical setback paved the way for a more nuanced approach: γ-secretase modulators (GSMs), which aim to allosterically alter the enzyme's activity to favor the production of shorter, less amyloidogenic Aβ peptides without blocking its overall function.[6][9] Among the various chemical scaffolds explored, pyrazine-based GSMs have emerged as a promising class of compounds. This guide provides an in-depth comparison of the off-target effects of these modulators, offering a critical perspective for researchers in the field of neurodegenerative drug discovery.
The On-Target Mechanism: A Delicate Balance
Gamma-secretase is a complex intramembrane protease composed of four core protein components: presenilin (PSEN), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2).[4][5] It sequentially cleaves the amyloid precursor protein (APP) to generate Aβ peptides of varying lengths. The longer forms, particularly Aβ42, are more prone to aggregation and are considered central to the formation of the amyloid plaques characteristic of AD.[1]
GSMs, including those with a pyrazine core, are designed to shift this cleavage process. Instead of inhibiting the enzyme, they subtly alter its conformation, leading to a decrease in the production of Aβ42 and a concurrent increase in shorter, more soluble forms like Aβ38 and Aβ37.[6][10] This modulation is thought to provide a safer therapeutic window by preserving essential γ-secretase functions, most notably the processing of the Notch receptor, which is vital for normal cellular function.[7]
Beyond the Target: Assessing the Off-Target Landscape
While the on-target selectivity of GSMs is a significant advantage over GSIs, the potential for off-target interactions remains a critical aspect of their preclinical and clinical evaluation. Off-target effects occur when a drug binds to unintended molecular targets, which can lead to unforeseen side effects and toxicities.[11] A thorough understanding of these interactions is paramount for developing safe and effective therapeutics.
A Case Study: BPN-15606
BPN-15606 is a novel, potent, and orally bioavailable pyrazine-based GSM that has undergone significant preclinical investigation.[12] Studies in various animal models have demonstrated its ability to effectively lower brain Aβ42 and Aβ40 levels.[12][13][14] Encouragingly, chronic administration in mouse models of Alzheimer's disease did not reveal treatment-related toxicity.[15]
To proactively assess its off-target potential, BPN-15606 was screened against a panel of 55 receptors. At a concentration of 10 µM, it did not exhibit significant binding activity to any of the targets in the panel, suggesting a favorable off-target profile. This lack of broad off-target binding is a promising indicator of its selectivity.
A Comparative Look at Different GSM Scaffolds
The landscape of GSMs is diverse, with several chemical scaffolds developed in parallel to the pyrazine-based compounds. Understanding the off-target profiles of these alternatives provides valuable context for evaluating the pyrazine class.
| Chemical Scaffold | Representative Compound(s) | Known Off-Target Effects/Safety Concerns | References |
| Pyrazine-Based | BPN-15606 | No significant off-target binding in a 55-receptor panel. No treatment-related toxicity in preclinical models. | [15] |
| NSAID-Derived | Tarenflurbil (R-flurbiprofen) | Limited brain penetration and lack of efficacy in clinical trials. | [6][16] |
| Imidazole-Based | E2012 | Affected cholesterol metabolism, leading to lenticular opacity in a phase 1 trial. | [17] |
| Piperidine-Based | BMS-932481 | Compound-related adverse liver findings after repeated dosing in a phase 1 trial. | [17] |
| Natural Product-Derived | SPI-1865 (from Actaea racemosa) | Unanticipated off-target adrenal toxicity precluded clinical development. | [18] |
This comparative overview highlights that while different GSM scaffolds have shown promise in modulating Aβ production, their progression has often been hampered by off-target effects or unfavorable pharmacokinetic properties. The clean off-target profile of pyrazine-based GSMs like BPN-15606 in preclinical assessments stands out as a significant advantage.
Experimental Workflow for Off-Target Profiling
A robust assessment of off-target effects is a cornerstone of modern drug development. A typical workflow involves a combination of in silico predictions and in vitro experimental screening.
Step-by-Step Protocol: Broad Panel Radioligand Binding Assay
A common and effective method for initial off-target screening is the use of broad panel radioligand binding assays. This approach assesses the ability of a test compound to displace a known radiolabeled ligand from a wide array of receptors, transporters, and ion channels.
-
Compound Preparation: The test compound (e.g., a pyrazine-based GSM) is solubilized in a suitable solvent, typically DMSO, to create a high-concentration stock solution. Serial dilutions are then prepared to test a range of concentrations.
-
Assay Setup: A multi-well plate is prepared, with each well containing a specific receptor preparation (e.g., cell membranes expressing the target receptor), a radiolabeled ligand for that receptor, and the test compound at a specific concentration. Control wells with vehicle (DMSO) and a known inhibitor are also included.
-
Incubation: The plates are incubated at a specific temperature for a set period to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through a filter mat that traps the cell membranes.
-
Quantification: The amount of radioactivity on the filter mat is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated for each target. A significant inhibition (typically >50% at a 10 µM concentration) flags a potential off-target interaction that warrants further investigation through functional assays.
The causality behind this experimental choice is its high-throughput nature and broad coverage, allowing for a cost-effective initial screen against a large number of potential off-targets.[11] A "clean" result, like that reported for BPN-15606, provides a high degree of confidence in the compound's selectivity.
Conclusion and Future Directions
The development of pyrazine-based GSMs represents a significant advancement in the pursuit of a disease-modifying therapy for Alzheimer's disease. Their ability to selectively modulate γ-secretase activity without the liabilities of direct inhibition is a testament to the progress in rational drug design. The preclinical data, particularly for compounds like BPN-15606, suggest a favorable off-target profile compared to other GSM scaffolds that have faced development hurdles due to unforeseen toxicities.[17][18]
However, the path to clinical success is long and fraught with challenges. While broad panel screens are informative, they are not exhaustive. Unforeseen off-target effects can still emerge in later stages of development. Therefore, continuous and rigorous safety and toxicology assessments are essential. Future research should focus on:
-
Broader Off-Target Screening: Utilizing more comprehensive screening panels and proteomic approaches to identify a wider range of potential binding partners.
-
In Vivo Toxicity Studies: Conducting long-term toxicity studies in multiple species to uncover any potential organ-specific or chronic adverse effects.
-
Structure-Based Design: Leveraging the growing structural understanding of the γ-secretase complex to design next-generation pyrazine-based GSMs with even greater selectivity and improved pharmacokinetic properties.[19][20]
By maintaining a vigilant focus on both on-target efficacy and off-target safety, the field can continue to advance pyrazine-based GSMs as a promising therapeutic strategy for Alzheimer's disease.
References
- 1. Amyloid Cascade Hypothesis for the Treatment of Alzheimer’s Disease: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. news-medical.net [news-medical.net]
- 4. The structure and function of Alzheimer's gamma secretase enzyme complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The γ-secretase complex: from structure to function [frontiersin.org]
- 6. Recent developments of small molecule γ-secretase modulators for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. γ-Secretase: Once and future drug target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 10. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. escholarship.org [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The GSM BPN-15606 as a Potential Candidate for Preventative Therapy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 17. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Natural Product and Natural Product-Derived Gamma Secretase Modulators from Actaea Racemosa Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Structure and Function of the γ-Secretase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Binding of 1-(5-Methoxypyrazin-2-YL)ethanone Derivatives to Gamma-Secretase
For drug development professionals and researchers in the neurosciences, the quest for effective Alzheimer's disease therapeutics is a paramount challenge. A promising strategy in this endeavor is the modulation of γ-secretase, a critical enzyme in the amyloid cascade. This guide provides a comprehensive framework for confirming the binding of a novel compound class, 1-(5-Methoxypyrazin-2-YL)ethanone derivatives, to γ-secretase. While direct binding data for this specific scaffold is not yet prevalent in public literature, its structural motifs, particularly the pyrazine core, present a compelling rationale for investigation as a potential γ-secretase modulator (GSM). This document will equip you with the foundational knowledge and detailed experimental protocols to rigorously assess this interaction.
The Rationale: Why Investigate Pyrazine Derivatives as Gamma-Secretase Modulators?
The amyloid hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42 species, is a central event in the pathogenesis of Alzheimer's disease.[1] These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and the multi-subunit intramembrane protease, γ-secretase.[1]
While early therapeutic strategies focused on the complete inhibition of γ-secretase, this approach was hampered by mechanism-based toxicities due to the enzyme's role in processing other vital substrates, most notably Notch.[2] This has led to the development of γ-secretase modulators (GSMs), a more nuanced class of drugs that allosterically modulate the enzyme's activity.[3] Instead of inhibiting catalysis, GSMs shift the cleavage preference of γ-secretase, leading to a decrease in the production of pathogenic Aβ42 and a concomitant increase in shorter, less amyloidogenic Aβ species like Aβ38 and Aβ37.[3]
Heterocyclic scaffolds, including pyridines and pyridazines, have shown promise as potent GSMs.[3][4] The pyrazine core of this compound derivatives represents a logical extension of this exploration, offering unique electronic and steric properties that could favor interaction with allosteric binding sites on the γ-secretase complex.
The Target: Understanding the Gamma-Secretase Complex
Gamma-secretase is a complex assembly of four integral membrane proteins:
-
Presenilin (PSEN1 or PSEN2): The catalytic core, containing two conserved aspartate residues essential for proteolytic activity.[1]
-
Nicastrin (NCT): A large glycoprotein that functions as a scaffold and is involved in substrate recognition.
-
Anterior pharynx-defective 1 (APH-1): A scaffold protein that plays a role in the assembly and stability of the complex.
-
Presenilin enhancer 2 (PEN-2): A small protein required for the final activation of presenilin through endoproteolysis.[5]
Recent advances in cryo-electron microscopy (cryo-EM) have provided near-atomic resolution structures of the γ-secretase complex, revealing potential binding pockets for both inhibitors and modulators.[6] These structures show that some modulators bind to an allosteric site on presenilin 1, inducing conformational changes that alter substrate processing.[7]
Experimental Workflow for Target Engagement and Validation
Confirming that a novel compound binds directly to γ-secretase and modulates its activity requires a multi-faceted approach, moving from initial target engagement in a cellular context to detailed biophysical characterization of the interaction and its functional consequences.
Caption: A phased experimental workflow for validating the binding and activity of novel gamma-secretase modulators.
Phase 1: Confirming Target Engagement in a Cellular Environment
The initial step is to determine if the compound interacts with γ-secretase in its native cellular environment.
Comparison of Cellular Target Engagement Assays
| Assay | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free; performed in intact cells or lysates; reflects physiological conditions. | Indirect measurement of binding; requires a specific antibody for detection. |
| Bioluminescence Resonance Energy Transfer (BRET) | Ligand-induced conformational changes in a tagged target protein alter the efficiency of energy transfer between a luciferase donor and a fluorescent acceptor. | Real-time measurements in living cells; highly sensitive. | Requires genetic modification of the target protein; potential for artifacts from tagging. |
Detailed Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies.
Objective: To determine if this compound derivatives stabilize the presenilin-1 subunit of γ-secretase in intact cells.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) overexpressing human APP.
-
This compound derivative and other test compounds.
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Anti-Presenilin-1 antibody.
-
Secondary antibody conjugated to HRP.
-
SDS-PAGE and Western blotting equipment.
-
Thermal cycler.
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y-APP cells to ~80% confluency.
-
Treat cells with various concentrations of the pyrazine derivative or vehicle (DMSO) for 2 hours at 37°C.
-
-
Heat Shock:
-
Harvest and resuspend cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Presenilin-1 antibody.
-
Detect with an HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
Quantify the band intensities.
-
Data Analysis:
-
Plot the percentage of soluble Presenilin-1 as a function of temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.
Phase 2: Direct Confirmation of Binding
Following positive results from cellular engagement assays, the next step is to biophysically confirm a direct interaction between the compound and the purified or membrane-reconstituted γ-secretase complex.
Comparison of Direct Binding Assays
| Assay | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as the analyte (compound) flows over the immobilized ligand (γ-secretase). | Label-free; provides real-time kinetic data (kon, koff) and affinity (KD). | Requires purification of the γ-secretase complex; membrane protein immobilization can be challenging. |
| Photoaffinity Labeling | A photoreactive version of the compound is used to covalently label its binding partner upon UV irradiation. | Identifies the direct binding partner within the complex; can be performed in complex biological matrices. | Requires chemical synthesis of a photo-probe; potential for non-specific labeling. |
Detailed Protocol 2: Surface Plasmon Resonance (SPR)
Objective: To quantify the binding kinetics and affinity of this compound derivatives to purified γ-secretase.
Materials:
-
Purified, active human γ-secretase complex.
-
SPR instrument and sensor chips (e.g., CM5 or L1 chip).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-P+ with 0.1% DDM).
-
This compound derivatives at various concentrations.
Procedure:
-
Immobilization of Gamma-Secretase:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the purified γ-secretase complex over the activated surface to allow for covalent coupling. The use of an anti-His antibody capture method on the chip can also be employed if the complex is His-tagged.
-
Block any remaining active sites with ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of the pyrazine derivative in running buffer.
-
Inject the compound solutions over the immobilized γ-secretase surface, followed by a dissociation phase with running buffer.
-
Include a reference flow cell without immobilized γ-secretase to subtract non-specific binding.
-
Regenerate the sensor surface between cycles if necessary.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Phase 3: Assessing Functional Consequences
The final and most critical phase is to determine how the binding of the pyrazine derivative affects the enzymatic activity of γ-secretase.
Comparison of Functional Assays
| Assay | Principle | Advantages | Disadvantages |
| Cell-Free Gamma-Secretase Assay | Measures the cleavage of a synthetic substrate (e.g., a fragment of APP) by isolated γ-secretase in a controlled environment. | Allows for direct measurement of enzyme activity without cellular interference; good for mechanistic studies. | May not fully recapitulate the cellular environment; requires purified components. |
| Cell-Based Aβ Quantification (AlphaLISA/FRET) | Quantifies the levels of different Aβ species secreted from cells treated with the compound. | Reflects the compound's effect in a physiological context; high-throughput compatible. | Indirect measure of enzyme activity; can be influenced by off-target effects on cellular pathways. |
Detailed Protocol 3: Cell-Based Aβ Quantification using AlphaLISA
This protocol is based on the principles of the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.[8]
Objective: To measure the effect of this compound derivatives on the production of Aβ40 and Aβ42 in cultured cells.
Materials:
-
SH-SY5Y-APP cells.
-
This compound derivatives.
-
AlphaLISA Human Amyloid-β 1-42 and 1-40 High Specificity Detection Kits (containing biotinylated antibody, acceptor beads, and donor beads).
-
AlphaLISA-compatible microplate reader.
Procedure:
-
Cell Treatment:
-
Plate SH-SY5Y-APP cells in a 96-well plate.
-
Treat the cells with a concentration range of the pyrazine derivative for 24 hours.
-
-
Sample Collection:
-
Carefully collect the cell culture supernatant.
-
-
AlphaLISA Assay:
-
In a 384-well assay plate, add the cell supernatant samples and Aβ standards.
-
Add the biotinylated anti-Aβ antibody and the acceptor beads conjugated with another anti-Aβ antibody.
-
Incubate in the dark.
-
Add the streptavidin-coated donor beads.
-
Incubate again in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible reader.
-
Generate standard curves for Aβ40 and Aβ42.
-
Calculate the concentrations of Aβ40 and Aβ42 in the treated samples.
-
Plot the Aβ concentrations as a function of compound concentration to determine IC50 values for the reduction of Aβ42 and the Aβ42/Aβ40 ratio.
-
Visualizing the Mechanism: The APP Processing Pathway
Understanding the context of γ-secretase activity is crucial. The following diagram illustrates the two main processing pathways for the amyloid precursor protein.
References
- 1. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Secretase inhibitors and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine-derived γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research progress in spatial structure and modulators of γ-secretase [cjpt.magtechjournal.com]
- 6. Cryo-EM structures of human γ-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. revvity.com [revvity.com]
A Comparative Guide to First and Second-Generation Gamma Secretase Modulators (GSMs) in Alzheimer's Disease Drug Development
This guide provides a comprehensive comparative analysis of first and second-generation gamma secretase modulators (GSMs), offering insights into their evolution, mechanisms of action, and the experimental data that define their potential as therapeutic agents for Alzheimer's disease. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific rationale behind the progression from early compounds to the more refined molecules currently under investigation.
The Central Role of Gamma-Secretase in Alzheimer's Disease Pathogenesis
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and the γ-secretase complex. The γ-secretase complex is an intramembrane protease responsible for the final cleavage of APP, a process that can generate Aβ peptides of varying lengths. Of these, the 42-amino acid form (Aβ42) is considered particularly pathogenic due to its high propensity to aggregate and form neurotoxic plaques.
Gamma Secretase Modulators (GSMs) represent a sophisticated therapeutic strategy. Unlike γ-secretase inhibitors, which block all proteolytic activity and lead to severe side effects by interfering with the processing of other essential substrates like Notch, GSMs allosterically modulate the enzyme's activity. This modulation shifts the cleavage preference, resulting in the production of shorter, less amyloidogenic Aβ peptides (e.g., Aβ38) at the expense of the highly pathogenic Aβ42.
Caption: Mechanism of Gamma-Secretase Modulation.
First-Generation GSMs: The Dawn of a Novel Therapeutic Approach
The discovery of first-generation GSMs was a significant step forward in Alzheimer's drug development. Many of these early compounds were derived from non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and flurbiprofen. It was observed that certain NSAIDs could selectively decrease Aβ42 levels without inhibiting the overall activity of γ-secretase.
Mechanism and Limitations
These early GSMs were characterized by their relatively low potency, often requiring high micromolar concentrations to achieve a therapeutic effect. This low potency was a major hurdle, contributing to unfavorable pharmacokinetic profiles and a high risk of off-target effects. While they successfully demonstrated the feasibility of modulating γ-secretase to reduce Aβ42, their clinical development was ultimately hampered by these limitations.
| Compound | Chemical Class | Potency (Aβ42 IC50) | Key Limitations |
| R-flurbiprofen (Tarenflurbil) | NSAID derivative | ~200-300 µM | Low potency, failed Phase III trials |
| Ibuprofen | NSAID | High µM range | Low potency, GI toxicity at high doses |
| Indomethacin | NSAID | High µM range | Low potency, significant side effects |
Experimental Protocol: In Vitro Gamma-Secretase Activity Assay
This protocol outlines a typical cell-free assay to screen for first-generation GSM activity. The rationale is to directly measure the effect of a compound on the enzymatic activity of isolated γ-secretase.
-
Preparation of Reagents:
-
Isolated and purified γ-secretase enzyme complex.
-
A fluorescently labeled APP C-terminal fragment (C100-FLAG) as a substrate.
-
Assay buffer (e.g., HEPES, NaCl, with detergent).
-
Test compounds (first-generation GSMs) dissolved in DMSO.
-
-
Assay Procedure:
-
Add assay buffer, substrate, and the test compound to a 384-well plate.
-
Initiate the reaction by adding the purified γ-secretase enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 4 hours).
-
Stop the reaction by adding a γ-secretase inhibitor.
-
-
Detection and Analysis:
-
Detect the generated Aβ peptides (Aβ38, Aβ40, Aβ42) using a sandwich ELISA or mass spectrometry.
-
Calculate the IC50 value for Aβ42 reduction and observe the concurrent changes in other Aβ species.
-
Second-Generation GSMs: A Leap in Potency and Specificity
Learning from the challenges of the first generation, medicinal chemists developed second-generation GSMs with significantly improved pharmacological properties. These compounds are structurally distinct from NSAIDs and exhibit potencies in the nanomolar range.
Refined Mechanism and Enhanced Profile
Second-generation GSMs are believed to bind to a different allosteric site on the γ-secretase complex, leading to a more profound and selective modulation of its activity. This results in a more robust reduction of Aβ42 and a corresponding increase in the production of shorter, non-pathogenic Aβ peptides. A key advantage of these newer compounds is their improved safety profile, with minimal to no inhibition of Notch processing, a critical factor for avoiding the toxicities seen with γ-secretase inhibitors.
| Compound | Chemical Class | Potency (Aβ42 IC50) | Key Advantages |
| BPN-15606 | Phenyl-imidazole derivative | Low nM | High potency, good brain penetration |
| E2012 | Benzodiazepine derivative | ~50 nM | Good safety profile, advanced to clinical trials |
| JNJ-40418677 | Aminopyridazine derivative | ~20 nM | High potency and selectivity |
Experimental Protocol: Cell-Based Aβ Modulation Assay
This protocol describes a more advanced, cell-based assay suitable for characterizing the high potency of second-generation GSMs in a more physiologically relevant context.
-
Cell Culture:
-
Culture a cell line that overexpresses human APP (e.g., HEK293-APP or CHO-APP).
-
Plate the cells in a 96-well format and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the second-generation GSMs in cell culture media.
-
Replace the existing media with the media containing the test compounds.
-
Incubate the cells for 24-48 hours.
-
-
Sample Collection and Analysis:
-
Collect the conditioned media from each well.
-
Measure the concentrations of Aβ38, Aβ40, and Aβ42 in the media using a multiplex immunoassay (e.g., Meso Scale Discovery).
-
-
Data Interpretation:
-
Determine the EC50 for Aβ42 reduction and the EC50 for Aβ38 elevation.
-
A desirable profile shows a potent decrease in Aβ42 with a simultaneous increase in shorter Aβ forms.
-
Caption: Comparative Preclinical-to-Clinical Development Workflow.
Head-to-Head Comparison: First vs. Second-Generation GSMs
| Parameter | First-Generation GSMs | Second-Generation GSMs |
| Mechanism of Action | Allosteric modulation of γ-secretase | Refined allosteric modulation, potentially at a different site |
| Chemical Origin | Primarily NSAID derivatives | Diverse, novel chemical scaffolds |
| Potency (Aβ42 reduction) | Micromolar (µM) range | Nanomolar (nM) range |
| Effect on Aβ Profile | Moderate reduction in Aβ42 | Strong reduction in Aβ42 with a significant increase in Aβ38 |
| Selectivity vs. Notch | Variable, some off-target effects | High selectivity, minimal impact on Notch processing |
| Examples | R-flurbiprofen, Ibuprofen | BPN-15606, E2012, JNJ-40418677 |
| Clinical Status | Largely discontinued | Several candidates in active clinical development |
Conclusion and Future Outlook
The evolution from first to second-generation GSMs represents a significant advancement in the pursuit of a disease-modifying therapy for Alzheimer's disease. The enhanced potency, improved selectivity, and superior safety profiles of the second-generation compounds have revitalized interest in this therapeutic modality. While the path to regulatory approval is still fraught with challenges, the current pipeline of second-generation GSMs offers a promising outlook. Future research will likely focus on further optimizing brain penetrance, refining dosing regimens, and identifying biomarkers to track target engagement and therapeutic response in clinical trials. The continued development of these sophisticated modulators underscores the importance of a nuanced approach to targeting the complex enzymology of Alzheimer's disease.
A Comparative Guide to the In Vitro Neuroprotective Effects of Pyrazine Compounds
This guide provides a comprehensive evaluation of the neuroprotective effects of various pyrazine compounds in vitro. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics for neurodegenerative diseases. This document offers an in-depth comparison of the performance of different pyrazine derivatives, supported by experimental data, detailed protocols for key assays, and elucidation of the underlying molecular mechanisms.
Introduction: The Promise of Pyrazine Compounds in Neuroprotection
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant and growing global health challenge. A common pathological feature of these disorders is the progressive loss of neurons. The pyrazine scaffold has emerged as a promising privileged structure in medicinal chemistry due to the diverse biological activities of its derivatives.[1] Notably, several pyrazine-containing compounds have demonstrated significant neuroprotective properties in preclinical studies.[2]
One of the most extensively studied pyrazine derivatives is tetramethylpyrazine (TMP), also known as ligustrazine, an alkaloid isolated from the traditional Chinese medicine Ligusticum wallichii.[3] TMP has been shown to possess a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anti-apoptotic properties, which contribute to its neuroprotective efficacy.[2] However, the clinical application of TMP can be limited by its pharmacokinetic profile.[4] This has spurred the development of numerous TMP derivatives and other novel pyrazine compounds with potentially improved potency and drug-like properties.[5][6]
This guide will delve into the in vitro methodologies used to assess the neuroprotective potential of these compounds, compare the efficacy of various pyrazine derivatives, and explore their mechanisms of action.
In Vitro Models of Neurodegeneration: Simulating Disease in a Dish
To evaluate the neuroprotective effects of pyrazine compounds, it is essential to utilize in vitro models that recapitulate key aspects of neurodegenerative pathologies. These models provide a controlled environment to investigate the cellular and molecular mechanisms of neuroprotection.
Oxidative Stress-Induced Neuronal Cell Death
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage in neurodegenerative diseases.[7] In vitro models of oxidative stress are commonly established using cell lines such as human neuroblastoma SH-SY5Y cells.[7][8]
A common method to induce oxidative stress is through exposure to hydrogen peroxide (H₂O₂).[7] This model allows for the assessment of a compound's ability to mitigate H₂O₂-induced cytotoxicity and reduce intracellular ROS levels.
Glutamate-Induced Excitotoxicity
Excitotoxicity is a pathological process in which excessive stimulation of glutamate receptors leads to neuronal injury and death.[9] This is a key mechanism in ischemic stroke and other neurological disorders. In vitro models of excitotoxicity can be created by exposing primary neuronal cultures or neuronal cell lines to high concentrations of glutamate.[9][10] The neuroprotective potential of pyrazine compounds can then be evaluated by their ability to attenuate glutamate-induced cell death.[11]
Neuroinflammation Models
Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory mediators, plays a crucial role in the pathogenesis of many neurodegenerative diseases.[12] In vitro models of neuroinflammation can be established by co-culturing neurons with microglial cells (such as the BV2 cell line) and stimulating the microglia with lipopolysaccharide (LPS).[13][14] This allows for the investigation of a compound's anti-inflammatory and neuroprotective effects in a more complex cellular environment.
Comparative Efficacy of Pyrazine Derivatives
A growing body of literature demonstrates the neuroprotective potential of a diverse range of pyrazine derivatives. The following tables summarize the in vitro efficacy of selected compounds, providing a comparative overview of their potency in various neuroprotective assays.
| Compound | In Vitro Model | Assay | Efficacy (EC₅₀/IC₅₀) | Reference |
| Tetramethylpyrazine (TMP) | CoCl₂-induced neurotoxicity in differentiated PC12 cells | MTT Assay | 64.46 µM | [5] |
| Ligustrazine-cinnamic acid derivative (Compound 19) | Not specified | Not specified | 3.68 µM | [1] |
| Ligustrazine-cinnamic acid derivative (Compound 35) | CoCl₂-induced neurotoxicity in differentiated PC12 cells | Not specified | 25 µM | [15] |
| Ligustrazine-vanillic acid amide derivative (VA-06) | CoCl₂-induced neurotoxicity in PC12 cells | MTT Assay | 17.39 ± 1.34 µM | [16] |
| Cinnamic acid-pyrazine derivative (Compound 12) | Free radical damage in SH-SY5Y cells | Not specified | 3.68 µM | [1] |
| Cinnamic acid-pyrazine derivative (Compound 13) | Free radical damage in SH-SY5Y cells | Not specified | 3.74 µM | [1] |
| Cinnamic acid-pyrazine derivative (Compound 14) | Free radical damage in SH-SY5Y cells | Not specified | 3.62 µM | [1] |
| Cinnamic acid-pyrazine derivative (Compound 15) | Free radical damage in HBMEC-2 cells | Not specified | 3.55 µM | [1] |
| Ligustrazine-phenol ether derivative (Compound 2c) | CoCl₂-induced neurotoxicity in differentiated PC12 cells | MTT Assay | 1.07 µM | [5][6] |
| TMP-caffeic acid-nitrone conjugate (Compound 22a) | t-BHP-induced neuronal injury | Not specified | Potent neuroprotection | [14] |
| Tetramethylpyrazine Dimer (DTMP) | N2aAPP cells (Alzheimer's model) | ELISA (Aβ levels) | Reduced Aβ₁₋₄₀ and Aβ₁₋₄₂ | [17] |
| T-006 (TMP-J147 analog) | Iodoacetic acid-induced neuronal loss, oxidative stress, glutamate excitotoxicity | Multiple assays | Multi-functional neuroprotection at low concentrations | [18] |
| Pyrazole derivative (Compound 6g) | LPS-stimulated BV2 microglial cells | IL-6 expression | 9.562 µM (IC₅₀) | [19] |
Key Signaling Pathways in Pyrazine-Mediated Neuroprotection
The neuroprotective effects of pyrazine compounds are mediated through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for the rational design of more effective neuroprotective agents.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth.[20] Activation of this pathway promotes neuronal survival and protects against apoptotic cell death. Several pyrazine derivatives, including tetramethylpyrazine, have been shown to exert their neuroprotective effects by activating the PI3K/Akt pathway.[10][14]
Caption: The PI3K/Akt signaling pathway in neuroprotection.
The Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[21] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes.[22] Several pyrazine compounds have been shown to upregulate the Nrf2 pathway, thereby enhancing the cellular defense against oxidative damage.[23]
Caption: The Nrf2 signaling pathway in cellular antioxidant defense.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the neuroprotective effects of pyrazine compounds.
Cell Viability and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][24]
Protocol:
-
Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[15]
-
Treat the cells with various concentrations of the pyrazine compound and the neurotoxic agent (e.g., H₂O₂, glutamate) for the desired duration.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[15]
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well.[24]
-
Incubate the plate in the dark at room temperature for 2 hours to dissolve the formazan crystals.[15]
-
Measure the absorbance at 570 nm using a microplate reader.[15]
The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[25][26]
Protocol:
-
Plate and treat cells as described for the MTT assay.
-
After the treatment period, carefully collect the cell culture supernatant.
-
Prepare the LDH assay reaction mixture according to the manufacturer's instructions.[27]
-
Add the reaction mixture to the supernatant in a new 96-well plate.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[25]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.[26]
Apoptosis Assay: Caspase-3 Activity
Caspase-3 is a key executioner caspase in the apoptotic pathway. Measuring its activity provides a direct assessment of apoptosis.[5]
Protocol:
-
Plate and treat cells as described previously.
-
Lyse the cells using a chilled lysis buffer.[18]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
In a 96-well plate, add the cell lysate and the caspase-3 substrate (e.g., Ac-DEVD-pNA).[1]
-
Incubate the plate at 37°C for 1-2 hours.[1]
-
Measure the absorbance at 405 nm using a microplate reader.[1]
Measurement of Intracellular Reactive Oxygen Species (ROS)
Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFDA).[3][28]
Protocol:
-
Plate and treat cells as described previously.
-
Wash the cells with PBS.
-
Incubate the cells with 10 µM DCFDA in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
Conclusion and Future Directions
The in vitro studies highlighted in this guide demonstrate the significant neuroprotective potential of pyrazine compounds. The diverse chemical space of pyrazine derivatives offers a rich source for the discovery of novel drug candidates for neurodegenerative diseases. While many derivatives of tetramethylpyrazine have shown enhanced efficacy compared to the parent compound, further exploration of other pyrazine scaffolds is warranted.[5][16]
The multifaceted mechanisms of action of these compounds, including the modulation of key signaling pathways such as PI3K/Akt and Nrf2, underscore their potential to address the complex pathology of neurodegenerative disorders.[14][23]
Future research should focus on:
-
Head-to-head comparative studies of a wider range of pyrazine derivatives under standardized in vitro conditions to provide a more definitive ranking of their neuroprotective efficacy.
-
Detailed mechanistic studies to further elucidate the specific molecular targets and signaling pathways modulated by different pyrazine compounds.
-
In vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of the most promising candidates.
By leveraging the insights gained from in vitro evaluations, the scientific community can continue to advance the development of pyrazine-based therapeutics for the treatment of devastating neurodegenerative diseases.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection by tetramethylpyrazine and its synthesized analogues for central nervous system diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. From a traditional medicine monomer to a modern neurotherapeutic scaffold: a review of SAR-Driven tetramethylpyrazine derivatives for cerebrovascular and cognitive health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of new ligustrazine derivatives as potential plasma-stable neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of new ligustrazine derivatives as potential plasma-stable neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligustrazinyl amides: a novel class of ligustrazine-phenolic acid derivatives with neuroprotective effects [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Biological Evaluation of Novel Tetramethylpyrazine Derivatives as Potential Neuroprotective Agents [jstage.jst.go.jp]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and protective effect of new ligustrazine-vanillic acid derivatives against CoCl2-induced neurotoxicity in differentiated PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteomic analysis reveals the potential neuroprotective effects of tetramethylpyrazine dimer in neuro2a/APPswe cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Potent Multi-functional Neuroprotective Derivative of Tetramethylpyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cusabio.com [cusabio.com]
- 19. preprints.org [preprints.org]
- 20. A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
A Comparative Analysis of Novel Pyrazine Derivatives as Gamma-Secretase Modulators for Alzheimer's Disease Therapy
A Senior Application Scientist's Guide to Benchmarking a New Therapeutic Class
In the relentless pursuit of effective treatments for Alzheimer's disease (AD), the modulation of gamma-secretase (γ-secretase) activity remains a pivotal strategy.[1][2] The enzyme is responsible for the final cleavage of the amyloid precursor protein (APP), which can lead to the production of various amyloid-beta (Aβ) peptides.[3][4][5] An imbalance in this process, particularly an overproduction of the aggregation-prone Aβ42 peptide, is a central event in the amyloid cascade hypothesis of AD pathogenesis.[6] This guide provides a comprehensive framework for the preclinical benchmarking of a novel series of pyrazine-based γ-secretase modulators (GSMs). We will objectively compare their performance against established GSMs, providing the necessary experimental context and data to empower researchers in the field.
The therapeutic rationale for GSMs lies in their ability to allosterically modulate γ-secretase activity, shifting the cleavage pattern from the production of longer, more amyloidogenic Aβ species (like Aβ42) to shorter, less toxic forms such as Aβ37 and Aβ38.[7] This nuanced approach contrasts with that of γ-secretase inhibitors (GSIs), which broadly block the enzyme's activity.[7] While GSIs effectively reduce overall Aβ production, their clinical development has been hampered by significant side effects, largely attributed to the inhibition of Notch signaling, a crucial pathway for cell-fate determination.[3][4] GSMs, by preserving the processing of other essential substrates like Notch, offer a more targeted and potentially safer therapeutic window.[7][8]
This guide will delve into the head-to-head comparison of our novel pyrazine derivatives against well-characterized GSMs, including second-generation compounds like E2012, and benchmark them against first-generation GSIs such as Semagacestat and Avagacestat to highlight the evolution of this therapeutic strategy.
The Gamma-Secretase Cleavage Pathway and GSM Intervention
Gamma-secretase is a complex intramembrane protease composed of four essential subunits: Presenilin (PS), Nicastrin, Aph-1, and Pen-2.[4][5][9][10] Presenilin forms the catalytic core of the complex.[5][9] The processing of APP by γ-secretase is a sequential event that follows the initial cleavage by β-secretase. The resulting C-terminal fragment of APP (APP-CTFβ or C99) is then the substrate for γ-secretase, which cleaves it at multiple sites within its transmembrane domain to generate Aβ peptides of varying lengths.
References
- 1. mdpi.com [mdpi.com]
- 2. γ-Secretase in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. γ-Secretase as a target for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The γ-secretase complex: from structure to function [frontiersin.org]
- 5. Gamma Secretase as an Important Drug Target for Management of Alzheimer's Disease: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What are γ-secretase modulators and how do they work? [synapse.patsnap.com]
- 8. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 9. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gamma secretase - Proteopedia, life in 3D [proteopedia.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-(5-Methoxypyrazin-2-YL)ethanone
For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as 1-(5-Methoxypyrazin-2-YL)ethanone, is a critical component of this responsibility. This guide provides a comprehensive, step-by-step operational plan for its disposal, grounded in established safety protocols and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and safely, reinforcing the principles of environmental stewardship and laboratory safety.
Core Principles of Chemical Waste Management
The foundation of proper chemical disposal rests on several key principles mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[2][3] These include:
-
Waste Characterization: Identifying the hazardous properties of the chemical.
-
Segregation: Keeping different types of chemical waste separate to prevent dangerous reactions.[4]
-
Containment: Using appropriate, secure containers for waste.[5][6]
-
Labeling: Clearly and accurately identifying the contents of waste containers.[5]
-
Proper Disposal Route: Ensuring waste is handled by licensed professionals and not disposed of in regular trash or down the drain.[7][8]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps from the moment a decision is made to discard the chemical to its final removal from the laboratory.
Step 1: Waste Characterization and Declaration
As a first step, any unwanted this compound, whether in its pure solid form, in solution, or as contaminated labware (e.g., weigh boats, gloves, pipette tips), must be declared as hazardous waste.[5] Given its properties as a solid organic compound likely possessing toxicity, it should never be disposed of in regular trash or washed down the sink.[1][7]
Key Actions:
-
Treat all unused, expired, or contaminated this compound as hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to obtain the necessary supplies for disposal.
Step 2: Segregation of Waste
Proper segregation is crucial to prevent accidental chemical reactions.[4][9] Solid chemical waste must be kept separate from liquid waste streams.
Quantitative Data Summary for Waste Segregation:
| Waste Type | Segregation Guideline | Rationale |
| Solid this compound | Collect in a dedicated solid hazardous waste container. | Prevents reaction with liquid wastes and ensures proper disposal method (e.g., incineration).[10] |
| Contaminated Labware (gloves, wipes, etc.) | Collect along with the solid chemical waste. | These items are considered contaminated and must be disposed of as hazardous waste. |
| Solutions containing the compound | Collect in a dedicated liquid hazardous waste container, labeled with all components. | Do not mix with other liquid waste streams unless confirmed to be compatible by EHS. |
Step 3: Proper Containerization
The choice of container is vital for safe storage and transport. All hazardous waste must be stored in containers that are in good condition, compatible with the waste, and can be securely sealed.[5][6]
Container Requirements:
-
Compatibility: Use a container made of a material that will not react with the chemical. For solid this compound, a high-density polyethylene (HDPE) or glass container with a secure screw-top lid is appropriate.[10]
-
Condition: The container must be free of cracks, leaks, or rust.[5]
-
Closure: The container must be kept closed at all times except when adding waste.[5][11] This prevents the release of vapors and protects against spills.
-
Headroom: Do not overfill containers. Leave at least one inch of headroom to allow for expansion.[7]
Step 4: Accurate and Complete Labeling
Proper labeling is a strict regulatory requirement and is essential for the safety of everyone who will handle the container.[5]
Labeling Protocol:
-
Obtain a "Hazardous Waste" label from your EHS department.
-
Affix the label to the container as soon as the first particle of waste is added.
-
Clearly write the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[5]
-
If it is a mixture, list all chemical constituents and their approximate percentages.[7]
-
Fill in all other required information on the label, such as the generator's name, lab location, and the date the container was started.
Step 5: Safe Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate a specific location for the temporary storage of hazardous waste, known as a Satellite Accumulation Area (SAA).[7][12]
SAA Requirements:
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[13]
-
Segregation: Store incompatible waste containers separately within the SAA. For example, keep acids away from bases and oxidizers away from flammables.[4][9]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[6] This will contain any potential leaks or spills.
-
Signage: The SAA should be clearly marked with a "Danger – Hazardous Waste" sign.[6]
Step 6: Arranging for Waste Pickup
Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers in an SAA), you must arrange for its removal.[7]
Procedure for Removal:
-
Complete the hazardous waste tag with the date the container was filled.[14]
-
Submit a waste collection request to your institution's EHS department or follow their specific procedures for pickup.[14]
-
Ensure the container is securely sealed and the exterior is clean before the scheduled pickup.
The following diagram illustrates the decision-making and procedural workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. epa.gov [epa.gov]
- 3. Safe Laboratory Hazardous Waste Disposal Tips [emsllcusa.com]
- 4. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. 10.1 Hazardous Chemical Waste Container Requirements | Environment, Health and Safety [ehs.cornell.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. vumc.org [vumc.org]
Personal protective equipment for handling 1-(5-Methoxypyrazin-2-YL)ethanone
A Researcher's Guide to Safely Handling 1-(5-Methoxypyrazin-2-YL)ethanone
As a novel heterocyclic ketone, this compound presents a unique profile of chemical properties that necessitate a thorough and proactive approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in handling this compound with confidence and precision. Our focus is on the causality behind safety protocols, ensuring a deep, applicable understanding of chemical handling.
Understanding the Hazard Profile
While a comprehensive toxicological profile for this compound is not extensively documented, the known hazards of its structural analogs, including various pyrazine and ketone derivatives, provide a strong basis for a robust safety protocol. Safety data for compounds like 1-(5-methoxypyridin-2-yl)ethanone and 2-methoxypyrazine indicate that this class of chemicals should be handled with care.[1][2]
Anticipated Hazards Include:
-
Skin Irritation: Similar compounds are known to cause skin irritation upon contact.[1]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1]
-
Harmful if Swallowed, in Contact with Skin, or if Inhaled: Systemic effects are possible following exposure through ingestion, dermal absorption, or inhalation.[1]
These potential hazards underscore the importance of minimizing direct contact and airborne exposure through diligent use of personal protective equipment and appropriate engineering controls.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when handling this compound. The following table summarizes the recommended PPE, drawing from best practices for handling analogous heterocyclic ketones.[3]
| PPE Component | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Gloves must be inspected for integrity before each use. Proper glove removal technique is critical to prevent skin contamination.[4] |
| Eye Protection | Chemical safety goggles or a face shield. Standard safety glasses may not provide adequate protection from splashes.[3] |
| Skin and Body Protection | A lab coat or chemical-resistant apron. This prevents contamination of personal clothing. For larger quantities, a full chemical suit may be warranted. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol is designed to be a self-validating system, ensuring that each step contributes to the overall safety of the procedure.
Preparation and Handling Workflow
The following diagram illustrates the essential steps for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Step 1: Pre-Work Checklist
-
Confirm Availability of Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Review Safety Data Sheets (SDS): Although a specific SDS for this compound may be difficult to locate, review the SDS for closely related pyrazine and ketone compounds to reinforce your understanding of potential hazards.
-
Prepare Your Workspace: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. The work surface should be clean and uncluttered.
Step 2: Weighing and Transfer
-
Minimize Dust Generation: When weighing the solid compound, use a spatula to gently transfer the material. Avoid any actions that could create airborne dust.
-
Use Appropriate Glassware: A weighing boat or glassine paper is recommended for initial weighing. Ensure the receiving vessel is stable and properly labeled.
Step 3: In Case of a Spill
-
Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite or sand. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area and follow your institution's emergency procedures for chemical spills.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation is Key:
-
Solid Waste: Unused or waste this compound, as well as any contaminated consumables (e.g., weighing paper, gloves, absorbent materials), should be collected in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for liquid hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
Disposal Pathway: All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office. Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.
By adhering to these rigorous safety and handling protocols, researchers can confidently and responsibly work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
